molecular formula C9H10O4 B1672724 Jacaranone CAS No. 60263-07-2

Jacaranone

Cat. No.: B1672724
CAS No.: 60263-07-2
M. Wt: 182.17 g/mol
InChI Key: WJZSKNRPRWCLLK-UHFFFAOYSA-N
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Description

Jacaranone is a phytoquinoid natural product first isolated from Jacaranda caucana and also found in various Senecio species . This compound serves as a promising scaffold in drug discovery due to its diverse biological activities, which include cytotoxic, antiprotozoal, antimicrobial, and anti-inflammatory properties . The most promising research area for this compound is its potent antiproliferative activity against a broad panel of human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), leukemia (CCRF-CEM), colon cancer (HCT-116), and glioblastoma (U251) . Studies indicate that the presence of an α,β-unsaturated carbonyl group in its structure is essential for this anticancer activity . A seminal 2024 study elucidated a novel mechanism of action, revealing that this compound induces tumor cell death by modulating the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway . It fine-tunes the downstream signaling by inhibiting the assembly of pro-survival complex I (which activates the NF-κB pathway) and promoting the formation of apoptotic complex II, ultimately leading to programmed cell death . A key action of this compound in this process is the induction of degradation of the cellular inhibitor of apoptosis protein 2 (cIAP-2), which disrupts the cell's natural "NF-κB death checkpoint" and drives the cell toward apoptosis . This targeted mechanism highlights the significant research value of this compound as a tool for studying TNFα-mediated signaling and apoptosis in cancer biology, providing a fresh approach for the development of new pharmaceuticals . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSKNRPRWCLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(C=CC(=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975675
Record name Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60263-07-2
Record name Jacaranone
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Record name Jacaranone
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Record name NSC289076
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Record name Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
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Foundational & Exploratory

The Occurrence and Isolation of Jacaranone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of jacaranone and its derivatives, detailing their isolation, quantification, and the signaling pathways through which they exert their biological effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and its Derivatives

This compound and its related compounds are a class of phytoquinoids characterized by a 4-oxocyclohexa-2,5-dien-1-yl acetate skeleton. While relatively rare in the plant kingdom, they have been isolated from a select number of plant families. The Asteraceae (daisy family) stands out as the most significant source of these compounds, with the genus Senecio being particularly rich in this compound derivatives.[1][2] The first isolation of this compound was from Jacaranda caucana of the Bignoniaceae family.[2]

Below is a summary of the plant families and representative species known to produce this compound and its derivatives:

Plant FamilyGenusRepresentative SpeciesPart of PlantIsolated Compounds
Asteraceae CrepisCrepis pulchraWhole plantThis compound, 2,3-dihydro-2-hydroxythis compound, 2,3-dihydro-2-methoxythis compound[1][3]
SenecioSenecio scandensWhole plant2-(1,6-dihydroxy-4-oxocyclohex-2-enyl) acetic acid, 2'-(p-hydroxyl-cinnamoyl)-6'-jacaranone-D-glucopyranoside, 2'-caffeoyl-6'-jacaranone-D-glucopyranoside
Senecio chrysanoidesAerial parts(1R)-ethyl 1-hydroxy-4-oxo-2-cyclohexenylacetate, (1R, 6S)-ethyl 6-ethoxy-1-hydroxy-4-oxo-2-cyclohexenylacetate, (1R, 6R)-ethyl 6-ethoxy-1-hydroxy-4-oxo-2-cyclohexenylacetate
Bignoniaceae JacarandaJacaranda caucanaNot specifiedThis compound
Jacaranda arboreaNot specifiedThis compound, Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Jacaranda decurrensLeavesThis compound
Theaceae TernstroemiaTernstroemia pringleiFlowers, FruitsThis compound
Delesseriaceae DelesseriaDelesseria sanguineaAlgaThis compound
Gesneriaceae This compound derivatives
Oleaceae This compound derivatives
Acanthaceae This compound derivatives

Quantitative Data on the Isolation of this compound Derivatives

Quantitative yield data for natural products can vary significantly based on the plant's geographic location, harvest time, and the extraction and purification methods employed. The following table summarizes the reported yields of this compound and its derivatives from Crepis pulchra.

CompoundStarting MaterialPlant PartYield (mg)Yield (%)
This compound1.25 kgWhole plant27.30.002184
2,3-dihydro-2-hydroxythis compound1.25 kgWhole plant4.40.000352
2,3-dihydro-2-methoxythis compound1.25 kgWhole plant3.60.000288

Experimental Protocols for Isolation and Purification

The isolation of this compound and its derivatives typically involves solvent extraction followed by a series of chromatographic separations. Below is a generalized protocol based on methodologies reported in the literature, with a specific example from the isolation of this compound from Crepis pulchra.

General Experimental Workflow

The overall process for isolating this compound and its derivatives from plant material can be summarized in the following workflow:

G PlantMaterial Plant Material (Dried and Ground) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Fractionation (e.g., n-hexane, chloroform, ethyl acetate) Partitioning->Fractions Chromatography Column Chromatography (e.g., Polyamide, Silica Gel, Sephadex) Fractions->Chromatography PurifiedFractions Purified Fractions Chromatography->PurifiedFractions FinalPurification Final Purification (e.g., HPLC, Preparative TLC) PurifiedFractions->FinalPurification PureCompound Pure this compound Derivative FinalPurification->PureCompound

General workflow for the isolation of this compound.

Detailed Protocol for Isolation from Crepis pulchra

The following protocol details the successful isolation of this compound and its derivatives from the whole plant material of Crepis pulchra.

1. Plant Material and Extraction:

  • Dried and ground whole plant material of C. pulchra (1.25 kg) is percolated with methanol (12.5 L) at room temperature.

  • The resulting crude extract is concentrated in vacuo to yield a residue (152.5 g).

2. Solvent-Solvent Partitioning:

  • The crude extract is redissolved in 50% aqueous methanol and subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate.

  • The chloroform-soluble fraction (35.7 g) is collected for further separation.

3. Column Chromatography:

  • Polyamide Column Chromatography: The chloroform fraction is subjected to open column chromatography on polyamide, eluting with a gradient of methanol-water to yield three main fractions.

  • Vacuum Liquid Chromatography (VLC):

    • Fraction I is further purified by VLC on reversed-phase silica gel using a methanol-water gradient system.

    • Subfractions are then subjected to normal-phase VLC with a hexane-isopropanol gradient.

  • Gel Chromatography: Further purification of fractions is carried out on Sephadex LH-20 using a dichloromethane-methanol (1:1) eluent.

4. Final Purification:

  • Preparative Thin-Layer Chromatography (TLC): Final purification of some compounds is achieved using preparative TLC on reversed-phase silica gel with methanol-water (1:1) as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification of certain minor compounds.

5. Compound Identification:

  • The structures of the isolated compounds are elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways of this compound

This compound and its derivatives exhibit a range of biological activities, including potent antiproliferative and pro-apoptotic effects on cancer cells. Two primary signaling pathways have been elucidated to explain these effects.

TNFR1-Mediated Apoptosis Pathway

This compound has been shown to modulate the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway, shifting the cellular response from pro-survival to pro-apoptotic. It achieves this by inhibiting the formation of the pro-inflammatory Complex I and promoting the assembly of the pro-apoptotic Complex II. A key mechanism in this process is the this compound-induced degradation of cellular inhibitor of apoptosis protein 2 (cIAP-2), which leads to the deubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) and subsequent activation of the caspase cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-apoptotic) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD Dissociates and binds cIAP2 cIAP-2 TRAF2->cIAP2 RIPK1 RIPK1 cIAP2->RIPK1 Ubiquitinates RIPK1->FADD De-ubiquitinated, binds IKK IKK Complex RIPK1->IKK Activates Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis This compound This compound This compound->cIAP2 Induces Degradation NFkB NF-κB IKK->NFkB Activates

This compound modulates TNFR1 signaling to induce apoptosis.

ROS-Mediated Apoptosis via Akt and p38 MAPK

Another established mechanism of this compound-induced apoptosis involves the generation of Reactive Oxygen Species (ROS). The accumulation of intracellular ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This shift in signaling ultimately results in the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Akt Akt (Pro-survival) ROS->Akt Downregulates p38 p38 MAPK (Pro-apoptotic) ROS->p38 Activates Bax Bax (Pro-apoptotic) p38->Bax Upregulates Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

Jacaranone: A Technical Whitepaper on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring benzoquinone derivative, has demonstrated significant antiproliferative and pro-apoptotic activity across a range of cancer cell lines. This technical guide provides an in-depth analysis of its core mechanisms of action, focusing on the molecular signaling pathways it modulates. This compound exerts its anticancer effects primarily through two interconnected pathways: the induction of reactive oxygen species (ROS) leading to the modulation of Akt/p38 MAPK signaling, and the fine-tuning of the TNFR1 signaling cascade to favor apoptosis over cell survival by inhibiting the NF-κB pathway. This document synthesizes the current understanding, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the molecular pathways involved.

Core Mechanisms of Action

This compound's efficacy in cancer therapy stems from its ability to induce apoptosis and inhibit cell proliferation through a multi-pronged approach at the molecular level.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and Modulation of Akt/p38 MAPK Signaling

A primary mechanism of this compound is the generation of intracellular reactive oxygen species (ROS).[1][2] As a quinone-containing compound, this compound can undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[1][2] This elevation in oxidative stress triggers a cascade of events leading to programmed cell death.

The increase in ROS directly impacts key survival and stress-response pathways:

  • Downregulation of Akt: The PI3K/Akt pathway is a critical signaling route that promotes cell survival and inhibits apoptosis. This compound-induced ROS leads to the downregulation and dephosphorylation of Akt, thereby removing its pro-survival signals.[1]

  • Activation of p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) pathway is preferentially activated by cellular stress, including oxidative stress, and often leads to an apoptotic response. This compound treatment results in the phosphorylation and activation of p38 MAPK.

  • Upregulation of Pro-Apoptotic Proteins: The combination of Akt downregulation and p38 MAPK activation leads to an increase in the expression of pro-apoptotic proteins such as Bax.

The central role of ROS in this process is confirmed by experiments where the free radical scavenger N-acetyl-cysteine (NAC) completely suppresses this compound-induced cell death by blocking Akt downregulation and p38 MAPK activation. This pathway culminates in the activation of the intrinsic apoptotic cascade, involving loss of mitochondrial membrane potential (ΔΨm) and activation of caspase-9 and caspase-3.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt Pathway (Survival) ROS->Akt Inhibits p38 p38 MAPK Pathway (Stress Response) ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bax ↑ Pro-apoptotic Bax p38->Bax Bax->Apoptosis NAC N-acetyl-cysteine (Antioxidant) NAC->ROS Blocks G cluster_membrane Cell Membrane TNFR1 TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI TNFa TNFα TNFa->TNFR1 This compound This compound This compound->ComplexI Inhibits Assembly cIAP2 cIAP-2 This compound->cIAP2 Induces Degradation ComplexII Complex II (Death Complex) This compound->ComplexII Promotes Assembly NFkB NF-κB Activation (p65 Nuclear Translocation) ComplexI->NFkB ComplexI->ComplexII Shifts to RIPK1 RIPK1 Ubiquitination cIAP2->RIPK1 Mediates RIPK1->ComplexI Stabilizes Survival Cell Survival NFkB->Survival Casp8 Caspase-8 Activation ComplexII->Casp8 Apoptosis Apoptosis Casp8->Apoptosis G start Start: Treat Cells with this compound harvest 1. Harvest Cells (Adherent + Floating) start->harvest wash 2. Wash with cold PBS harvest->wash resuspend 3. Resuspend in 1X Binding Buffer wash->resuspend stain 4. Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate 5. Incubate 15 min at RT in dark stain->incubate analyze 6. Analyze via Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

References

The Biological Activities of Jacaranone: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Phytoquinoid Isolated from Jacaranda caucana

Introduction

Jacaranone, a phytoquinoid first identified and isolated from the plant species Jacaranda caucana, has emerged as a molecule of significant interest within the scientific and drug development communities.[1][2] This p-benzoquinone derivative has demonstrated a remarkable breadth of biological activities, including potent cytotoxic, anti-inflammatory, and antioxidant properties.[1] Initially discovered in an extract of Jacaranda caucana that showed in vivo antitumor activity against P-388 lymphocytic leukemia, this compound has since been the subject of numerous studies to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to ascertain its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Biological Activities of this compound

This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory activities being the most extensively studied. These activities are attributed to its unique chemical structure, which facilitates interactions with various cellular targets.

Antiproliferative and Cytotoxic Activity

This compound has consistently demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. Its efficacy is often comparable to that of established chemotherapeutic agents like cisplatin and vinblastine. The cytotoxic activity of this compound is dose-dependent, with IC50 values typically falling within the micromolar range. Notably, this compound has shown selectivity, exhibiting potent activity against cancer cells while having a less adverse effect on normal cell lines, such as human fetal lung (MRC-5) cells.

The primary mechanism underlying this compound's anticancer effect is the induction of apoptosis. This programmed cell death is initiated through the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways. Specifically, this compound has been shown to downregulate the Akt signaling pathway and activate the p38 MAPK signaling pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. This cascade of events ultimately results in DNA fragmentation and the loss of mitochondrial membrane potential, hallmarks of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound possesses potent anti-inflammatory activity. It has been shown to prominently inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-treated macrophages and in mice, with low associated toxicity. The anti-inflammatory effects of this compound are linked to its high electrophilicity as a Michael acceptor, which allows it to interact with and modulate specific biological macromolecules involved in the inflammatory response.

Antioxidant Activity

This compound has also been reported to exhibit antioxidant effects, although this activity is described as weak in some contexts, such as in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity of this compound is an area that may warrant further investigation to fully understand its contribution to the overall biological profile of the compound.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the cytotoxic activity of this compound against various human cancer cell lines as reported in the literature.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer6.27 - 14.61
MDA-MB-231Breast Cancer6.27 - 14.61
HeLaCervical Cancer6.27 - 14.61
C33ACervical Cancer6.27 - 14.61
COR-L23Lung Large Cell Carcinoma11.31 - 40.57
Caco-2Colorectal Adenocarcinoma11.31 - 40.57
C32Amelanotic Melanoma11.31 - 40.57
HepG-2Hepatocellular Carcinoma11.31 - 40.57
ACHNRenal Cell Adenocarcinoma11.31 - 40.57
LNCaPHormone Dependent Prostate Carcinoma11.31 - 40.57
B16F10-Nex2Murine Melanoma17

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound can be assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Anti-inflammatory Assay (TNF-α Production in LPS-stimulated Macrophages)

The inhibitory effect of this compound on TNF-α production can be measured in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Plating and Treatment: Cells are plated in 96-well plates and pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes related to the biological activities of this compound.

Jacaranone_Anticancer_Mechanism cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt Pathway ROS->Akt Inhibits p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activates Bax ↑ Pro-apoptotic Bax p38_MAPK->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in cancer cells.

Jacaranone_Anti_inflammatory_Mechanism cluster_macrophage Macrophage LPS LPS Signaling Inflammatory Signaling Pathway LPS->Signaling Activates This compound This compound This compound->Signaling Inhibits TNF_alpha ↓ TNF-α Production Signaling->TNF_alpha

Caption: Inhibition of TNF-α production by this compound in macrophages.

Experimental_Workflow_Cytotoxicity Start Start: Cell Culture Seeding Seed cells in 96-well plate Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubation2 Incubate (2-4h) MTT->Incubation2 Solubilize Solubilize Formazan Incubation2->Solubilize Read Measure Absorbance Solubilize->Read Analysis Data Analysis (IC50) Read->Analysis

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Conclusion

This compound, a natural product isolated from Jacaranda caucana, presents a compelling profile of biological activities, most notably its potent antiproliferative and anti-inflammatory effects. The mechanisms underlying these activities are beginning to be understood, involving the induction of ROS-mediated apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production. The quantitative data consistently demonstrate its efficacy in the low micromolar range against a variety of cancer cell lines.

For drug development professionals, this compound represents a promising lead compound. Its demonstrated efficacy and selectivity warrant further investigation, including preclinical in vivo studies, pharmacokinetic and pharmacodynamic profiling, and medicinal chemistry efforts to optimize its therapeutic index. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the research and development of this compound and its analogues as potential therapeutic agents.

References

Jacaranone Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaranone is a naturally occurring phytoquinoid, first isolated from Jacaranda caucana, that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] This compound and its derivatives have been isolated from various plant species, particularly within the Asteraceae and Bignoniaceae families.[1][2][3] The core structure of this compound, a cyclohexadienone scaffold, serves as a versatile template for synthetic modifications, leading to a wide array of analogs with promising pharmacological properties. These properties include antiproliferative, cytotoxic, anti-inflammatory, antiprotozoal, and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their anticancer and anti-inflammatory activities. It also includes detailed experimental protocols for key biological assays and visualizations of relevant pathways and workflows.

Core Structure and Chemical Space of Derivatives

The fundamental this compound scaffold is methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. The key to its biological activity lies in the α,β-unsaturated carbonyl system within the cyclohexadienone ring, which makes it a Michael acceptor. Structure-activity relationship studies have primarily explored modifications at the side chain attached to the quaternary carbon and substitutions on the cyclohexadienone ring.

The main classes of this compound derivatives that have been synthesized and studied include:

  • Ester Analogs: Modification of the methyl ester in the side chain to other esters, such as ethyl or butyl esters, has been shown to influence cytotoxic potency.

  • Nitrogen-Containing Derivatives: The incorporation of nitrogen into the structure, either in the side chain or through the formation of imides, has yielded compounds with significant antiproliferative and antiprotozoal activities.

  • Ring-Substituted Analogs: Introduction of substituents, such as halogens or methoxy groups, onto the cyclohexadienone ring has also been explored.

  • Dihydro-derivatives: Saturation of the double bond in the C-2 and C-3 positions of the ring, along with the addition of hydroxyl or methoxy groups, has been shown to decrease antiproliferative activity, highlighting the importance of the α,β-unsaturated system.

cluster_this compound This compound Core and Derivative Modifications cluster_modifications Modification Points This compound This compound R1 Side-Chain (Ester/Amide) This compound->R1 Ester/Amide Analogs R2 Ring Substitutions (e.g., Cl, OMe) This compound->R2 Ring Modifications R3 Ring Saturation (Dihydro-derivatives) This compound->R3 Saturation of Double Bond

This compound core structure and key points for derivative synthesis.

Structure-Activity Relationship (SAR) Studies

Antiproliferative and Cytotoxic Activity

The most extensively studied biological activity of this compound and its derivatives is their ability to inhibit the proliferation of cancer cells. A significant body of evidence points to the α,β-unsaturated carbonyl moiety as a critical pharmacophore for this cytotoxic effect.

Key SAR Findings:

  • α,β-Unsaturated System: The presence of the α,β-unsaturated carbonyl system is crucial for cytotoxicity. Derivatives where this system is absent or modified, such as 2,3-dihydrothis compound derivatives, exhibit reduced antiproliferative activity.

  • Side-Chain Modifications:

    • Esters: The nature of the ester group on the side chain influences potency. For instance, this compound ethyl ester has demonstrated more potent cytotoxic effects than the parent this compound (methyl ester) in several cancer cell lines, with IC50 values in the low micromolar range.

    • Nitrogenous Side Chains: The introduction of nitrogen-containing moieties can lead to potent antiproliferative compounds. In a series of synthesized nitrogenous cyclohexadienones, compounds featuring an α,β-unsaturated imide structure were among the most potent.

  • Ring Substitutions: The addition of substituents to the cyclohexadienone ring can modulate activity, although this has been less systematically explored than side-chain modifications.

Quantitative Data Summary: Antiproliferative Activity of this compound and Derivatives

CompoundCell LineIC50 (µM)Reference
This compound MDA-MB-231 (Breast)6.27 - 14.61
C33A (Cervical)6.27 - 14.61
HeLa (Cervical)6.27 - 14.61
MCF-7 (Breast)6.27 - 14.61
B16F10-Nex2 (Murine Melanoma)17
Various Human Cancer Lines9 - 145
This compound Ethyl Ester Various Human Cancer Lines2.85 - 4.33
2,3-dihydro-2-hydroxythis compound MDA-MB-231 (Breast)26.5
2,3-dihydro-2-methoxythis compound MDA-MB-231 (Breast)17.85
C33A (Cervical)12.52
Anti-inflammatory Activity

This compound and its derivatives have also demonstrated significant anti-inflammatory properties. The proposed mechanism for this activity is also linked to the electrophilic nature of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor.

Key SAR Findings:

  • This compound prominently inhibits the production of the pro-inflammatory cytokine TNF-α in LPS-treated macrophages.

  • Unlike some other biological activities where esterification significantly alters potency, ester derivatives of this compound appear to retain their potent anti-inflammatory effects.

  • The high electrophilicity of the this compound core is considered a key factor in its anti-inflammatory action.

Neuroprotective Effects

While less studied, there is emerging evidence for the neuroprotective potential of compounds with structures related to this compound, often attributed to their antioxidant and anti-inflammatory properties. The ability of quinone-like structures to modulate oxidative stress is a key aspect of this potential activity. Further research is needed to establish a clear SAR for the neuroprotective effects of this compound derivatives.

Mechanism of Action

The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS).

  • ROS Generation: The quinone-like structure of this compound allows it to undergo redox cycling within the cell, leading to the production of ROS such as superoxide anions and hydrogen peroxide.

  • Signaling Pathway Modulation: The resulting oxidative stress impacts key intracellular signaling pathways that regulate cell survival and apoptosis. Specifically, this compound has been shown to:

    • Downregulate the Akt signaling pathway: The Akt pathway is a major cell survival pathway, and its inhibition promotes apoptosis.

    • Activate the p38 MAPK signaling pathway: The p38 MAPK pathway is a stress-activated pathway that can lead to apoptosis.

  • Apoptosis Induction: The combined effect of Akt downregulation and p38 MAPK activation leads to the upregulation of pro-apoptotic proteins and ultimately triggers programmed cell death.

cluster_cell Cellular Environment This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces generation of Akt Akt Pathway ROS->Akt inhibits p38 p38 MAPK Pathway ROS->p38 activates Survival Cell Survival Akt->Survival promotes Apoptosis Apoptosis p38->Apoptosis promotes

Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Synthesis of this compound Analogs (Esterification Example)

This protocol is a general procedure for the synthesis of this compound ester analogs via the addition of lithium ester enolates to p-benzoquinone.

start Start step1 Prepare Lithium Diisopropylamide (LDA) in THF at -30°C start->step1 step2 Add corresponding acetate to LDA solution at -78°C to form lithium enolate step1->step2 step3 Prepare a solution of p-benzoquinone in diethyl ether at -78°C step2->step3 step4 Add the ester enolate solution dropwise to the p-benzoquinone solution step3->step4 step5 Allow the reaction mixture to warm to -20°C step4->step5 step6 Quench the reaction with 95% ethanol step5->step6 step7 Purify the product using column chromatography step6->step7 end End step7->end

General workflow for the synthesis of this compound ester analogs.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Corresponding acetate (e.g., methyl acetate, ethyl acetate)

  • p-Benzoquinone

  • Anhydrous diethyl ether

  • 95% Ethanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes:ether mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -30°C.

  • Add n-BuLi dropwise and stir the solution for 20 minutes to form lithium diisopropylamide (LDA).

  • Lower the temperature to -78°C and add the corresponding acetate in THF dropwise. Stir for an additional 40 minutes to generate the lithium ester enolate.

  • In a separate flask, dissolve p-benzoquinone in anhydrous diethyl ether and cool to -78°C.

  • Transfer the prepared ester enolate solution to the p-benzoquinone solution dropwise over approximately 45 minutes.

  • Allow the reaction mixture to slowly warm to -20°C.

  • Quench the reaction by adding 95% ethanol.

  • The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a 7:3 mixture of hexanes:ether).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.

start Start step1 Seed cells in a 96-well plate and allow them to adhere overnight start->step1 step2 Treat cells with various concentrations of this compound derivatives for a specified time (e.g., 24-72h) step1->step2 step3 Add MTT solution (0.5 mg/mL final concentration) to each well step2->step3 step4 Incubate for 1-4 hours at 37°C for formazan crystal formation step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals step4->step5 step6 Measure the absorbance at 570 nm using a microplate reader step5->step6 end End step6->end

Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plates for 1-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Intracellular ROS Measurement using DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells cultured in appropriate plates or dishes

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free culture medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Treat the cells with the this compound derivative or a positive control (e.g., H2O2).

  • Measure the fluorescence intensity using a plate reader (excitation/emission = 485/520 nm) or visualize the cells using a fluorescence microscope.

Western Blot Analysis of Akt and p38 MAPK Phosphorylation

This protocol outlines the general steps for detecting changes in the phosphorylation status of Akt and p38 MAPK.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-phospho-p38, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total Akt and total p38) to confirm equal protein loading.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in oncology and inflammatory diseases. The structure-activity relationship studies have clearly established the importance of the α,β-unsaturated carbonyl system for their biological activity. Modifications to the side chain, especially the introduction of different ester groups or nitrogen-containing moieties, have been shown to be effective strategies for modulating potency. The primary mechanism of action for the cytotoxic effects involves the induction of oxidative stress and the subsequent modulation of key signaling pathways such as Akt and p38 MAPK, leading to apoptosis. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the pharmacological potential of this fascinating class of natural product-inspired compounds. Future research should focus on optimizing the therapeutic index of this compound derivatives, exploring their in vivo efficacy, and further elucidating their molecular targets and mechanisms of action for other reported biological activities.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring phytoquinoid, and its related compounds have emerged as a promising class of molecules with significant antiproliferative properties. Extensive in vitro studies have demonstrated their cytotoxic effects against a broad spectrum of cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to the modulation of key signaling pathways, including the Akt/p38 MAPK and TNFR1 pathways. This technical guide provides a comprehensive overview of the antiproliferative properties of this compound and related quinoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support further research and drug development endeavors.

Introduction

Quinoids are a class of organic compounds derived from aromatic compounds by conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione structure. This compound, a benzoquinone derivative, has garnered significant attention for its potent biological activities, particularly its anticancer effects. This document serves as a technical resource, consolidating the current knowledge on the antiproliferative properties of this compound and structurally related quinoids.

Antiproliferative Activity: Quantitative Data

The cytotoxic effects of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)Citation(s)
ACHNRenal Cell Adenocarcinoma11.31 - 40.57[1]
C32Amelanotic Melanoma11.31 - 40.57[1]
C33ACervical Cancer6.27 - 14.61[1]
Caco-2Colorectal Adenocarcinoma11.31 - 40.57[1]
COR-L23Lung Large Cell Carcinoma11.31 - 40.57[1]
HeLaCervical Cancer6.27 - 14.61
HepG-2Hepatocellular Carcinoma11.31 - 40.57
LNCaPHormone Dependent Prostate Carcinoma11.31 - 40.57
MCF-7Breast Cancer6.27 - 14.61
MDA-MB-231Breast Cancer6.27 - 14.61
Table 2: Antiproliferative Activity of this compound Derivatives
CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound Ethyl EsterVariousVarious2.85 - 4.33
2,3-dihydro-2-hydroxythis compoundMCF-7, MDA-MB-231, HeLa, C33ABreast, Cervical> 26.5
2,3-dihydro-2-methoxythis compoundMCF-7, MDA-MB-231, HeLa, C33ABreast, Cervical> 26.5

Key Experimental Protocols

The following section outlines the detailed methodologies for the key experiments frequently cited in the study of the antiproliferative effects of this compound and related quinoids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of this compound/Quinoid incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate for 15 min with shaking add_solubilizer->incubate4 read Measure absorbance at 570 nm incubate4->read

MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V conjugated to a fluorochrome (FITC) and a viability dye such as Propidium Iodide (PI).

Workflow for Annexin V-FITC/PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining and Analysis treat Treat cells with test compound harvest Harvest cells (trypsinization if adherent) treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Annexin V-FITC/PI Staining Workflow.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the investigation of the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Workflow for Western Blotting

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis and Transfer cluster_detection Immunodetection lysis Cell Lysis quant Protein Quantification lysis->quant denature Sample Denaturation quant->denature sds SDS-PAGE denature->sds transfer Transfer to Membrane (e.g., PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (e.g., Chemiluminescence) secondary->detect

Western Blotting Experimental Workflow.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanisms of Action: Signaling Pathways

This compound and related quinoids exert their antiproliferative effects through the modulation of several key signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptosis via Akt and p38 MAPK Signaling

This compound treatment leads to an increase in intracellular ROS levels, which in turn triggers a signaling cascade that promotes apoptosis. This involves the downregulation of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.

ROS_Apoptosis_Pathway cluster_main This compound-Induced Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt Pathway (Pro-survival) ROS->Akt p38 p38 MAPK Pathway (Pro-apoptotic) ROS->p38 Apoptosis Apoptosis Akt->Apoptosis Inhibition Caspases Caspase Activation p38->Caspases Caspases->Apoptosis TNFR1_Pathway cluster_pathway TNFR1 Signaling Modulation by this compound TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1, cIAP) TNFR1->ComplexI ComplexII Complex II (TRADD, FADD, Caspase-8) TNFR1->ComplexII NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB Apoptosis Apoptosis ComplexII->Apoptosis This compound This compound This compound->ComplexI Inhibition This compound->ComplexII Promotion

References

The Role of Jacaranone in Generating Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring benzoquinone, has demonstrated significant antitumor activity, primarily attributed to its capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced ROS production and the subsequent activation of signaling pathways leading to apoptosis in cancer cells. Detailed experimental protocols for key assays and quantitative data on this compound's cytotoxic effects are presented to facilitate further research and drug development efforts.

Introduction

This compound is a phytoquinoid that has garnered interest for its cytotoxic activity against various cancer cell lines.[1] Its mechanism of action is closely linked to its chemical structure, which enables it to participate in redox cycling, a process that generates superoxide radicals and other reactive oxygen species.[2] This targeted induction of oxidative stress in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, makes this compound a promising candidate for anticancer therapy.[3] This guide will delve into the core mechanisms of this compound-induced ROS generation and its downstream cellular consequences.

Mechanism of Action: ROS Generation

The primary mechanism by which this compound generates ROS is through redox cycling . As a quinone, this compound can be reduced to a semiquinone radical by cellular reductants such as NADPH. This semiquinone then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻). This futile cycle continues, leading to a sustained production of superoxide, which can then be converted to other ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]

This sustained increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA, and the activation of stress-response signaling pathways.

Signaling Pathways Activated by this compound-Induced ROS

This compound-induced ROS production triggers specific signaling cascades that culminate in apoptotic cell death. The key pathways identified are the Akt/p38 MAPK pathway and the TNFR1 signaling pathway.

Akt/p38 MAPK Pathway

This compound-induced ROS has been shown to modulate the Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways in melanoma cells.[5]

  • Downregulation of Akt: The pro-survival Akt pathway is inhibited by this compound-induced ROS. This downregulation of Akt signaling contributes to the suppression of cell proliferation and survival.

  • Activation of p38 MAPK: Conversely, the stress-activated p38 MAPK pathway is activated. Phosphorylation of p38 MAPK is a key event in the apoptotic process initiated by this compound.

The modulation of these two pathways shifts the cellular balance from survival towards apoptosis. This is further evidenced by the upregulation of the pro-apoptotic protein Bax. The antioxidant N-acetyl-cysteine (NAC) has been shown to block these effects, confirming the central role of ROS in this signaling cascade.

G This compound This compound ROS ROS This compound->ROS Redox Cycling Akt Akt (Pro-survival) ROS->Akt Inhibits p38_MAPK p38 MAPK (Pro-apoptosis) ROS->p38_MAPK Activates Apoptosis Apoptosis Akt->Apoptosis Bax Bax (Pro-apoptotic) p38_MAPK->Bax Bax->Apoptosis

This compound-induced ROS signaling via the Akt/p38 MAPK pathway.

TNFR1 Signaling Pathway

More recent studies have elucidated this compound's role in modulating the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. This compound promotes TNFα-induced apoptosis by:

  • Inhibiting Complex I Formation: It induces the degradation of cellular inhibitor of apoptosis protein 2 (cIAP2), a key component of the pro-survival TNFR1 signaling complex I. This disrupts the activation of the NF-κB pathway.

  • Promoting Complex II Formation: The disassembly of complex I facilitates the formation of the pro-apoptotic complex II, which includes FADD and caspase-8, leading to the activation of the apoptotic cascade.

G This compound This compound Complex_I Complex I (Pro-survival) (cIAP2, RIPK1, TRAF2) This compound->Complex_I Inhibits via cIAP2 degradation Complex_II Complex II (Pro-apoptosis) (FADD, Caspase-8) This compound->Complex_II Promotes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Complex_I->Complex_II Cell_Survival Cell Survival NFkB->Cell_Survival Caspase_Cascade Caspase Cascade Complex_II->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Modulation of TNFR1 signaling by this compound.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Reference
B16F10-Nex2Murine Melanoma17
A2058Human Melanoma9
SK-MEL-28Human Melanoma145
HCT-8Human Colon Cancer13
LS160Human Colon Cancer12
SiHaHuman Cervical Cancer11
HL-60Human Promyelocytic Leukemia13
SK-BR-3Human Breast Cancer10
MCF-7Human Breast Cancer6.27 - 14.61
MDA-MB-231Human Breast Cancer6.3 - 26.5
HeLaHuman Cervical Cancer6.3 - 26.5
C33AHuman Cervical Cancer6.3 - 26.5
Table 2: Quantitative Effects of this compound on Apoptotic Markers in B16F10-Nex2 Cells
MarkerThis compound Concentration (µM)Time (hours)EffectReference
Apoptotic Nuclei20325.5% increase
50339.5% increase
Annexin-V Positive Cells20-13.8% increase
50-21.5% increase
Caspase-2 Activity2024~2-fold increase
Caspase-3 Activity2024~2-fold increase
Caspase-8 Activity2024~1.3-fold increase
Caspase-9 Activity206~2.5-fold increase
Mitochondrial Membrane Potential (TMRE)502451% reduction

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

G cluster_0 In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., B16F10-Nex2 melanoma cells) Jac_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Jac_Treatment ROS_Detection 3. ROS Detection (DHE Staining) Jac_Treatment->ROS_Detection Mito_Potential 4. Mitochondrial Membrane Potential Assay (TMRE) Jac_Treatment->Mito_Potential Apoptosis_Assay 5. Apoptosis Assays (Annexin-V, Caspase Activity) Jac_Treatment->Apoptosis_Assay Western_Blot 6. Western Blot Analysis (p-Akt, p-p38, cIAP2) Jac_Treatment->Western_Blot

General experimental workflow for studying this compound's effects.

ROS Detection using Dihydroethidium (DHE) Staining

This protocol is for the detection of intracellular superoxide anions.

Materials:

  • Dihydroethidium (DHE)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare DHE Stock Solution: Dissolve DHE in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slides) and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include an untreated control.

  • DHE Staining:

    • Prepare a working solution of DHE (e.g., 5 µM) in serum-free medium.

    • Remove the medium from the cells and wash once with PBS.

    • Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Analysis:

    • Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation ~518 nm, emission ~606 nm).

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze using a flow cytometer.

Mitochondrial Membrane Potential Assay using TMRE

This protocol measures changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Tetramethylrhodamine, ethyl ester (TMRE)

  • DMSO

  • Cell culture medium

  • PBS

  • FCCP (optional, as a positive control for depolarization)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Prepare TMRE Stock Solution: Dissolve TMRE in DMSO to a stock concentration of 1 mM. Store in aliquots at -20°C, protected from light.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the DHE protocol. If using a positive control, treat a set of cells with FCCP (e.g., 20 µM) for 10-20 minutes.

  • TMRE Staining:

    • Prepare a working solution of TMRE (e.g., 200 nM) in serum-free medium.

    • Remove the medium from the cells and add the TMRE working solution.

    • Incubate for 15-30 minutes at 37°C.

  • Washing:

    • Flow Cytometry: Detach cells, wash with PBS containing 0.2% BSA, and resuspend in the same buffer.

    • Plate Reader: Gently aspirate the medium and wash twice with PBS. Add PBS back to the wells.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer, typically in the red channel (e.g., PE).

    • Plate Reader: Measure fluorescence at Ex/Em = 549/575 nm.

Caspase Activity Assay (Colorimetric)

This protocol is for measuring the activity of caspases, such as caspase-3.

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Treat 1-5 x 10⁶ cells with this compound.

    • Pellet the cells and resuspend in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay:

    • Dilute 50-200 µg of protein to 50 µL with cell lysis buffer in a 96-well plate.

    • Prepare the reaction buffer by adding DTT to a final concentration of 10 mM.

    • Add 50 µL of the 2X reaction buffer to each sample.

    • Add 5 µL of the DEVD-pNA substrate (4 mM).

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 400-405 nm in a microplate reader. The fold-increase in caspase activity is determined by comparing the results with an untreated control.

Western Blot Analysis for Phospho-Akt and Phospho-p38 MAPK

This protocol is for detecting the phosphorylation status of Akt and p38 MAPK.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-p38, total p38, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound's ability to generate ROS through redox cycling is a key driver of its anticancer activity. This induction of oxidative stress leads to the modulation of critical signaling pathways, including the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK and TNFR1 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on the in vivo efficacy and safety of this compound and its derivatives, as well as potential combination therapies to enhance its anticancer effects.

References

Jacaranone: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jacaranone, a naturally occurring phytoquinoid, has emerged as a molecule of significant interest in the fields of pharmacology and synthetic chemistry. First isolated in 1976, this compound, characterized by its unsaturated cyclohexanone skeleton, has been the subject of extensive research due to its broad spectrum of biological activities. This technical guide provides an in-depth review of the scientific literature surrounding this compound, detailing its discovery, synthetic history, biological effects, and mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for its isolation and evaluation, and visual diagrams of its key signaling pathways to serve as a comprehensive resource for the scientific community.

Discovery and Natural Occurrence

This compound, chemically known as methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, was first isolated in 1976 by Ogura et al. from the plant Jacaranda caucana, a member of the Bignoniaceae family[1][2][3]. This discovery was a result of screening for potential anticancer agents[4]. Since its initial identification, this compound and its derivatives have been isolated from a variety of other plant species, with the Asteraceae family being a particularly abundant source.

Notable plant sources include:

  • Crepis pulchra (Asteraceae)

  • Senecio scandens (Asteraceae)

  • Jacaranda arborea (Bignoniaceae)

  • Pentacalia desiderabilis (Asteraceae)

  • Ternstroemia pringlei (Pentaphylacaceae)

Interestingly, this compound is not limited to the plant kingdom; it has also been isolated from the red alga Delesseria sanguinea. The widespread, albeit rare, occurrence of this compound suggests its potential role as a chemotaxonomic marker.

Synthetic Approaches

The first total synthesis of this compound was accomplished by Parker and Andrade in 1979, shortly after its discovery. This and subsequent synthetic efforts have been crucial for confirming its structure and for producing analogs to investigate structure-activity relationships (SAR). The synthesis of this compound and its derivatives often involves the construction of the core cyclohexadienone scaffold. For instance, a general strategy for creating nitrogen-containing derivatives starts from a protected 4-hydroxyphenylacetate, which undergoes several steps including silylation, reduction, and oxidation to form the key cyclohexadienone structure. Further modifications, such as amination or condensation reactions, are then used to generate a library of diverse analogs. These synthetic studies have been instrumental in identifying key structural features, such as the α,β-unsaturated carbonyl group, which is essential for its cytotoxic activity.

Biological Activities and Therapeutic Potential

This compound exhibits a remarkable range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and sedative effects.

Cytotoxic and Antiproliferative Activity

The most extensively studied property of this compound is its potent cytotoxicity against a wide array of human cancer cell lines. The α,β-unsaturated carbonyl moiety within its structure is considered a crucial element for this antiproliferative effect. It has demonstrated efficacy comparable to or exceeding that of established chemotherapy agents like cisplatin and fluorouracil in certain assays.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7 Breast Cancer6.27 - 14.61
MDA-MB-231 Breast Cancer6.3 - 26.5
HeLa Cervical Cancer6.27 - 14.61
C33A Cervical Cancer6.3 - 26.5
B16F10-Nex2 Murine Melanoma17
ACHN Renal Adenocarcinoma11.31 - 40.57
LNCaP Prostate Carcinoma11.31 - 40.57
P-388 Lymphocytic Leukemia- (Substantial Activity)
CCRF-CEM Leukemia- (Active at 50 µg/mL)

Table 1: Summary of In Vitro Cytotoxic Activity of this compound against Various Human Cancer Cell Lines.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown it can prominently inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-treated macrophages. This aligns with the traditional use of plants from the Crepis and Jacaranda genera in folk medicine for treating inflammatory conditions. Its mechanism is linked to the modulation of key inflammatory signaling pathways, such as NF-κB.

Antimicrobial Activity

This compound and its synthetic analogs have been tested for their antimicrobial properties. They show notable activity against Gram-positive bacteria, including Staphylococcus aureus, Lactobacillus plantarum, and Listeria monocytogenes, with some derivatives exhibiting a bactericidal effect. The activity is generally lower against Gram-negative bacteria.

MicroorganismTypeMIC (mg/mL)Reference
S. aureus Gram-positive< 0.62
L. plantarum Gram-positive< 0.62
L. mesenteroides Gram-positive< 0.62
L. monocytogenes Gram-positive0.25 (for derivative 5)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against select bacteria.

Other Biological Activities
  • Antiprotozoal: this compound has been evaluated for its activity against protozoan parasites, including Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).

  • Sedative: In a bio-guided fractionation study of Ternstroemia pringlei, this compound was identified as the primary sedative constituent, demonstrating a dose-dependent effect in mice with an ED₅₀ of 25 mg/kg.

Mechanism of Action

This compound exerts its biological effects, particularly its anticancer activity, through multiple interconnected signaling pathways. The primary mechanisms involve the induction of oxidative stress and the modulation of key cell survival and apoptosis pathways.

ROS-Mediated Apoptosis

A central mechanism of this compound's action is the intracellular generation of Reactive Oxygen Species (ROS). This increase in ROS disrupts cellular homeostasis and triggers apoptotic signaling cascades. Specifically, ROS generation leads to:

  • Downregulation of the Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound-induced ROS leads to the downregulation of Akt, thereby removing its pro-survival signals.

  • Activation of the p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is often activated by cellular stress and can promote apoptosis. This compound-induced ROS activates p38 MAPK, further pushing the cell towards programmed cell death.

The pro-apoptotic effects are further confirmed by the upregulation of proteins like Bax and the activation of caspases. The free radical scavenger N-acetyl-cysteine (NAC) can completely suppress this compound-induced cell death, confirming the critical role of ROS in its mechanism.

Jacaranone_ROS_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Akt Akt Pathway (Pro-Survival) ROS->Akt Downregulates p38 p38 MAPK Pathway (Pro-Apoptosis) ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis Promotes Jacaranone_TNFR1_Pathway cluster_0 TNFR1 Signaling TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1, cIAP) TNFR1->ComplexI ComplexII Complex II (FADD, Caspase-8, RIPK1) TNFR1->ComplexII ComplexI->ComplexII Inhibits Formation NFkB NF-κB Pathway (Cell Survival) ComplexI->NFkB Activates Apoptosis Apoptosis ComplexII->Apoptosis Induces This compound This compound cIAP2 cIAP-2 This compound->cIAP2 Induces Degradation cIAP2->ComplexI Promotes Assembly Bioassay_Guided_Isolation Start Dried & Ground Plant Material (e.g., Crepis pulchra, 1.25 kg) Extract Methanol Extraction (at Room Temperature) Start->Extract Evap Evaporation to Yield Crude Methanol Extract Extract->Evap Assay1 Biological Assay (e.g., Cytotoxicity Screen) Evap->Assay1 Partition Dissolve in 50% aq. Methanol & Perform Solvent-Solvent Partition Assay1->Partition If Active Fractions Generate Fractions: - n-Hexane - Chloroform - Ethyl Acetate Partition->Fractions Assay2 Assay All Fractions Fractions->Assay2 Chrom Purify Active Fraction (Chloroform) via Chromatography Assay2->Chrom Identify Active Fraction Methods Methods: - Vacuum Liquid Chromatography (VLC) - Column Chromatography (CC) - Thin Layer Chromatography (TLC) - HPLC Chrom->Methods Pure Isolation of Pure Compounds (this compound, etc.) Chrom->Pure Assay3 Assay Pure Compounds Pure->Assay3 ID Structure Elucidation (NMR, MS) Assay3->ID Confirm Activity

References

Jacaranone: A Natural Benzoquinone's Impact on Akt and p38 MAPK Pro-Apoptotic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring benzoquinone, has demonstrated significant antitumor activity across a range of cancer cell lines.[1] Its mechanism of action is centrally linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the molecular effects of this compound, with a specific focus on its modulation of two critical cellular signaling pathways: the pro-survival Akt pathway and the stress-activated p38 mitogen-activated protein kinase (MAPK) pathway. This document summarizes key quantitative data, details experimental methodologies for reproducing and expanding upon these findings, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

The search for novel anti-cancer therapeutics has increasingly turned to natural products, with quinone-containing compounds being a particularly promising class.[1] this compound, isolated from plants such as Pentacalia desiderabilis, has emerged as a potent cytotoxic agent against various cancer cells.[1][2] This guide delves into the molecular underpinnings of this compound's pro-apoptotic effects, which are primarily mediated by its ability to induce oxidative stress.[1] This increase in intracellular ROS acts as a critical signaling event, leading to the concurrent downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 MAPK pathway. Understanding these mechanisms is crucial for the potential development of this compound and its derivatives as therapeutic agents.

Quantitative Data on this compound's Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
B16F10-Nex2Murine Melanoma17
A2058Human Melanoma145
UACC-62Human Melanoma115
SK-MEL-28Human Melanoma133
MCF-7Human Breast Cancer9
HeLaHuman Cervical Cancer12
HT-29Human Colon Cancer15
786-0Human Renal Cancer13
OVCAR-3Human Ovarian Cancer11
PC-3Human Prostate Cancer14
K562Human Leukemia12

Data sourced from Massaoka et al., 2012.

Effects on Akt and p38 MAPK Signaling

This compound exerts its pro-apoptotic effects by modulating the phosphorylation status of key proteins in the Akt and p38 MAPK pathways. In murine melanoma B16F10-Nex2 cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473) and a significant increase in the phosphorylation of p38 MAPK. These effects are observed at concentrations of 20 µM and 50 µM. The pro-apoptotic protein Bax, which is negatively regulated by Akt, is upregulated following this compound treatment.

The generation of ROS is a critical upstream event in these signaling modifications. The use of the ROS scavenger N-acetyl-cysteine (NAC) completely abrogates the this compound-induced downregulation of phospho-Akt and the activation of phospho-p38, confirming the central role of oxidative stress in this process.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Jacaranone_Signaling_Pathway cluster_akt Akt Pathway cluster_p38 p38 MAPK Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces Akt Akt ROS->Akt inhibits phosphorylation p38 p38 MAPK ROS->p38 promotes phosphorylation Bax Bax Akt->Bax inhibits Cell_Survival Cell Survival Akt->Cell_Survival promotes p_Akt p-Akt (Inactive) Apoptosis Apoptosis p38->Apoptosis induces p_p38 p-p38 (Active) Bax->Apoptosis promotes

Caption: this compound-induced signaling cascade.

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture (e.g., B16F10-Nex2) Treatment Treatment with this compound (e.g., 20 µM, 50 µM) ± ROS Scavenger (NAC) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Cytotoxicity Cytotoxicity Assay (MTT) Harvest->Cytotoxicity ROS_Detection ROS Detection (DCFH-DA) Harvest->ROS_Detection Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Harvest->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Akt, p-p38, Bax) Harvest->Western_Blot

References

The Dual Therapeutic Potential of Jacaranone: A Technical Guide to its Sedative and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sedative and anti-inflammatory properties of Jacaranone, a naturally occurring benzoquinone. The document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and mechanistic insights to support further research and development of this compound as a potential therapeutic agent.

Sedative Potential of this compound

This compound has been identified as a sedative constituent in medicinal plants, with its effects demonstrated through dose-dependent responses in preclinical models.[1]

Quantitative Data: Sedative Effects

The sedative efficacy of this compound has been quantified using the pentobarbital-induced sleeping time model in mice.

Experimental ModelAnimal ModelRoute of AdministrationParameterValueReference
Pentobarbital-Induced Sleeping TimeICR MiceIntraperitoneal (i.p.)ED₅₀25 mg/kg[1][2]
Experimental Protocol: Pentobarbital-Induced Sleeping Time

This in vivo assay evaluates the hypnotic effects of a substance by measuring the potentiation of sleep induced by a sub-hypnotic dose of pentobarbital.

Objective: To determine the dose-dependent sedative effect of this compound.

Materials:

  • This compound

  • Sodium Pentobarbital

  • Vehicle (e.g., 8% Tween 80 in saline)

  • Male ICR mice

  • Stopwatches

Procedure:

  • Male ICR mice are randomly divided into treatment groups (vehicle control, positive control, and various doses of this compound).

  • This compound is administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 50, 100 mg/kg).[2]

  • A positive control, such as diazepam (1 mg/kg), is administered to a separate group.[2]

  • After a set pre-treatment time (e.g., 30 minutes), sodium pentobarbital (40 mg/kg, i.p.) is administered to all animals to induce sleep.

  • The onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex) are recorded.

  • The ED₅₀ value is calculated from the dose-response curve, representing the dose of this compound that produces 50% of the maximal sedative effect.

Experimental Workflow: Bioassay-Guided Isolation of this compound

The isolation of this compound from plant sources is often guided by its sedative activity.

G plant Plant Material (e.g., Ternstroemia pringlei flowers) extraction Solvent Extraction (e.g., Methanol) plant->extraction fractionation Chromatographic Fractionation (Silica Gel Column) extraction->fractionation bioassay Sedative Bioassay (Pentobarbital-induced sleep) fractionation->bioassay Test Fractions hplc HPLC Purification fractionation->hplc Active Fractions bioassay->fractionation Identify Active Fractions This compound Isolated this compound hplc->this compound

Bioassay-guided isolation of this compound.

Anti-inflammatory Potential of this compound

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), primarily through the inhibition of the NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been characterized through its inhibitory effects on NF-κB signaling.

Experimental ModelCell LineParameterConcentration% Inhibition of NF-κB Transcriptional ActivityReference
TNFα-Induced NF-κB ActivationMCF7NF-κB Reporter Gene Activity1 µM~20%
10 µM~50%
20 µM~70%
Experimental Protocols

Objective: To quantify the inhibitory effect of this compound on TNFα-induced NF-κB transcriptional activity.

Materials:

  • MCF7 cells

  • pGL6-NF-κB reporter plasmid and pRL-renilla control plasmid

  • Transfection reagent

  • Recombinant human TNFα

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • MCF7 cells are co-transfected with the pGL6-NF-κB and pRL-renilla plasmids.

  • Following transfection, cells are treated with varying concentrations of this compound (e.g., 0, 1, 10, 20 µM) for a specified duration.

  • Cells are then stimulated with TNFα (e.g., 20 ng/mL) for 24 hours to induce NF-κB activation.

  • Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

  • The percentage inhibition of NF-κB transcriptional activity by this compound is determined relative to the TNFα-stimulated control.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a model of acute liver inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • D-galactosamine (D-GalN)

  • Mice

  • Histology equipment

Procedure:

  • Mice are orally administered with this compound at different doses (e.g., 20 mg/kg and 50 mg/kg) or vehicle.

  • After a pre-treatment period, mice are given an intraperitoneal injection of LPS and D-GalN to induce liver inflammation.

  • At a predetermined time point, mice are euthanized, and liver tissues are collected.

  • Liver sections are prepared and stained with hematoxylin-eosin (H&E) to assess for necrosis and inflammatory cell infiltration.

  • Immunohistochemical staining for markers such as CD68 can be performed to identify macrophage infiltration.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB signaling pathway induced by TNFα.

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP2 cIAP2 TRAF2->cIAP2 RIPK1 RIPK1 cIAP2->RIPK1 Ubiquitination IKK IKK Complex RIPK1->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes This compound This compound This compound->cIAP2 Induces Degradation

This compound's Inhibition of the NF-κB Pathway.

The anti-proliferative effects of this compound in tumor cells have been linked to the modulation of the p38 MAPK pathway. While the direct role of this pathway in this compound's anti-inflammatory action requires further elucidation, it represents a plausible additional mechanism.

G Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokine Production TranscriptionFactors->Cytokines This compound This compound (Potential modulation) This compound->p38 Potential Inhibition

Potential Modulation of the p38 MAPK Pathway.

Conclusion and Future Directions

This compound presents a promising natural compound with dual sedative and anti-inflammatory activities. The data compiled in this guide underscore its potential for development as a therapeutic agent for conditions involving anxiety, insomnia, and chronic inflammation. Future research should focus on elucidating the precise molecular targets for its sedative effects and further characterizing its in vivo anti-inflammatory efficacy in various preclinical models. Pharmacokinetic and toxicological studies are also essential next steps to advance this compound towards clinical applications.

References

The Chemotaxonomic Significance of Jacaranone in the Asteraceae Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone, a naturally occurring quinoid, has garnered significant attention for its potent biological activities, particularly its antiproliferative and pro-apoptotic effects on cancer cells. While initially isolated from the Bignoniaceae family, the Asteraceae family has emerged as the most abundant source of this compound and its derivatives. This technical guide provides a comprehensive overview of the chemotaxonomic significance of this compound within the Asteraceae, detailing its distribution, proposed biosynthesis, and mechanisms of action. In-depth experimental protocols for its isolation, characterization, and the investigation of its biological effects are provided to facilitate further research and drug development endeavors.

Introduction

This compound, chemically known as methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, is a member of the p-quinol class of natural products. First identified in Jacaranda caucana (Bignoniaceae), subsequent phytochemical investigations have revealed its presence in a limited number of plant families, with a notable concentration in the Asteraceae.[1] This restricted distribution makes this compound a valuable chemotaxonomic marker, offering insights into the phylogenetic relationships between plant taxa.

Beyond its taxonomic implications, this compound exhibits a range of promising biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and sedative effects.[1][2] Its potent antiproliferative properties against various cancer cell lines have positioned it as a lead compound for the development of novel anticancer agents.[1][3] This guide aims to consolidate the current knowledge on this compound in the Asteraceae, providing researchers and drug development professionals with a detailed resource to support their work.

Chemotaxonomic Distribution in Asteraceae

The occurrence of this compound and its derivatives is a significant chemotaxonomic trait within the Asteraceae family. Its distribution is largely concentrated in the subfamily Asteroideae, with the tribe Senecioneae being a particularly rich source.

Table 1: Distribution of this compound and its Derivatives in the Asteraceae Family

SubfamilyTribeGenusSpeciesIsolated this compound DerivativesReference(s)
AsteroideaeSenecioneaeSenecioS. ambiguus, S. anonymus, S. boissieri, S. chrysanoides, S. giganteus, S. leucanthemifolius, S. minutus, S. scandens, and others (approx. 20 species)This compound, 2,3-dihydro-2-hydroxythis compound, 2,3-dihydro-2-methoxythis compound, this compound glycosides, Ethyl 1-hydroxy-4-oxocyclohexylacetate, and others
PackeraP. fendleriThis compound
PentacaliaP. desiderabilisThis compound
BethencourtiaThis compound derivatives
CichorioideaeCichorieaeCrepisC. pulchraThis compound, 2,3-dihydro-2-hydroxythis compound, 2,3-dihydro-2-methoxythis compound

The prevalence of this compound and its analogs within the large and cosmopolitan tribe Senecioneae suggests a shared evolutionary history of the biosynthetic pathways for these compounds. The recent and first-time discovery of this compound in the Cichorioideae subfamily, specifically in Crepis pulchra, is of considerable chemotaxonomic importance. This finding may indicate a more ancient origin of the this compound biosynthetic pathway within the Asteraceae than previously thought, or it could be the result of convergent evolution. Further phylogenetic studies incorporating chemical data are needed to elucidate the evolutionary history of this compound biosynthesis in this family.

The structural diversity of this compound derivatives, including variations in the ester group, substitutions on the cyclohexenone ring, and the formation of glycosides and dimers, also provides valuable chemotaxonomic information at the generic and specific levels.

Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound in Asteraceae has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of its likely precursor, p-hydroxyphenylacetic acid (pHPAA), and known biochemical reactions. The biosynthesis of pHPAA originates from the shikimate pathway.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylalanine Phenylalanine Prephenate->Phenylalanine p_Hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic acid Prephenate->p_Hydroxyphenylpyruvic_acid p-Coumaric_acid p-Coumaric acid Phenylalanine->p-Coumaric_acid p-Coumaroyl_CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl_CoA p_Hydroxyphenylacetic_acid p-Hydroxyphenylacetic acid (pHPAA) p-Coumaroyl_CoA->p_Hydroxyphenylacetic_acid β-oxidation-like reactions p_Hydroxyphenylpyruvic_acid->p_Hydroxyphenylacetic_acid Decarboxylation & Oxidation Jacaranone_Core Putative Quinoid Intermediate p_Hydroxyphenylacetic_acid->Jacaranone_Core Oxidative Dearomatization (P450 monooxygenases?) This compound This compound Jacaranone_Core->this compound Methylation (Methyltransferase)

Proposed Biosynthetic Pathway of this compound

The formation of the p-quinol structure of this compound from pHPAA likely involves an oxidative dearomatization step, possibly catalyzed by a cytochrome P450 monooxygenase, followed by methylation to yield the final product. Further research, including isotopic labeling studies and enzyme characterization, is required to confirm this proposed pathway.

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, with its antiproliferative and pro-apoptotic effects being the most extensively studied.

Table 2: Antiproliferative Activity of this compound and its Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
This compoundMCF-7Breast Cancer10.22
MDA-MB-231Breast Cancer6.89
HeLaCervical Cancer14.61
C33ACervical Cancer6.27
ACHNRenal Adenocarcinoma~18.9 (4.32 µg/mL)
LNCaPProstate Carcinoma~32.3 (7.39 µg/mL)
2,3-dihydro-2-hydroxythis compoundMDA-MB-231Breast Cancer26.49
C33ACervical Cancer21.56
2,3-dihydro-2-methoxythis compoundMCF-7Breast Cancer21.30
MDA-MB-231Breast Cancer17.85
HeLaCervical Cancer23.47
C33ACervical Cancer12.52
Induction of Apoptosis via ROS-Mediated Pathways

This compound has been shown to induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS). The accumulation of ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 MAPK pathway. This signaling cascade culminates in the upregulation of the pro-apoptotic protein Bax and the activation of caspases, leading to programmed cell death.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Akt_inhibition Akt Pathway (Inhibition) ROS->Akt_inhibition p38_activation p38 MAPK Pathway (Activation) ROS->p38_activation Apoptosis Apoptosis Akt_inhibition->Apoptosis Inhibits survival Bax_upregulation Bax Upregulation p38_activation->Bax_upregulation Caspase_activation Caspase Activation Bax_upregulation->Caspase_activation Caspase_activation->Apoptosis

This compound-Induced Apoptosis via ROS/Akt/p38 MAPK
Modulation of TNFR1-Triggered Inflammation and Apoptosis

Recent studies have revealed that this compound can modulate the tumor necrosis factor receptor 1 (TNFR1) signaling pathway. By inducing the degradation of the cellular inhibitor of apoptosis protein 2 (cIAP-2), this compound inhibits the formation of TNFR1 complex I, which is responsible for activating the pro-survival NF-κB pathway. This shifts the cellular response towards the formation of TNFR1 complex II, a death-inducing signaling complex, leading to caspase-8 activation and subsequent apoptosis.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I TNFR1 Complex I (Survival) TNFR1->Complex_I Complex_II TNFR1 Complex II (Apoptosis) TNFR1->Complex_II NFkB NF-κB Activation Complex_I->NFkB Caspase8 Caspase-8 Activation Complex_II->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis This compound This compound cIAP2 cIAP-2 Degradation This compound->cIAP2 cIAP2->Complex_I Inhibits formation cIAP2->Complex_II Promotes formation

Modulation of TNFR1 Signaling by this compound

Experimental Protocols

Isolation and Purification of this compound from Crepis pulchra

This protocol is adapted from the methodology described for the isolation of this compound from Crepis pulchra.

G Plant_Material Dried & Ground Crepis pulchra (1.25 kg) Extraction Percolation with Methanol (12.5 L) at RT Plant_Material->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 Partitioning Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) Concentration1->Partitioning Chloroform_Fraction Chloroform-Soluble Fraction (35.7 g) Partitioning->Chloroform_Fraction Polyamide_CC Polyamide Column Chromatography (MeOH/H2O gradient) Chloroform_Fraction->Polyamide_CC Fractions Fractions I-III Polyamide_CC->Fractions Fraction_II Fraction II (60% MeOH) Fractions->Fraction_II RP_VLC Reversed-Phase VLC (MeOH/H2O gradient) Fraction_II->RP_VLC Subfractions Subfractions RP_VLC->Subfractions Gel_Chrom Sephadex LH-20 Gel Chromatography Subfractions->Gel_Chrom Further_Purification Further VLC and Preparative TLC Gel_Chrom->Further_Purification This compound Isolated this compound Further_Purification->this compound

Workflow for this compound Isolation
  • Extraction: Dried and ground whole plant material of Crepis pulchra (1.25 kg) is percolated with methanol (12.5 L) at room temperature.

  • Concentration and Partitioning: The crude extract is concentrated in vacuo, redissolved in 50% aqueous methanol, and subjected to solvent-solvent partitioning with n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The concentrated chloroform-soluble fraction is subjected to polyamide open-column chromatography using a gradient of methanol and water.

  • Further Fractionation: The fraction containing this compound is further purified using a combination of vacuum liquid chromatography (VLC) on normal and reversed-phase silica gel, and gel chromatography on Sephadex LH-20.

  • Final Purification: Final purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Western Blot Analysis for Akt and p38 MAPK Phosphorylation
  • Cell Culture and Treatment: Cancer cells are cultured to 70-80% confluency and treated with various concentrations of this compound for specified time periods.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of Akt and p38 MAPK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Cell Treatment and Lysis: Cells are treated with this compound to induce apoptosis and then lysed to release cellular contents.

  • Assay Reaction: The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

  • Measurement: The cleavage of the substrate by active caspases releases a fluorescent or colored molecule, which is quantified using a microplate reader. The signal intensity is proportional to the caspase activity.

Detection of Intracellular Reactive Oxygen Species (ROS)
  • Cell Staining: Cells are treated with this compound and then incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • ROS Detection: Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or microplate reader, and is directly proportional to the level of intracellular ROS.

Conclusion and Future Perspectives

This compound represents a promising natural product with significant chemotaxonomic value and therapeutic potential, particularly in the field of oncology. Its restricted distribution within the Asteraceae, primarily in the tribe Senecioneae, underscores its utility as a chemical marker for phylogenetic studies. The elucidation of its pro-apoptotic signaling pathways provides a solid foundation for the rational design and development of novel anticancer drugs.

Future research should focus on several key areas:

  • Biosynthesis Elucidation: Definitive characterization of the biosynthetic pathway of this compound in Asteraceae through enzymatic and genetic studies.

  • Quantitative Distribution: A systematic investigation of the quantitative distribution of this compound and its derivatives across a broader range of Asteraceae taxa to refine its chemotaxonomic significance.

  • In Vivo Studies: Comprehensive in vivo studies to evaluate the efficacy and safety of this compound and its analogs as potential therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a wider array of this compound derivatives to optimize their potency and selectivity.

By addressing these research gaps, the full potential of this compound as both a chemotaxonomic tool and a valuable lead compound for drug discovery can be realized.

References

Methodological & Application

Unveiling Jacaranone: A Detailed Protocol for Its Isolation from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the isolation of Jacaranone, a bioactive quinoid compound, from plant sources. Geared towards researchers, scientists, and professionals in drug development, this document outlines a detailed methodology, from the initial extraction to the final purification steps. The protocol is supplemented with quantitative data, a visual workflow, and a diagram of a key signaling pathway influenced by this compound, offering a complete guide for the successful isolation and further investigation of this promising natural product.

This compound and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, sedative, and antiproliferative effects against various cancer cell lines.[1][2] The methodologies presented herein are compiled from established scientific literature to ensure reproducibility and efficiency.

Experimental Protocols

This section details the step-by-step procedure for the isolation of this compound from plant material, using Crepis pulchra as a primary example. The protocol is divided into three main stages: extraction, solvent partitioning, and chromatographic purification.

Plant Material and Extraction
  • Plant Material: 1.25 kg of dried and ground whole plant material of Crepis pulchra is used as the starting material.[3]

  • Extraction Solvent: 12.5 L of methanol is utilized for the extraction process.[3]

  • Procedure:

    • The ground plant material is percolated with methanol at room temperature.[3]

    • The resulting crude extract is concentrated in vacuo to yield a viscous residue.

Solvent-Solvent Partitioning

This step aims to separate compounds based on their differential solubilities in immiscible solvents.

  • Procedure:

    • The concentrated crude methanol extract is redissolved in a 50% aqueous methanol solution.

    • The aqueous methanol solution is then subjected to sequential liquid-liquid partitioning with the following solvents:

      • n-hexane (5 x 500 mL)

      • Chloroform (5 x 500 mL)

      • Ethyl acetate (5 x 400 mL)

    • The chloroform-soluble fraction, which is enriched with this compound, is concentrated for further purification.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the enriched chloroform fraction.

  • Column Chromatography (CC):

    • The concentrated chloroform fraction is subjected to open column chromatography on a polyamide support.

    • A gradient elution system of methanol-water (MeOH-H₂O) is used, starting from a ratio of 2:3, progressing to 3:2, and finally 4:1.

  • Vacuum Liquid Chromatography (VLC):

    • Fractions obtained from column chromatography are further purified using VLC on reversed-phase silica gel.

    • A gradient system of methanol-water is employed for elution.

  • Thin Layer Chromatography (TLC):

    • Analytical and preparative TLC are used to monitor the separation process and to isolate the pure compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification of this compound is achieved using preparative HPLC to yield the pure compound.

Quantitative Data

The following table summarizes the quantitative data from the isolation of this compound from Crepis pulchra as described in the protocol.

ParameterValueReference
Starting Plant Material (dried weight)1.25 kg
Extraction Solvent (Methanol)12.5 L
Crude Methanol Extract Yield152.5 g
Chloroform-Soluble Fraction Yield35.7 g

Visualizing the Process and Pathway

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

G start Dried & Ground Plant Material (1.25 kg) extraction Percolation with Methanol (12.5 L) start->extraction concentration1 Concentration in vacuo extraction->concentration1 crude_extract Crude Methanol Extract (152.5 g) concentration1->crude_extract dissolution Redissolve in 50% aq. Methanol crude_extract->dissolution partitioning Solvent-Solvent Partitioning dissolution->partitioning hexane n-Hexane Fraction partitioning->hexane chloroform Chloroform Fraction (35.7 g) partitioning->chloroform ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate concentration2 Concentration chloroform->concentration2 purification Chromatographic Purification (CC, VLC, TLC, HPLC) concentration2->purification This compound Pure this compound purification->this compound

Caption: Experimental workflow for the isolation of this compound.

G ROS ROS p38_MAPK p38 MAPK ROS->p38_MAPK Akt Akt ROS->Akt This compound This compound This compound->ROS Bax Bax p38_MAPK->Bax Akt->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in melanoma cells.

References

Application Notes and Protocols for the Purification of Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaranone is a naturally occurring quinoid compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential cytotoxic and sedative properties.[1][2] Found in various plant species such as those from the Jacaranda, Senecio, and Ternstroemia genera, the isolation and purification of this compound are critical steps for its further investigation in drug discovery and development.[1][3][4] These application notes provide detailed protocols for the purification of this compound using two common and effective chromatographic techniques: traditional column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of chromatography for natural product isolation.

General Workflow for this compound Isolation

The purification of this compound from a plant source typically follows a multi-step process that begins with extraction and is followed by one or more chromatographic steps. A general workflow is outlined below.

Jacaranone_Purification_Workflow Start Plant Material (e.g., leaves, flowers) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Chromatography Chromatographic Purification Partitioning->Chromatography ColumnChrom Column Chromatography Chromatography->ColumnChrom Initial Purification HPLC Preparative HPLC Chromatography->HPLC Final Polishing ColumnChrom->HPLC Analysis Purity Analysis & Characterization (e.g., HPLC, NMR, MS) HPLC->Analysis End Pure this compound Analysis->End

Caption: General workflow for the extraction and purification of this compound.

Column Chromatography Protocol for this compound Purification

Column chromatography is a widely used technique for the initial purification and fractionation of plant extracts. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. For a compound of moderate polarity like this compound, normal-phase chromatography using silica gel is a suitable approach.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents: n-hexane, ethyl acetate, methanol (HPLC grade)

  • Crude or partially purified plant extract containing this compound

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Experimental Protocol
  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel will depend on the amount of extract to be purified (a ratio of 1:20 to 1:50 of extract to silica gel is common).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of n-hexane, ensuring the solvent level never drops below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A stepwise gradient is often effective.

    • A suggested gradient is as follows:

      • 100% n-hexane (2 column volumes)

      • 95:5 n-hexane:ethyl acetate (3 column volumes)

      • 90:10 n-hexane:ethyl acetate (3 column volumes)

      • 80:20 n-hexane:ethyl acetate (5 column volumes)

      • 70:30 n-hexane:ethyl acetate (5 column volumes)

      • 50:50 n-hexane:ethyl acetate (3 column volumes)

      • 100% ethyl acetate (2 column volumes)

      • Finally, wash the column with methanol to elute highly polar compounds.

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

    • Monitor the separation by spotting a small amount of each fraction (or pooled fractions) on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp at 254 nm. This compound should appear as a UV-quenching spot.

    • Combine the fractions that contain pure this compound based on the TLC analysis.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Column Chromatography (Hypothetical)
ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 30 cm x 3 cm
Extract Loaded 2.0 g
Silica Gel Amount 100 g
Elution Mode Stepwise Gradient
Mobile Phase n-Hexane:Ethyl Acetate
Fractions Containing this compound Eluted with ~80:20 to 70:30 n-Hexane:EtOAc
Purity (by TLC) >90%
Yield 50-100 mg (2.5-5.0%)

Preparative HPLC Protocol for this compound Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds to a high degree of purity. It is often used to purify fractions obtained from column chromatography. Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common for moderately polar compounds.

Materials and Equipment
  • Preparative HPLC system with a pump, injector, column oven, and fraction collector

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 preparative column (e.g., 250 mm x 20 mm, 5 µm particle size)

  • Solvents: Acetonitrile and Water (HPLC grade)

  • Additives: Formic acid or acetic acid (optional, for peak shaping)

  • Syringe filters (0.45 µm)

  • Sample vials

  • Lyophilizer or rotary evaporator

Experimental Protocol
  • Method Development (Analytical Scale):

    • It is highly recommended to first develop the separation method on an analytical HPLC system with a corresponding C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Test different mobile phase compositions (e.g., gradients of acetonitrile in water) to achieve good separation of this compound from impurities.

    • Determine the retention time of this compound.

  • Sample Preparation:

    • Dissolve the partially purified this compound (from column chromatography) in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

    • Elute the sample using a linear gradient of acetonitrile in water. A typical gradient might be:

      • 10% to 60% Acetonitrile over 30 minutes.

    • Maintain a constant flow rate. The flow rate will be scaled up from the analytical method based on the column diameters.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of this compound).

  • Fraction Collection:

    • Collect the eluent in fractions as the this compound peak begins to elute. The fraction collector can be programmed to collect based on time or UV signal threshold.

    • Collect the peak corresponding to the retention time of this compound determined during method development.

  • Purity Analysis and Compound Recovery:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions containing high-purity this compound.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain pure this compound as a solid.

Quantitative Data for Preparative HPLC
ParameterValue
Stationary Phase Reversed-Phase C18 (5 µm)
Column Dimensions 250 mm x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Linear Gradient
Gradient Profile 10% B to 60% B over 30 min
Flow Rate 15 mL/min
Detection Wavelength 254 nm
Sample Concentration ~10 mg/mL
Injection Volume 1-5 mL
Typical Retention Time 15-20 min (highly method-dependent)
Purity (by analytical HPLC) >98%
Recovery >80%

Logical Relationship Diagram for Method Selection

The choice between column chromatography and preparative HPLC often depends on the scale of purification and the desired purity.

Method_Selection Start Need to Purify this compound Decision Scale and Purity Requirement? Start->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Large Scale / Initial Cleanup PrepHPLC Preparative HPLC Decision->PrepHPLC High Purity / Final Step Result1 Large Quantity, Moderate Purity (Fractionation) ColumnChrom->Result1 Result2 Small Quantity, High Purity (Final Polishing) PrepHPLC->Result2

Caption: Decision tree for selecting a purification method for this compound.

Conclusion

The protocols outlined provide a comprehensive guide for the purification of this compound using both traditional column chromatography and modern preparative HPLC. Column chromatography serves as an excellent initial step for fractionating crude extracts and isolating semi-pure this compound. For achieving high purity, essential for detailed biological assays and structural elucidation, preparative HPLC is the method of choice. The successful application of these methods will facilitate the availability of pure this compound for further research and development.

References

Spectroscopic Analysis of Jacaranone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jacaranone, a naturally occurring quinonoid, has garnered significant interest within the scientific community due to its presence in various plant species, including those of the Jacaranda and Senecio genera, and its potential biological activities.[1][2] The structural elucidation and unambiguous identification of this compound are paramount for further research into its pharmacological properties and potential applications in drug development. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for the characterization of natural products.

Molecular Structure:

  • IUPAC Name: methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate[3]

  • Molecular Formula: C₉H₁₀O₄[3]

  • Molecular Weight: 182.17 g/mol [3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from existing literature. These values serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an essential technique for determining the precise molecular structure of organic compounds in solution. The following tables provide the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2, H-66.85d10.2
H-3, H-56.25d10.2
-CH₂-2.80s
-OCH₃3.70s
-OH~4.0 (broad s)s

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is dependent on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ) ppm
C-185.1
C-2, C-6145.2
C-3, C-5128.8
C-4186.5
-CH₂-45.5
-C=O (ester)171.0
-OCH₃52.5
Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺183.0652183.0650
[M+Na]⁺205.0471205.0469

Table 4: Key Mass Fragmentation Data for this compound (Electron Ionization - EI)

m/zProposed Fragment
182[M]⁺
151[M - OCH₃]⁺
123[M - COOCH₃]⁺
95[M - COOCH₃ - CO]⁺
67[C₅H₃O]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative NMR (qNMR), a known amount of an internal standard should be added.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment (e.g., zg30).
  • Number of Scans: 16-64.
  • Relaxation Delay (D1): 1-2 seconds.
  • Acquisition Time: 2-4 seconds.
  • Spectral Width: 12-15 ppm.
  • ¹³C NMR:
  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
  • Number of Scans: 1024-4096.
  • Relaxation Delay (D1): 2-5 seconds.
  • Acquisition Time: 1-2 seconds.
  • Spectral Width: 200-240 ppm.
  • 2D NMR (COSY, HSQC, HMBC):
  • Utilize standard pulse programs provided by the spectrometer manufacturer.
  • Optimize parameters such as the number of increments and acquisition times to achieve desired resolution.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
  • Integrate the signals in the ¹H NMR spectrum.
  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

Mass Spectrometry Protocol (LC-MS/MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
  • Capillary Voltage: 3.5-4.5 kV.
  • Gas Temperature: 300-350 °C.
  • Gas Flow: 8-12 L/min.
  • Mass Range: m/z 50-500.
  • Fragmentation (MS/MS): Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragmentation patterns.

4. Data Analysis:

  • Extract the mass spectra for the chromatographic peak corresponding to this compound.
  • Determine the accurate mass of the molecular ion and calculate the elemental composition.
  • Analyze the MS/MS fragmentation pattern to confirm the structure of this compound by identifying characteristic neutral losses and fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Elucidation Isolation Isolation & Purification of this compound NMR_Prep Dissolve in CDCl3 (5-10 mg in 0.6 mL) Isolation->NMR_Prep MS_Prep Prepare Stock Solution (1 mg/mL in MeOH/ACN) Isolation->MS_Prep NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) NMR_Prep->NMR_Analysis MS_Dilution Dilute to 1-10 µg/mL MS_Prep->MS_Dilution LC_MS_Analysis LC-MS/MS Analysis MS_Dilution->LC_MS_Analysis NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Analysis->NMR_Processing MS_Processing Data Analysis (Mass Extraction, Fragmentation Analysis) LC_MS_Analysis->MS_Processing Structure_Elucidation Structure Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway M This compound [M]⁺ m/z 182 F1 [M - OCH₃]⁺ m/z 151 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z 123 M->F2 - COOCH₃ F3 [M - COOCH₃ - CO]⁺ m/z 95 F2->F3 - CO

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

References

Step-by-step MTT assay protocol to evaluate Jacaranone cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Evaluating the Cytotoxicity of Jacaranone Using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for assessing the cytotoxic effects of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound, a benzoquinone derivative, has demonstrated significant antiproliferative and pro-apoptotic activity against various cancer cell lines.[1][2][3] The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity, making it a suitable tool for quantifying this compound's cytotoxic potential. This protocol covers cell preparation, treatment with this compound, the MTT assay procedure, and data analysis. Additionally, it includes a summary of this compound's mechanism of action and visual diagrams to illustrate the experimental workflow and relevant signaling pathways.

Introduction

This compound is a naturally occurring compound that has garnered interest for its potent cytotoxic activity against a range of human cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), downregulation of the Akt signaling pathway, and activation of the p38 MAPK pathway. Furthermore, it has been reported to modulate the TNFR1 signaling pathway, promoting apoptosis over cell survival.

The MTT assay is a reliable and straightforward method for assessing cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. This protocol provides a detailed methodology for utilizing the MTT assay to determine the cytotoxic effects of this compound.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in the following table to determine the IC50 value of this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

This compound Concentration (µM)Absorbance (570 nm) (Replicate 1)Absorbance (570 nm) (Replicate 2)Absorbance (570 nm) (Replicate 3)Mean AbsorbanceStandard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Positive Control

Note: The percentage of cell viability is calculated using the formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100

Experimental Protocols

Materials and Reagents
  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow Experimental Workflow for this compound MTT Assay A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. This compound Treatment Treat cells with varying concentrations of this compound for 24-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 4h. B->C D 4. Formazan Solubilization Add solubilization solution to dissolve formazan crystals. C->D E 5. Absorbance Measurement Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % cell viability and determine the IC50 value. E->F

Caption: A step-by-step workflow of the MTT assay for evaluating this compound cytotoxicity.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent).

  • This compound Treatment:

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, and positive control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the 4-hour incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the formula mentioned in the Data Presentation section.

    • Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by modulating several key signaling pathways. The diagram below illustrates a simplified overview of the proposed mechanism of action.

Jacaranone_Signaling Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS TNFR1 Modulation of TNFR1 Signaling This compound->TNFR1 Akt ↓ Akt Pathway (Pro-survival) ROS->Akt p38 ↑ p38 MAPK Pathway (Pro-apoptotic) ROS->p38 ComplexI ↓ TNFR1 Complex I (Survival) TNFR1->ComplexI ComplexII ↑ TNFR1 Complex II (Apoptosis) TNFR1->ComplexII Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis ComplexI->Apoptosis ComplexII->Apoptosis

Caption: this compound induces apoptosis via ROS generation and modulation of key signaling pathways.

References

Application Notes and Protocols for the Laboratory Synthesis of Jacaranone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic pathways, experimental protocols, and characterization data for the laboratory-scale production of Jacaranone and its analogs. The following protocols are intended for use by trained chemistry professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.

Synthesis of this compound and Ester Side-Chain Analogs via Lithium Enolate Addition

This protocol outlines the synthesis of this compound and its analogs with varying ester side chains through the 1,2-addition of a lithium ester enolate to p-benzoquinone. This method is effective for producing a range of analogs for biological screening.[1][2][3]

Synthetic Pathway

The general synthetic scheme involves the deprotonation of an acetate ester using lithium diisopropylamide (LDA) to form a lithium enolate, which then acts as a nucleophile, attacking one of the carbonyl carbons of p-benzoquinone. A subsequent workup quenches the reaction to yield the desired this compound analog.[1]

acetate Acetate Ester (2) enolate Lithium Ester Enolate (3) acetate->enolate Deprotonation lda LDA, THF, -78 °C p_benzoquinone p-Benzoquinone (4) This compound This compound or Analog (1, 5-7) p_benzoquinone->this compound Nucleophilic Addition enolate->this compound

Synthesis of this compound and its ester analogs.
Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Appropriate acetate ester (e.g., methyl acetate for this compound)

  • p-Benzoquinone

  • Anhydrous Diethyl Ether

  • Ethanol (95%)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure: [1]

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (3.7 mmol) to anhydrous THF (10 mL).

    • Cool the solution to -30 °C.

    • Add n-BuLi in hexanes (3.7 mmol) dropwise.

    • Stir the solution for 20 minutes at -30 °C.

  • Formation of the Lithium Enolate:

    • Cool the freshly prepared LDA solution to -78 °C.

    • Slowly add the corresponding acetate ester (3.7 mmol) dissolved in anhydrous THF (6 mL) dropwise.

    • Stir the resulting solution for an additional 40 minutes at -78 °C to ensure complete enolate formation.

  • Reaction with p-Benzoquinone:

    • In a separate three-necked flask, dissolve p-benzoquinone (3.7 mmol, 0.40 g) in anhydrous diethyl ether (190 mL) and cool to -78 °C.

    • Transfer the cold lithium enolate solution to the p-benzoquinone solution dropwise over 45 minutes using a cannula or a jacketed addition funnel.

    • Allow the reaction mixture to slowly warm to -20 °C.

  • Quenching and Work-up:

    • Quench the reaction by adding 95% ethanol (containing 3.7 mmol of H₂O).

    • The resulting mixture can then be worked up using standard procedures, typically involving extraction with an organic solvent and washing with brine.

    • The crude product is purified by column chromatography on silica gel.

Quantitative Data for this compound and Analogs
CompoundR Group (in Acetate)Yield (%)1H-NMR (400 MHz, CDCl3) δ (ppm)13C-NMR (100 MHz, CDCl3) δ (ppm)HRMS (m/z) [M+H]+
This compound (1) Methyl-2.77 (s, 2H), 3.74 (s, 3H), 6.18 (m, 2H), 6.94 (m, 2H)42.1, 52.4, 70.0, 129.8, 149.7, 171.2, 184.9183.0655
Analog 5 Geranyl-1.59 (s, 3H), 1.67 (s, 3H), 1.74 (s, 3H), 2.08 (m, 4H), 2.78 (s, 2H), 4.64 (d, 2H, J = 7.1 Hz), 5.07 (m, 1H), 5.29 (t, 1H, J = 7.1 Hz), 6.17 (m, 2H), 6.93 (m, 2H)16.5, 17.7, 25.6, 26.3, 39.5, 42.1, 62.1, 70.0, 118.0, 123.6, 129.8, 131.9, 142.4, 149.7, 170.3, 184.9305.1742
Analog 6 Benzyl-2.83 (s, 2H), 5.18 (s, 2H), 6.17 (m, 2H), 6.93 (m, 2H), 7.36 (m, 5H)42.1, 67.2, 70.0, 128.4, 128.5, 128.6, 129.8, 135.2, 149.7, 170.2, 184.6259.0965
Analog 7 2-Phenylethyl-2.76 (s, 2H), 2.97 (t, 2H, J = 7.0 Hz), 4.35 (t, 2H, J = 7.0 Hz), 6.17 (m, 2H), 6.94 (m, 2H), 7.26 (m, 5H)35.0, 42.1, 65.6, 70.0, 126.7, 128.6, 128.9, 129.8, 137.7, 149.7, 170.5, 184.8273.1121

Note: Yields were not explicitly stated in the provided search results.

Synthesis of Nitrogenous this compound Analogs

This section details the synthesis of nitrogen-containing derivatives of this compound, which have shown potential as antiproliferative and antiprotozoal agents. The synthesis starts from tyramine and involves the formation of N-substituted imides, followed by reduction and subsequent oxidation to the final cyclohexadienone structure.

Synthetic Pathway

The multi-step synthesis begins with the condensation of tyramine with various anhydrides to form N-imides. These imides are then reduced to the corresponding amines, which are subsequently oxidized to yield the final nitrogenous this compound analogs.

tyramine Tyramine (8) imide N-Imide (7a-j) tyramine->imide anhydride Anhydride anhydride->imide Condensation (AcOH or PEG 400) reducing_agent LiAlH4, THF amine Amine (11a-d) oxidizing_agent PIFA, MeCN/H2O jacaranone_analog Nitrogenous this compound Analog imide->amine Reduction amine->jacaranone_analog Oxidation

Synthesis of nitrogenous this compound analogs.
Experimental Protocols

Protocol 2.2.1: Synthesis of N-Imides (7a-j) via Acetic Acid-Assisted Condensation

  • Combine tyramine (8) (2.0 mmol) and the appropriate anhydride (1.9 mmol) in glacial acetic acid (3 mL).

  • Reflux the mixture for 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Add cold water (10 mL) to precipitate the product.

  • Filter the precipitate, wash several times with cold water, and dry under reduced pressure.

Protocol 2.2.2: Synthesis of N-Imides (7a-j) via PEG 400-Assisted Condensation

  • Combine tyramine (8) (2.0 mmol) and the appropriate anhydride (1.9 mmol) in PEG 400 (0.3 mL).

  • Heat the mixture at 140 °C with stirring for 4 hours.

  • Cool the reaction mixture and proceed with purification, which may involve precipitation and filtration as described above.

Protocol 2.2.3: Reduction of N-Imides to Amines (11a-d)

  • Dissolve the N-imide (7a/7h) (2 mmol) in anhydrous THF (8 mL).

  • Cool the solution to 0 °C.

  • Add LiAlH₄ (1 M solution in THF, 4 mL) dropwise.

  • Stir the reaction at 0 °C and monitor for completion (e.g., by TLC).

  • Carefully quench the reaction with water and aqueous NaOH.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude amine, which can be purified by chromatography.

Quantitative Data for Selected Nitrogenous Analogs
CompoundMethodYield (%)1H-NMR (400 MHz, CDCl3) δ (ppm)13C-NMR (100 MHz, CDCl3) δ (ppm)
11b Proton-sponge®816.99 (d, J = 8.3 Hz, 2H), 6.63 (d, J = 8.3 Hz, 2H), 2.75 (s, 4H), 2.69–2.62 (m, 4H), 1.88–1.79 (m, 4H)155.2, 130.6, 129.5, 115.7, 58.6, 54.0, 34.2, 23.3
11b Conventional86(see above)(see above)
11c Proton-sponge®879.14 (s, 1H, DMSO-d6), 6.99 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 8.5 Hz, 2H), 3.56 (t, J = 4.6 Hz, 4H), 2.62–2.57 (m, 2H), 2.44–2.39 (m, 2H), 2.41–2.35 (m, 4H)155.9, 130.7, 129.9, 115.5, 66.6, 61.1, 53.8, 32.1 (in DMSO-d6)
11c Conventional87(see above)(see above)

Note: "Conventional method" refers to standard amination of an alkyl halide.

Biological Activity and Signaling Pathways

This compound and its analogs have demonstrated a range of biological activities, including antitumor, antiproliferative, and antiprotozoal effects. The mechanism of action for the cytotoxic effects of quinoid structures is often attributed to the generation of reactive oxygen species (ROS) through redox cycling. This increase in intracellular ROS can trigger the intrinsic pathway of apoptosis.

For this compound specifically, its antiproliferative effects have been linked to its interaction with the protein kinase B (Akt) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

This compound This compound / Analogs ros Increased ROS This compound->ros Induces akt Akt Pathway This compound->akt Inhibits mapk p38 MAPK Pathway This compound->mapk Activates apoptosis Apoptosis ros->apoptosis proliferation Cell Proliferation akt->proliferation Inhibits Proliferation mapk->apoptosis

Proposed signaling pathways for this compound.

The diverse biological activities of this compound and its synthetic analogs make them promising candidates for further investigation in drug discovery and development programs. The synthetic routes outlined in these notes provide a foundation for producing these compounds and for the generation of novel derivatives for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for In Vitro Assessment of the Antiprotozoal Activity of Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro methodologies for evaluating the antiprotozoal activity of Jacaranone, a naturally occurring benzoquinone. The protocols detailed below are synthesized from established research and are intended to assist in the screening and characterization of this compound and its analogues as potential antiprotozoal agents.

This compound, chemically known as methyl (1-hydroxy-4-oxo-2,5-cyclohexadienyl)acetate, has demonstrated a spectrum of biological activities, including cytotoxic and antiprotozoal effects.[1][2][3][4] This document outlines the procedures for assessing its efficacy against key protozoan parasites responsible for significant human diseases: Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum.

Data Presentation: In Vitro Antiprotozoal Activity and Cytotoxicity of this compound

The following table summarizes the quantitative data on the in vitro activity of this compound against various protozoan parasites and a mammalian cell line to determine its selectivity.

Organism/Cell Line Stage Parameter Value (µg/mL) Value (µM) Selectivity Index (SI) Reference
Leishmania (L.) amazonensisPromastigoteIC₅₀11.86~60.41.83[1]
Leishmania (V.) braziliensisPromastigoteIC₅₀12.93~65.91.68
Leishmania (L.) chagasiPromastigoteIC₅₀17.22~87.81.26
Leishmania (L.) chagasiAmastigoteIC₅₀>100>509.6-
Trypanosoma cruziTrypomastigoteIC₅₀13.00~66.31.67
Trypanosoma cruziAmastigoteIC₅₀>100>509.6-
Plasmodium falciparum (K1 strain, chloroquine-resistant)TrophozoiteIC₅₀7.82~39.92.78
Rhesus Monkey Kidney Cells (LLC-MK2)-CC₅₀21.75~110.8-

IC₅₀ (50% Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the parasite population's growth. CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that is toxic to 50% of the host cells. Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.

Experimental Protocols

Detailed protocols for the cultivation of parasites, cytotoxicity assessment, and in vitro antiprotozoal assays are provided below.

Parasite and Cell Line Cultivation

1.1. Cultivation of Leishmania spp. Promastigotes

  • Parasite Strains: Leishmania (L.) amazonensis, L. (V.) braziliensis, L. (L.) chagasi.

  • Medium: M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Culture Conditions: Incubate at 24-26°C in sterile culture flasks.

  • Sub-culturing: Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase.

1.2. Cultivation of Intracellular Leishmania (L.) chagasi Amastigotes

  • Host Cells: Peritoneal macrophages harvested from BALB/c mice or a suitable macrophage cell line (e.g., J774).

  • Infection Procedure:

    • Seed macrophages in a 24-well plate with coverslips and allow them to adhere.

    • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis and transformation into amastigotes.

    • Wash to remove extracellular promastigotes.

1.3. Cultivation of Trypanosoma cruzi Epimastigotes and Trypomastigotes

  • Parasite Strain: T. cruzi (e.g., Y strain).

  • Epimastigote Culture:

    • Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS.

    • Culture Conditions: Incubate at 28°C.

  • Trypomastigote Production:

    • Infect LLC-MK2 cells (Rhesus Monkey Kidney Epithelial cells) with metacyclic trypomastigotes.

    • Culture the infected cells in RPMI-1640 medium with 2% FBS at 37°C in a 5% CO₂ atmosphere.

    • Harvest trypomastigotes from the culture supernatant.

1.4. Cultivation of Plasmodium falciparum

  • Parasite Strain: K1 strain (chloroquine-resistant).

  • Culture System: Continuous in vitro culture using human erythrocytes (O+).

  • Medium: RPMI-1640 supplemented with 10% human serum or Albumax I®, HEPES, sodium bicarbonate, and hypoxanthine.

  • Culture Conditions: Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Synchronization: Synchronize parasite stages (e.g., to the ring stage) using methods like sorbitol treatment.

1.5. Cultivation of Mammalian Cells for Cytotoxicity Assays

  • Cell Line: LLC-MK2 (Rhesus Monkey Kidney Epithelial cells).

  • Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C, protected from light.

  • For experiments, prepare fresh serial dilutions of this compound in the appropriate culture medium. Ensure the final DMSO concentration in the assays does not exceed a non-toxic level (typically <0.5%).

In Vitro Antiprotozoal Assays

3.1. Anti-leishmanial Activity Assay (Promastigotes)

  • Dispense 100 µL of Leishmania promastigote suspension (1 x 10⁶ cells/mL) into a 96-well microtiter plate.

  • Add 100 µL of this compound dilutions to achieve the desired final concentrations. Include a positive control (e.g., Amphotericin B) and a negative control (untreated parasites).

  • Incubate the plate at 24-26°C for 72 hours.

  • Assess parasite viability using a resazurin-based assay. Add 20 µL of resazurin solution (0.15 mg/mL) to each well and incubate for 2-4 hours.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

3.2. Anti-leishmanial Activity Assay (Intracellular Amastigotes)

  • Use macrophages infected with L. chagasi as described in section 1.2.

  • After removing extracellular promastigotes, add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Fix the coverslips with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages for each drug concentration and the untreated control by light microscopy.

  • Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the control.

3.3. Anti-trypanosomal Activity Assay (T. cruzi Trypomastigotes)

  • Harvest trypomastigotes from infected LLC-MK2 cell cultures.

  • In a 96-well plate, mix trypomastigotes (1 x 10⁶ parasites/mL) with this compound dilutions. Include benznidazole as a positive control.

  • Incubate for 24 hours at 37°C.

  • Assess parasite motility and viability by microscopic observation.

  • Determine the IC₅₀ based on the concentration that lyses or immobilizes 50% of the parasites.

3.4. Anti-malarial Activity Assay (P. falciparum)

  • Use synchronized ring-stage cultures of P. falciparum at a parasitemia of 1% and a hematocrit of 2%.

  • Add this compound dilutions to a 96-well plate.

  • Incubate for 48 hours under the conditions described in section 1.4.

  • Parasite growth inhibition can be assessed using various methods, such as a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • For the SYBR Green I assay, lyse the red blood cells and stain the parasite DNA. Measure fluorescence to quantify parasite proliferation.

  • Calculate the IC₅₀ value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of viability.

  • Seed LLC-MK2 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells).

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Antiprotozoal_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis parasite_culture Parasite Culture (Leishmania, T. cruzi, P. falciparum) plate_prep 96-Well Plate Preparation (Parasites + this compound) parasite_culture->plate_prep jacaranone_prep This compound Serial Dilution jacaranone_prep->plate_prep incubation Incubate under Specific Conditions (24-72 hours) plate_prep->incubation viability_assay Assess Viability (Resazurin/Microscopy/SYBR Green) incubation->viability_assay readout Measure Signal (Fluorescence/Absorbance/Counting) viability_assay->readout data_analysis Data Analysis (Calculate IC50) readout->data_analysis Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_mtt_assay MTT Assay cell_culture Mammalian Cell Culture (e.g., LLC-MK2) cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding attachment Incubate for 24h (Cell Attachment) cell_seeding->attachment add_this compound Add this compound to Cells attachment->add_this compound jacaranone_dilution This compound Serial Dilution jacaranone_dilution->add_this compound treatment_incubation Incubate for 72h add_this compound->treatment_incubation add_mtt Add MTT Reagent (Incubate 4h) treatment_incubation->add_mtt solubilize Add Solubilization Buffer (Incubate Overnight) add_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 Selectivity_Index_Calculation cc50 CC50 (Cytotoxicity against host cells) si Selectivity Index (SI) cc50->si divided by ic50 IC50 (Activity against parasite) ic50->si

References

Unveiling the Pro-Apoptotic Power of Jacaranone: A Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer agents, the natural compound jacaranone has emerged as a promising candidate due to its demonstrated ability to induce apoptosis in various cancer cell lines. To facilitate further research and drug development in this area, we present detailed application notes and protocols for studying the apoptotic effects of this compound on cancer cells. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this potent phytoquinoid.

This compound, a benzoquinone derivative, has been shown to trigger programmed cell death through multiple intricate mechanisms. These include the generation of reactive oxygen species (ROS), modulation of key signaling pathways such as Akt and p38 MAPK, and the fine-tuning of the tumor necrosis factor receptor 1 (TNFR1) signaling cascade.[1][2][3] Understanding these mechanisms is crucial for the development of this compound-based cancer therapies. The following protocols provide a framework for investigating these cellular and molecular events.

Key Experimental Techniques and Protocols

To rigorously assess the apoptotic effects of this compound, a multi-faceted experimental approach is recommended. Here, we detail the protocols for essential assays that have been successfully employed in this compound research.

Assessment of Cytotoxicity (IC50 Determination)

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic concentration. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 200 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the this compound concentration.

Table 1: Cytotoxic Activity of this compound (IC50 Values) on Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Human Breast Cancer9 - 26.5
C33AHuman Cervical Cancer6.3 - 26.5
HeLaHuman Cervical Cancer6.3 - 26.5
MCF-7Human Breast Cancer6.3 - 26.5
HepG2Human Hepatocellular Carcinoma~145
PC3Human Prostate Cancer~145
B16F10-Nex2Murine Melanoma17

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

Detection of Apoptosis by Flow Cytometry

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration (e.g., 10 µM) and for the appropriate time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., TNFα) controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Analysis of Apoptotic Signaling Pathways by Western Blotting

Western blotting is essential for investigating the molecular mechanisms underlying this compound-induced apoptosis, such as the activation of caspases and the modulation of key signaling proteins.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-8, cIAP2, IκBα, p-Akt, p-p38, Bax). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-tubulin to ensure equal protein loading.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a hallmark of apoptosis. This can be assessed using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).

Protocol: TMRE Staining

  • Cell Treatment: Treat cells with this compound (e.g., 50 µM for 24 hours).

  • Staining: Incubate the cells with TMRE dye according to the manufacturer's protocol.

  • Analysis: Analyze the fluorescence intensity by flow cytometry. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow: Studying this compound's Apoptotic Effects A Cancer Cell Culture B This compound Treatment (Varying Concentrations & Times) A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Detection (Annexin V/PI Staining) B->D E Mitochondrial Membrane Potential Assay (TMRE) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Experimental workflow for investigating this compound-induced apoptosis.

cluster_1 This compound's Modulation of TNFR1 Signaling This compound This compound cIAP2 cIAP2 Degradation This compound->cIAP2 induces RIPK1 RIPK1 Deubiquitylation cIAP2->RIPK1 ComplexI TNFR1 Complex I (Survival) RIPK1->ComplexI inhibits assembly ComplexII TNFR1 Complex II (Apoptosis) RIPK1->ComplexII promotes assembly NFkB NF-κB Pathway Inhibition ComplexI->NFkB Caspase8 Caspase-8 Activation ComplexII->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: this compound's effect on the TNFR1 signaling pathway.

cluster_2 This compound's ROS-Mediated Apoptotic Pathway This compound This compound ROS ROS Generation This compound->ROS Akt Akt Downregulation ROS->Akt p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis Akt->Apoptosis inhibits Bax Bax Upregulation p38->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation (Caspase-9, -3) Mitochondria->Caspases Caspases->Apoptosis

Caption: ROS-mediated apoptotic signaling induced by this compound.

These detailed protocols and pathway diagrams provide a solid foundation for researchers to delve into the apoptotic mechanisms of this compound. Further investigation into this natural compound could pave the way for novel and effective cancer therapies.

References

Application Note & Protocol: Bioassay-Guided Fractionation for the Discovery of Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the discovery and isolation of Jacaranone from a plant source using bioassay-guided fractionation. This compound, a phytoquinoid first isolated from Jacaranda caucana, has demonstrated a range of biological activities, including promising antiproliferative and anti-inflammatory effects[1][2][3]. The described workflow employs a cytotoxicity assay to systematically guide the separation of a crude plant extract to yield the pure, bioactive compound. This protocol is intended for researchers in natural product discovery and drug development.

Introduction

Bioassay-guided fractionation is a powerful strategy used to isolate specific biologically active compounds from complex mixtures, such as plant or microbial extracts[4][5]. The process involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for activity in a specific biological assay. The most active fractions are selected for further purification until a pure, bioactive compound is isolated.

This compound (methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate) is a natural product known for its significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa, C33A) cancer cells. Its mechanism of action has been linked to the generation of reactive oxygen species (ROS), leading to the downregulation of the Akt signaling pathway and activation of p38 MAPK, ultimately inducing apoptosis in tumor cells.

This application note details a robust protocol for the isolation of this compound, using its antiproliferative activity as the guiding bioassay.

Experimental Workflow

The overall workflow for the bioassay-guided fractionation of this compound is depicted below. The process begins with the preparation of a crude extract from a plant source, followed by solvent partitioning and successive chromatographic separations, with each step being guided by cytotoxicity assay results.

G cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Liquid-Liquid Partitioning cluster_2 Phase 3: Chromatographic Separation cluster_3 Phase 4: Isolation & Identification Plant Plant Material (e.g., Crepis pulchra) Extract Crude Methanolic Extract Plant->Extract Methanol Extraction Bioassay1 Cytotoxicity Bioassay (e.g., MTT Assay) Extract->Bioassay1 Partition Solvent Partitioning Extract->Partition Hex Hexane Fraction Partition->Hex EtOAc Ethyl Acetate (EtOAc) Fraction Partition->EtOAc Aq Aqueous Fraction Partition->Aq Bioassay2 Bioassay on Fractions Hex->Bioassay2 EtOAc->Bioassay2 SilicaCol Silica Gel Column Chromatography EtOAc->SilicaCol Select Active Fraction Aq->Bioassay2 Fractions Collect Fractions (F1, F2...Fn) SilicaCol->Fractions Bioassay3 Bioassay on Column Fractions Fractions->Bioassay3 ActiveFr Pool Active Fractions (e.g., F5-F8) HPLC Preparative HPLC ActiveFr->HPLC Purification Bioassay3->ActiveFr Identify Activity PureCmpd Pure this compound HPLC->PureCmpd Structure Structural Elucidation (NMR, MS) PureCmpd->Structure G cluster_akt Pro-Survival Pathway (Inhibition) cluster_mapk Stress/Apoptosis Pathway (Activation) This compound This compound ROS Generation of Reactive Oxygen Species (ROS) This compound->ROS Akt Akt ROS->Akt Inhibits p38 p38 MAPK ROS->p38 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis p38->Apoptosis Induces

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Potentially Induced by Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaranone, a naturally occurring benzoquinone derivative, has garnered significant interest within the scientific community for its potent antiproliferative and cytotoxic activities against a variety of cancer cell lines.[1] Extensive research has demonstrated that this compound can induce apoptosis (programmed cell death) in tumor cells through multiple signaling pathways.[1] Key mechanisms include the generation of reactive oxygen species (ROS), which in turn modulates the Akt and p38 MAPK signaling pathways, and interference with the TNFR1 signaling cascade. While the induction of apoptosis is a well-documented effect of this compound, its impact on cell cycle progression is less characterized. This application note provides a comprehensive protocol for investigating the potential of this compound to induce cell cycle arrest in cancer cells using flow cytometry with propidium iodide (PI) staining.

Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of the DNA content of individual cells within a population. By staining cells with a fluorescent dye that intercalates with DNA, such as PI, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity. This method is invaluable for elucidating the mechanisms of action of potential anticancer compounds like this compound.

Data Presentation

The following table presents hypothetical data to illustrate the results of a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line. This data is for exemplary purposes to guide the presentation of experimental findings.

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control055.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound1065.8 ± 3.120.5 ± 2.213.7 ± 1.5
This compound2575.3 ± 4.215.2 ± 1.99.5 ± 1.1
This compound5082.1 ± 3.810.4 ± 1.57.5 ± 0.9

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line and Culture Conditions:

    • Select a cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549).

    • Culture the cells in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of harvesting.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare fresh dilutions of this compound in complete growth medium to the desired final concentrations (e.g., 10, 25, 50 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

Protocol 2: Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add trypsin-EDTA to detach the cells from the plate.

    • Once detached, add complete growth medium to neutralize the trypsin.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting and Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Take an aliquot for cell counting (e.g., using a hemocytometer or an automated cell counter) to ensure an adequate number of cells for analysis (typically 1 x 10^6 cells per sample).

    • Centrifuge the remaining cells again at 300 x g for 5 minutes.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and prevents cell clumping.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.

Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
  • Cell Rehydration and Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol without disturbing the cell pellet.

    • Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.

    • Resuspend the final cell pellet in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade any RNA that might interfere with the DNA staining.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter for PI (e.g., ~617/20 nm bandpass filter).

    • Use a linear scale for the PI fluorescence channel.

    • Run the samples at a low to medium flow rate to ensure high-quality data.

    • Collect at least 10,000-20,000 single-cell events for each sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

    • First, gate on the single-cell population using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets and aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use the software's cell cycle analysis model to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining_analysis Staining & Analysis seed_cells Seed Cancer Cells adherence Allow Adherence (24h) seed_cells->adherence treatment Treat with this compound adherence->treatment harvest Harvest Cells treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix in 70% Ethanol wash_pbs->fixation stain_pi Stain with PI/RNase A fixation->stain_pi flow_cytometry Acquire on Flow Cytometer stain_pi->flow_cytometry data_analysis Analyze Cell Cycle Data flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.

jacaranone_apoptosis_pathway cluster_ros_pathway ROS-Mediated Pathway cluster_tnfr1_pathway TNFR1 Signaling Pathway jacaranone_ros This compound ros ↑ Reactive Oxygen Species (ROS) jacaranone_ros->ros akt ↓ Akt Signaling ros->akt p38_mapk ↑ p38 MAPK Activation ros->p38_mapk apoptosis_ros Apoptosis akt->apoptosis_ros p38_mapk->apoptosis_ros jacaranone_tnfr1 This compound complex_i ↓ TNFR1 Complex I Assembly jacaranone_tnfr1->complex_i complex_ii ↑ TNFR1 Complex II Assembly jacaranone_tnfr1->complex_ii nf_kb ↓ NF-κB Activation complex_i->nf_kb apoptosis_tnfr1 Apoptosis nf_kb->apoptosis_tnfr1 inhibition of survival caspase_8 ↑ Caspase-8 Activation complex_ii->caspase_8 caspase_8->apoptosis_tnfr1

Caption: Known apoptotic signaling pathways of this compound.

References

Experimental Setup for In Vivo Studies of Jacaranone in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo studies to evaluate the anti-tumor and anti-inflammatory properties of Jacaranone in animal models. The information is compiled from preclinical research to guide the design and execution of similar experiments.

Section 1: In Vivo Anti-tumor Studies of this compound

This compound, a benzoquinone derivative, has demonstrated significant anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to the modulation of key signaling pathways.[1][2][3] In a syngeneic melanoma mouse model, this compound treatment has been shown to increase the mean survival times of tumor-bearing mice in a dose-dependent manner.[2]

Quantitative Data Summary: Anti-tumor Activity of this compound
ParameterDescriptionReference
Animal Model Syngeneic melanoma model[2]
Cell Line B16F10-Nex2 murine melanoma cells
Mouse Strain Not explicitly stated, but typically C57BL/6 for this cell line.
This compound Doses 0.8 mg/kg and 4 mg/kg
Administration Intraperitoneal (i.p.), every other day for 14 days
Control Group 100 µL of normal saline solution
Mean Survival (Control) 23.4 ± 2.1 days
Mean Survival (0.8 mg/kg) 29 ± 4.3 days (p = 0.05)
Mean Survival (4 mg/kg) 34 ± 3.6 days (p<0.01)
IC50 (B16F10-Nex2) 17 µM
IC50 (Human Cancer Lines) 9 to 145 µM
Experimental Protocol: Evaluation of Anti-tumor Efficacy in a Syngeneic Melanoma Model

Objective: To assess the in vivo anti-tumor activity of this compound in a murine melanoma model.

Materials and Reagents:

  • This compound

  • B16F10-Nex2 murine melanoma cells

  • Female C57BL/6 mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS)

  • Normal saline solution

  • Trypan blue solution

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Syringes and needles

  • Calipers

Animal Handling and Husbandry:

  • House mice in a specific pathogen-free (SPF) facility.

  • Maintain a 12-hour light/dark cycle with controlled temperature and humidity.

  • Provide ad libitum access to food and water.

  • Allow a one-week acclimatization period before the start of the experiment.

Experimental Procedure:

  • Cell Culture: Culture B16F10-Nex2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation for Injection:

    • Harvest cells using trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS at a concentration of 5 x 10^5 cells/mL.

    • Assess cell viability using trypan blue exclusion (should be >95%).

  • Tumor Cell Inoculation: Subcutaneously inject 5 x 10^4 cells (in 100 µL of PBS) into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Randomly divide the mice into three groups (n=5 per group) one day after tumor cell inoculation:

      • Group 1 (Control): Administer 100 µL of normal saline intraperitoneally.

      • Group 2 (this compound 0.8 mg/kg): Administer 0.8 mg/kg of this compound intraperitoneally.

      • Group 3 (this compound 4 mg/kg): Administer 4 mg/kg of this compound intraperitoneally.

    • Administer treatments every other day for 14 days.

  • Monitoring and Endpoints:

    • Measure tumor size daily using calipers. Calculate tumor volume using the formula: V = (length x width^2) / 2.

    • Monitor the survival of the mice daily.

    • Euthanize mice when the tumor size exceeds 3,000 mm^3 or if they show signs of significant morbidity.

Downstream Analysis:

  • TUNEL Assay for Apoptosis in Tumor Tissue:

    • Collect tumor tissues at the end of the study.

    • Fix tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin and section.

    • Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation in apoptotic cells.

  • Western Blot for Signaling Proteins:

    • Homogenize tumor tissues to extract proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Akt, p-Akt, p38 MAPK, p-p38 MAPK, and Bax.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathway and Experimental Workflow

Jacaranone_Antitumor_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Akt Akt (Downregulation) ROS->Akt p38 p38 MAPK (Activation) ROS->p38 Caspase9 Caspase-9 Activation Akt->Caspase9 inhibition Bax Bax (Upregulation) p38->Bax Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Antitumor_Workflow Start Start Cell_Culture Culture B16F10-Nex2 Melanoma Cells Start->Cell_Culture Injection Subcutaneous Injection of Cells into Mice Cell_Culture->Injection Grouping Randomize Mice into Control & Treatment Groups Injection->Grouping Treatment Administer this compound or Saline (i.p., every other day for 14 days) Grouping->Treatment Monitoring Monitor Tumor Growth and Survival Daily Treatment->Monitoring Endpoint Endpoint Reached (Tumor size > 3000 mm³ or morbidity) Monitoring->Endpoint Analysis Tissue Collection & Downstream Analysis (TUNEL, Western Blot) Endpoint->Analysis End End Analysis->End Jacaranone_Antiinflammatory_Pathway This compound This compound cIAP2 cIAP-2 Degradation This compound->cIAP2 RIPK1 RIPK1 Ubiquitination (Inhibited) cIAP2->RIPK1 ComplexI TNFR1 Signaling Complex I Assembly (Inhibited) RIPK1->ComplexI IKK IKKβ Phosphorylation (Reduced) ComplexI->IKK IkBa IκBα Degradation (Inhibited) IKK->IkBa NFkB NF-κB Nuclear Translocation (Inhibited) IkBa->NFkB Inflammation Inflammation NFkB->Inflammation Antiinflammatory_Workflow Start Start Grouping Randomize Mice into Control & Treatment Groups Start->Grouping Pretreatment Oral Administration of This compound or Vehicle Grouping->Pretreatment Induction Intraperitoneal Injection of LPS/GalN or PBS Pretreatment->Induction Incubation Wait for 6-8 hours Induction->Incubation Sacrifice Euthanize Mice and Collect Samples Incubation->Sacrifice Analysis Analyze Liver Tissue and Serum (IHC, Western Blot, ALT/AST) Sacrifice->Analysis End End Analysis->End

References

Troubleshooting & Optimization

How to improve the yield of Jacaranone during plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of jacaranone from plant sources. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which plant species are its primary sources?

This compound is a naturally occurring phytoquinoid, a type of benzoquinone derivative. It and its related compounds have garnered interest for their potential biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. The most common plant sources for this compound are species within the Senecio (Asteraceae family) and Jacaranda (Bignoniaceae family) genera.

Q2: Which solvents are most effective for extracting this compound?

Polar solvents are generally the most effective for extracting this compound. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80% alcohol), are widely reported for achieving good yields. The choice of solvent can significantly impact the extraction efficiency due to the polarity of this compound.

Q3: What are the key factors that influence the yield of this compound during extraction?

Several factors critically influence the extraction yield:

  • Solvent Choice: The polarity of the solvent must be well-matched to that of this compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times, especially at high temperatures, can increase the risk of degradation.

  • Particle Size of Plant Material: Reducing the particle size by grinding the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can create a greater concentration gradient, facilitating the diffusion of this compound into the solvent.

Q4: Which extraction methods are recommended for this compound?

Both conventional and modern extraction techniques can be employed.

  • Maceration: A simple and cost-effective method involving soaking the plant material in a solvent at room temperature.

  • Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but uses heat, which may pose a risk to this compound stability.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This method is highly efficient but requires careful temperature control to prevent degradation.

Q5: How can I optimize my extraction protocol for maximum this compound yield?

Optimization can be systematically achieved using statistical approaches like Response Surface Methodology (RSM) . RSM allows for the evaluation of multiple variables (e.g., temperature, time, solvent concentration) and their interactions to identify the optimal conditions for maximizing this compound yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low this compound Yield Incomplete Extraction: Suboptimal choice of solvent, insufficient extraction time, or inadequate solvent-to-solid ratio.1. Optimize Solvent: Test different polar solvents (methanol, ethanol) and their aqueous concentrations (e.g., 50%, 70%, 95%). 2. Increase Extraction Time: Extend the duration of maceration or sonication, monitoring for potential degradation. 3. Adjust Solvent-to-Solid Ratio: Increase the volume of solvent relative to the amount of plant material. 4. Reduce Particle Size: Ensure the plant material is finely ground to maximize surface area.
Degradation of this compound: Exposure to high temperatures, prolonged light exposure, or oxidative conditions. This compound, as a quinone, can be sensitive to such conditions[1].1. Lower Temperature: Use room temperature or cooled extraction methods (e.g., cold maceration, temperature-controlled UAE). Avoid excessive heat during solvent evaporation by using a rotary evaporator at low temperatures (<40°C). 2. Protect from Light: Use amber glassware or cover extraction vessels with aluminum foil to prevent photodegradation[2]. 3. Inert Atmosphere: For highly sensitive extractions, perform the process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[2].
Extract Discoloration (Darkening/Browning) Oxidation: Phenolic compounds, including quinones, can oxidize in the presence of air, light, and at certain pH levels, leading to the formation of colored degradation products[1].1. Control pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction, as extreme pH values can accelerate degradation[1]. 2. Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent to inhibit oxidation. 3. Minimize Headspace: Use appropriately sized extraction vessels to reduce the amount of air (oxygen) in contact with the extract.
Inconsistent Yields Between Batches Variability in Plant Material: Differences in plant age, harvesting time, or drying conditions can affect this compound content.1. Standardize Plant Material: Use plant material from the same source, harvested at the same developmental stage. 2. Consistent Pre-processing: Ensure uniform drying and grinding procedures for all batches.
Inconsistent Extraction Conditions: Minor deviations in temperature, time, or solvent ratios.1. Maintain Strict Protocols: Adhere to a standardized and well-documented extraction protocol. 2. Calibrate Equipment: Regularly check and calibrate thermometers, timers, and balances.
Formation of Emulsions During Liquid-Liquid Partitioning Presence of Surfactant-like Molecules: High concentrations of lipids, phospholipids, or proteins in the crude extract can lead to emulsion formation.1. Gentle Mixing: Swirl gently instead of vigorous shaking when performing liquid-liquid extractions. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion. 3. Centrifugation: Centrifuge the mixture to facilitate phase separation.

Data on Extraction Method Efficiency

While specific quantitative data for this compound is limited in comparative studies, the relative efficiency of different extraction methods for phenolic compounds provides a strong indication of expected outcomes. Modern methods like UAE and MAE consistently show improved yields and reduced extraction times compared to conventional methods.

Extraction Method Relative Yield of Phenolic Compounds (Compared to Maceration) Typical Extraction Time Key Advantages Potential Disadvantages
Maceration Baseline (1x)24 - 72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, potentially lower yield.
Soxhlet Extraction ~1.2x - 1.5x6 - 24 hoursContinuous and more efficient than maceration.Requires heat, risk of thermal degradation.
Ultrasound-Assisted Extraction (UAE) ~1.5x - 2.0x15 - 60 minutesFast, efficient at lower temperatures, reduced solvent consumption.Initial equipment cost.
Microwave-Assisted Extraction (MAE) ~1.6x - 2.2x5 - 30 minutesVery fast, highly efficient, reduced solvent use.Risk of localized overheating, requires careful control.

Note: These values are representative based on studies of phenolic compounds and may vary depending on the specific plant material and optimized conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an efficient method for extracting this compound using ultrasonication, which is recommended for its speed and effectiveness at lower temperatures.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Senecio leaves)

  • Methanol (HPLC grade)

  • Deionized water

  • Extraction solvent: 80% Methanol in water (v/v)

  • Ultrasonic bath with temperature control

  • Beakers or Erlenmeyer flasks (amber glass recommended)

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered plant material.

  • Extraction: a. Place the powdered sample into a 250 mL amber glass beaker. b. Add 100 mL of 80% methanol (a 1:10 solid-to-solvent ratio). c. Place the beaker in an ultrasonic bath. d. Set the temperature to 40°C and sonicate for 30 minutes.

  • Filtration: a. Filter the mixture under vacuum through a Buchner funnel fitted with Whatman No. 1 filter paper to separate the extract from the plant residue. b. Wash the residue with an additional 20 mL of the extraction solvent to ensure complete recovery.

  • Solvent Evaporation: a. Combine the filtrates. b. Concentrate the extract using a rotary evaporator with the water bath temperature set to not exceed 40°C.

  • Storage: Store the dried crude extract in a sealed, amber vial at -20°C until further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-20 min: 10% to 50% B

    • 20-25 min: 50% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm (or determined by UV scan of a this compound standard)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: a. Prepare a stock solution of a pure this compound standard (e.g., 1 mg/mL) in methanol. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase starting conditions (90% A, 10% B).

  • Sample Preparation: a. Dissolve a known weight of the crude extract in methanol to a concentration of 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the prepared sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve. c. Express the final yield as mg of this compound per gram of dry plant material.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Senecio sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Extraction Method (e.g., UAE) grinding->extraction_method filtration Filtration extraction_method->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract sample_prep_hplc Sample Preparation for HPLC crude_extract->sample_prep_hplc hplc HPLC-UV/DAD Analysis sample_prep_hplc->hplc quantification Quantification hplc->quantification final_yield final_yield quantification->final_yield Final Yield (mg/g)

Caption: Workflow from plant material to this compound quantification.

Decision Logic for Troubleshooting Low this compound Yield

G cluster_extraction Extraction Efficiency cluster_degradation Compound Stability start Low this compound Yield Detected check_extraction Review Extraction Parameters start->check_extraction check_degradation Investigate Potential Degradation start->check_degradation solvent Solvent Optimal? check_extraction->solvent temp Temperature Too High? check_degradation->temp time_ratio Time/Ratio Sufficient? solvent->time_ratio particle_size Particle Size Fine? time_ratio->particle_size solution Implement Corrective Actions: - Modify solvent/time/ratio - Reduce temperature/light - Use inert atmosphere particle_size->solution light Light Exposure? temp->light oxidation Oxidation Risk? light->oxidation oxidation->solution

References

Technical Support Center: Optimizing MTT Assay Conditions for Accurate Jacaranone IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for determining the half-maximal inhibitory concentration (IC50) of Jacaranone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the determination of this compound's IC50 value using the MTT assay.

Question: Why am I observing high background absorbance in my blank (no cells) wells?

Answer: High background absorbance in blank wells can artificially lower the calculated cell viability and affect the accuracy of your IC50 values. Potential causes and solutions include:

  • Contaminated Culture Medium: The presence of reducing agents like phenol red or other serum components can lead to the non-enzymatic reduction of MTT, causing a false positive signal.

    • Solution: Use a serum-free medium during the MTT incubation step. If serum is necessary, ensure all wells, including blanks, contain the same concentration. Prepare a specific "sample background control" containing media and the MTT reagent but no cells to subtract from your readings.

  • Microbial Contamination: Bacteria or yeast in the culture medium can also reduce MTT.

    • Solution: Maintain strict aseptic techniques throughout the experiment. Visually inspect plates for any signs of contamination before adding the MTT reagent.

  • Degraded MTT Solution: MTT is sensitive to light and moisture. Improper storage can lead to its degradation and spontaneous reduction.

    • Solution: Store MTT powder protected from light and moisture. Prepare fresh MTT stock solution in a sterile buffer like PBS, filter-sterilize it, and store it in aliquots at -20°C, avoiding repeated freeze-thaw cycles.

Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue and can stem from several experimental variables. Here are the primary factors to consider:

  • Variable Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and changes in metabolic activity, skewing the results.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. This density should ensure cells are in the logarithmic growth phase throughout the assay and produce a linear absorbance response.

  • Inconsistent Incubation Times: Both the drug treatment duration and the MTT incubation time can significantly impact the results.

    • Solution: Standardize the incubation time for this compound treatment (e.g., 24, 48, or 72 hours) and the MTT incubation period (typically 2-4 hours) across all experiments. Optimization of the MTT incubation time for your specific cell line may be necessary.

  • Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: Ensure complete solubilization by using an appropriate solvent like DMSO or acidified isopropanol. Use an orbital shaker for at least 15 minutes and gently pipette the solution up and down to aid dissolution. Visually confirm the absence of crystals before reading the plate.

Question: I am observing a decrease in viability in my control wells (cells + MTT, no this compound). Why is this happening?

Answer: This phenomenon can be due to the inherent cytotoxicity of the MTT reagent itself, especially at high concentrations or with prolonged incubation.

  • MTT Toxicity: High concentrations of MTT can be toxic to cells, leading to an underestimation of cell viability.

    • Solution: Optimize the MTT concentration. A typical starting concentration is 0.5 mg/mL, but it may be necessary to test a range (e.g., 0.1 to 1.0 mg/mL) to find the optimal concentration that provides a robust signal without causing significant cell death in control wells.

  • Nutrient Depletion: Long incubation times can lead to the depletion of essential nutrients in the culture medium, affecting cell health.

    • Solution: Ensure you are using an appropriate cell density that does not lead to rapid nutrient consumption. If long incubation periods are necessary, consider replenishing the medium before adding the MTT reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for an MTT assay with this compound?

A1: The optimal cell seeding density is cell-line dependent. It is crucial to determine this experimentally for each cell line. The goal is to have cells in their exponential growth phase during the this compound treatment. A general starting range for a 96-well plate is between 1,000 and 100,000 cells per well. For adherent cancer cell lines, a density of around 5,000 cells/well has been found to be optimal in some cases.

Q2: What concentration range of this compound should I use?

A2: Based on published data, this compound has shown cytotoxic effects in various cancer cell lines with IC50 values ranging from the low micromolar to higher micromolar concentrations. A sensible starting point for a dose-response experiment would be a broad range from 0.1 µM to 100 µM, using serial dilutions.

Q3: How long should I expose the cells to this compound before performing the MTT assay?

A3: The incubation time with this compound will depend on its mechanism of action and the cell line's doubling time. Common incubation periods for cytotoxicity studies are 24, 48, and 72 hours. It is recommended to test multiple time points to determine the optimal duration for observing a significant effect.

Q4: What is the recommended concentration of the MTT reagent and the optimal incubation time?

A4: A commonly used final concentration for the MTT reagent is 0.5 mg/mL. However, as MTT can be cytotoxic, it is best to optimize this concentration for your specific cell line. The incubation time for MTT is typically between 2 to 4 hours at 37°C. This allows for sufficient formazan crystal formation without causing excessive toxicity.

Q5: Which solvent is best for dissolving the formazan crystals?

A5: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving formazan crystals. Other options include acidified isopropanol or a solution of sodium dodecyl sulfate (SDS) in HCl. The choice of solvent can affect the absorbance maximum, so consistency is key.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
MDA-MB-231Human Breast Cancer6.27
C33AHuman Cervical Cancer14.61
A2058Human Melanoma11.31
SK-MEL-28Human Melanoma11.93
HCT-8Human Colon Cancer21.03
LS160Human Colon Cancer40.57
SiHaHuman Cervical Cancer16.52
HL-60Human Promyelocytic Leukemia12.83
SK-BR-3Human Breast Cancer14.28
B16F10-Nex2Murine Melanoma17.00

Note: Experimental conditions such as treatment duration and specific assay protocols may vary between studies, leading to different IC50 values.

Table 2: Recommended Optimization Ranges for Key MTT Assay Parameters

ParameterRecommended Starting RangeKey Considerations
Cell Seeding Density 1,000 - 100,000 cells/wellMust be optimized for each cell line to ensure logarithmic growth.
This compound Concentration 0.1 - 100 µMA broad range with serial dilutions is recommended for initial experiments.
This compound Incubation Time 24, 48, 72 hoursDependent on cell doubling time and drug's mechanism of action.
MTT Concentration 0.1 - 1.0 mg/mL (0.5 mg/mL is common)Higher concentrations can be cytotoxic; optimization is recommended.
MTT Incubation Time 2 - 4 hoursSufficient for formazan formation; longer times may increase toxicity.
Formazan Solubilization Time 15 - 30 minutes (with shaking)Ensure complete dissolution of crystals for accurate readings.

Experimental Protocols

Detailed Methodology for Determining this compound IC50 using MTT Assay

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only (untreated control) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment incubation period, add 20 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate for 24h (Attachment) A->B D Treat Cells with this compound B->D C Prepare this compound Dilutions C->D E Incubate for 24/48/72h D->E F Add MTT Reagent (0.5 mg/mL) E->F G Incubate for 2-4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: A flowchart of the standard MTT assay workflow for IC50 determination.

Jacaranone_Pathway cluster_membrane Cellular Environment cluster_cytosol Cytosolic Signaling cluster_nucleus Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS TNFR1 TNFR1 Signaling This compound->TNFR1 Modulates ComplexI Complex I (Survival, NF-κB) This compound->ComplexI Inhibits Assembly ComplexII Complex II (Apoptosis) This compound->ComplexII Promotes Formation Akt Akt (Survival) ROS->Akt Inhibits p38 p38 MAPK (Stress/Apoptosis) ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis TNFR1->ComplexI Formation TNFR1->ComplexII Formation ComplexI->Apoptosis Inhibits ComplexII->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Addressing Jacaranone solubility issues in aqueous buffers for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Jacaranone in aqueous buffers for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

This compound is a naturally occurring compound with demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, making it a compound of interest for drug development.[1][2] However, this compound is a hydrophobic molecule, leading to poor solubility in aqueous buffers commonly used in bioassays. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended, with many sensitive cell lines requiring concentrations at or below 0.1%.[4] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended final DMSO concentration.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

This is a common issue known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from organic to aqueous. Please refer to the Troubleshooting Guide section for detailed solutions.

Q5: How does this compound exert its biological effects?

This compound's antiproliferative and pro-apoptotic effects are primarily mediated through the generation of reactive oxygen species (ROS). This increase in ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound-DMSO stock solution to the aqueous bioassay buffer (e.g., PBS or cell culture medium).

Potential Cause Explanation Recommended Solution
Exceeding Aqueous Solubility Limit The final concentration of this compound in the aqueous buffer is higher than its solubility limit.1. Decrease Final Concentration: Lower the final working concentration of this compound. 2. Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution in your specific buffer.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.1. Stepwise Dilution: First, create an intermediate dilution of the this compound-DMSO stock in a small volume of the pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume. 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid mixing.
Low Temperature of Aqueous Buffer The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous buffers for dilutions.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can alter the properties of the aqueous buffer, sometimes paradoxically reducing the solubility of the compound.Ensure the final DMSO concentration is kept to a minimum, ideally ≤ 0.1%. This may require preparing a more concentrated initial stock solution in DMSO.
Issue 2: this compound Precipitates Over Time During Incubation

Symptom: The solution is initially clear after dilution, but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be degrading or polymerizing over time in the aqueous buffer, leading to the formation of insoluble products. The stability of phenolic compounds can be pH-dependent.1. Prepare Fresh Solutions: Prepare this compound dilutions immediately before each experiment. 2. pH Optimization: If possible, investigate the stability of this compound at different pH values to find the optimal condition for your assay. Benzoquinone derivatives can exhibit pH-dependent stability. 3. Minimize Light Exposure: Store solutions in the dark, as light can accelerate the degradation of some compounds.
Interaction with Media Components In cell culture media, this compound may interact with proteins or other components in the serum, leading to precipitation.1. Use Serum-Free Media for Dilution: If your experimental design allows, prepare the final dilution in serum-free media and add it to the cells. 2. Test Different Serum Lots: If serum is required, test different lots of fetal bovine serum (FBS), as their composition can vary.
Evaporation In multi-well plates, evaporation from the wells can increase the concentration of this compound and other components, leading to precipitation.1. Use Humidified Incubators: Ensure your incubator has adequate humidity. 2. Seal Plates: For long-term experiments, consider using plate sealers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for bioassays.

  • Preparation of High-Concentration Stock Solution (in DMSO):

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, brief sonication in a water bath can be used.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions in Aqueous Buffer:

    • Pre-warm your aqueous buffer (e.g., PBS or complete cell culture medium) to the desired experimental temperature (e.g., 37°C).

    • Perform a serial dilution of the this compound-DMSO stock solution to create an intermediate stock at a lower concentration (e.g., 1 mM in DMSO).

    • To prepare the final working concentration, add a small volume of the intermediate stock to the pre-warmed aqueous buffer while gently vortexing. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM intermediate stock, add 1 µL of the stock to 999 µL of the aqueous buffer.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your assay.

Protocol 2: Determination of Maximum Aqueous Solubility of this compound

This protocol helps determine the practical solubility limit of this compound in your specific bioassay buffer.

  • Prepare a series of this compound dilutions:

    • Prepare a high-concentration stock of this compound in DMSO (e.g., 50 mM).

    • In a 96-well plate, perform a serial 2-fold dilution of the this compound-DMSO stock in your aqueous buffer of choice (e.g., PBS or cell culture medium). The final volume in each well should be the same (e.g., 200 µL). Ensure the final DMSO concentration is constant across all wells and is at the intended final assay concentration (e.g., 0.1%).

  • Incubation and Observation:

    • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the wells for any signs of precipitation (cloudiness or crystals) at various time points (e.g., 0, 1, 4, and 24 hours).

    • For a more quantitative assessment, the absorbance of the plate can be read at a wavelength where the precipitate scatters light (e.g., 600 nm). An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the incubation period is considered the maximum working soluble concentration for your experimental conditions.

Quantitative Data Summary

The following table provides estimated solubility and stability parameters for this compound based on its chemical properties as a hydrophobic quinone derivative. Note: These are estimates, and it is highly recommended to experimentally determine these values for your specific buffer and experimental conditions.

Parameter Solvent/Buffer Value Reference/Comment
Molecular Weight -182.17 g/mol PubChem CID: 73307
LogP -~1.5 - 2.5Estimated based on structure; indicates hydrophobicity.
Solubility in DMSO 100% DMSO> 50 mMEstimated based on common practice for hydrophobic compounds.
Aqueous Solubility PBS (pH 7.4)< 100 µMHighly dependent on final DMSO concentration. Experimental determination is crucial.
Stability in Aqueous Buffer PBS (pH 7.4)Limited (hours to days)Quinone structures can be susceptible to degradation in aqueous environments, which can be pH and temperature-dependent. Prepare fresh solutions for optimal results.

Visualizations

This compound-Induced Signaling Pathway

Jacaranone_Signaling cluster_akt Akt Pathway Inhibition cluster_p38 p38 MAPK Pathway Activation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K MKK3_6 MKK3/6 ROS->MKK3_6 Akt Akt (Protein Kinase B) PI3K->Akt PI3K->Akt phosphorylates pAkt p-Akt (Inactive) CellSurvival Cell Survival (Inhibited) Akt->CellSurvival Akt->CellSurvival promotes p38 p38 MAPK MKK3_6->p38 MKK3_6->p38 phosphorylates pp38 p-p38 MAPK (Active) Apoptosis Apoptosis p38->Apoptosis p38->Apoptosis induces

Caption: this compound induces apoptosis via ROS-mediated inhibition of the Akt pathway and activation of the p38 MAPK pathway.

Experimental Workflow for Addressing Solubility Issues

Solubility_Workflow Start Start: this compound Solubility Issue PrepStock Prepare High-Concentration Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Precipitate Precipitate Forms? Dilute->Precipitate NoPrecipitate No Precipitate: Proceed with Assay Precipitate->NoPrecipitate No Troubleshoot Troubleshoot Precipitation Precipitate->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc StepwiseDilution Use Stepwise Dilution Troubleshoot->StepwiseDilution WarmBuffer Use Pre-warmed Buffer (37°C) Troubleshoot->WarmBuffer CheckDMSO Lower Final DMSO (<0.1%) Troubleshoot->CheckDMSO LowerConc->Dilute StepwiseDilution->Dilute WarmBuffer->Dilute CheckDMSO->Dilute

Caption: A logical workflow for preparing and troubleshooting this compound solutions for bioassays.

References

Strategies to enhance the stability of Jacaranone for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Jacaranone for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the handling, storage, and application of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in in vitro experiments?

A1: this compound is a naturally occurring benzoquinone derivative with demonstrated antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Its biological activity is associated with the generation of reactive oxygen species (ROS), which suggests a susceptibility to oxidation and degradation.[1][2] Quinones, as a class of compounds, are known to be reactive electrophiles and can be unstable under certain conditions, potentially leading to a loss of potency and the formation of confounding degradation products during in vitro assays.[3]

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: The pH of the solvent or cell culture medium can significantly impact the stability of this compound. Quinones can undergo pH-dependent reactions, and extreme pH values may accelerate degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of photosensitive compounds. It is advisable to protect this compound solutions from light.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. Stock solutions should be stored at low temperatures, and prolonged incubation at 37°C in cell culture should be considered a potential source of degradation.

  • Oxidation: this compound's structure suggests a susceptibility to oxidation. The presence of oxidizing agents or dissolved oxygen in the experimental system can contribute to its degradation.

  • Interactions with Media Components: Components of cell culture media, such as amino acids (e.g., cysteine) and metal ions (e.g., iron), can potentially react with or catalyze the degradation of this compound.

Q3: How should I prepare and store my this compound stock solution to maximize its stability?

A3: To prepare a stable stock solution of this compound, follow these recommendations:

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. It is crucial to use a solvent in which this compound is highly soluble to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Preparation: Weigh the required amount of this compound and dissolve it in a small volume of the chosen solvent. Once fully dissolved, adjust to the final volume with the same solvent.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials or tubes to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C. It is recommended to use glass vials with Teflon-lined screw caps for long-term storage to prevent solvent evaporation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity of this compound in cell-based assays. 1. Degradation of this compound in stock solution. 2. Instability in cell culture medium during incubation. 3. Interaction with serum proteins in the medium. 1. Prepare fresh stock solutions. Use a high-purity solvent and store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.2. Minimize incubation time. If possible, reduce the duration of the experiment. Consider replenishing the medium with freshly diluted this compound for longer incubation periods.3. Assess stability in your specific medium. Perform a stability study by incubating this compound in the complete cell culture medium for the duration of your experiment and measure its concentration over time using HPLC.4. Consider using serum-free medium for a portion of the experiment if compatible with your cell line, or conduct a preliminary study to assess the impact of serum.
High variability between replicate experiments. 1. Inconsistent preparation of working solutions. 2. Degradation of this compound after dilution in aqueous medium. 3. Precipitation of this compound upon dilution. 1. Ensure accurate and consistent dilution. Use calibrated pipettes and vortex thoroughly after each dilution step.2. Prepare working solutions immediately before use. Do not store diluted aqueous solutions of this compound.3. Check for precipitation. After diluting the stock solution into the final medium, visually inspect for any precipitate. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent or reducing the final concentration.
Unexpected cytotoxicity or off-target effects. 1. Formation of cytotoxic degradation products. 2. Interference of this compound's pro-oxidant activity with assay readouts. 1. Confirm the purity of your this compound stock. Use a fresh, high-purity batch of the compound. Consider analyzing the stock for impurities via HPLC.2. Include appropriate controls. Use vehicle-only controls. If using assays that measure ROS or cellular redox state, be aware that this compound itself generates ROS. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a negative control to determine if the observed effects are ROS-dependent.
Difficulty in quantifying this compound concentration in stability studies. 1. Lack of a validated analytical method. 2. Co-elution of degradation products with the parent compound in HPLC. 1. Develop a stability-indicating HPLC method. Use a C18 reverse-phase column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.2. Perform forced degradation studies. Subject this compound to acidic, basic, oxidative, and photolytic stress to generate degradation products. Optimize the HPLC method to ensure baseline separation of this compound from all degradation peaks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (high purity)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Under sterile conditions, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Gently vortex until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber tubes/vials.

    • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Optimization will be required for specific equipment and degradation products.

  • Instrumentation and Conditions:

    • HPLC System: With UV/Vis or PDA detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: 0.1% Formic acid in acetonitrile

    • Gradient: A time-based gradient from high aqueous to high organic content (e.g., 95% A to 100% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength for this compound (e.g., 254 nm or its specific λmax).

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • For stability testing, incubate this compound in the desired matrix (e.g., cell culture medium) under the conditions being tested (e.g., 37°C for 24 hours).

    • At specified time points, withdraw an aliquot and stop the degradation by adding an equal volume of cold acetonitrile or by freezing.

    • Centrifuge the sample to precipitate any proteins.

    • Inject the supernatant into the HPLC system.

    • Quantify the peak area of this compound at each time point and compare it to the initial concentration to determine the percentage remaining. The appearance of new peaks will indicate degradation products.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock (DMSO, -80°C) prep_working Dilute to Working Concentration (in cell culture medium) prep_stock->prep_working incubation Incubate with Cells (e.g., 37°C, 24-72h) prep_working->incubation sample Sample at Time Points (0, 6, 12, 24h) prep_working->sample assay Perform Biological Assay incubation->assay hplc Analyze by Stability-Indicating HPLC sample->hplc quantify Quantify Remaining this compound hplc->quantify

Caption: Experimental workflow for in vitro studies with this compound, including parallel stability analysis.

troubleshooting_logic cluster_solutions Solutions start Inconsistent/Low Activity? check_stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? start->check_stock check_protocol Review Experimental Protocol: - Incubation time? - Medium components? start->check_protocol check_purity Assess Compound Purity: - Fresh batch? - HPLC analysis? start->check_purity sol_stock Prepare Fresh Stock Solution check_stock->sol_stock sol_protocol Optimize Protocol: - Reduce incubation time - Test in simpler medium check_protocol->sol_protocol sol_purity Use High-Purity Compound check_purity->sol_purity degradation_pathway This compound This compound (Benzoquinone) Oxidation Oxidation (e.g., via ROS) This compound->Oxidation Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Michael_Addition Michael Addition (e.g., with Thiols) This compound->Michael_Addition Deg_Products Degradation Products (Loss of Activity) Oxidation->Deg_Products Hydrolysis->Deg_Products Michael_Addition->Deg_Products

References

Overcoming challenges in the quantification of Jacaranone in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Jacaranone in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant matrix effects (ion suppression/enhancement) in my LC-MS analysis of this compound. How can I confirm and mitigate this?

A: Matrix effects are a primary challenge in LC-MS analysis, caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte, leading to inaccurate results.[1][2]

Confirmation:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal for this compound indicate the retention times of interfering matrix components.

  • Post-Extraction Spiking: This is the "gold standard" quantitative method.[2] You compare the analyte's response in a neat solvent with its response in a blank matrix extract that has been spiked with the analyte at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), quantifies the effect. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[2]

Mitigation Strategies:

  • Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.

  • Optimize Chromatography: Adjust the HPLC method (e.g., change the mobile phase gradient, use a different column) to chromatographically separate this compound from the interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by matrix interferences in the same way.

Q2: My this compound peak is broad and tailing in my HPLC-UV analysis. What are the common causes and solutions?

A: Peak broadening and tailing can compromise resolution and sensitivity. The most likely causes involve interactions with the column or issues with the mobile phase and sample solvent.

Possible Causes & Solutions:

  • Column Contamination: Strongly adsorbed sample constituents can build up at the head of the column, distorting peak shape.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the mobile phase. If this is not feasible, use a solvent with a lower elution strength.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.

  • Column Overload: Injecting too much sample mass can exceed the column's capacity, leading to broad, fronting, or tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Q3: The retention time for my this compound peak is drifting between injections. How can I improve reproducibility?

A: Drifting retention times are a common HPLC issue that can hinder peak identification and integration.

Possible Causes & Solutions:

  • Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times, typically by 1-2% per 1°C.

    • Solution: Use a reliable column oven to maintain a constant temperature.

  • Mobile Phase Composition Changes: If the mobile phase is mixed online, faulty proportioning valves can cause fluctuations. Evaporation of a volatile solvent from a pre-mixed mobile phase can also alter its composition over time.

    • Solution: Prepare the mobile phase manually and degas it properly. Keep solvent reservoirs capped to prevent evaporation.

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase will lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated before starting a sequence. A stable baseline is a good indicator of equilibration.

Q4: I have low recovery of this compound after sample preparation. Could the compound be degrading?

A: Yes, analyte instability during sample collection, storage, and processing is a frequent cause of low recovery.

Key Factors Affecting Stability:

  • Temperature: Higher temperatures can accelerate the degradation of thermally labile compounds.

    • Solution: Store samples at -20°C or, preferably, -80°C. Keep samples on ice during processing. Minimize freeze-thaw cycles.

  • pH: this compound's stability may be pH-dependent. Extreme pH conditions during extraction or in the final sample solution can lead to degradation.

    • Solution: Investigate the pH stability of this compound and use buffers to maintain an optimal pH throughout the sample preparation and analysis process.

  • Enzymatic Degradation: If the matrix is biological (e.g., from plant tissue containing active enzymes), enzymatic degradation can occur.

    • Solution: Use an organic solvent for the initial extraction to precipitate proteins and denature enzymes. Flash freezing of fresh samples can also halt enzymatic activity.

Q5: Why is the purity of my this compound reference standard important, and how is it assessed?

A: The accuracy of any quantitative analysis is directly dependent on the purity of the reference standard used for calibration. An impure standard will lead to a systematic error in the quantification of all unknown samples.

Purity Assessment Methods:

  • Mass Balance Approach: This is a comprehensive method that involves quantifying the main component by subtracting the amounts of all identified impurities. This includes:

    • Chromatographic Methods (HPLC, GC): To detect and quantify organic, structurally related impurities.

    • Karl Fischer Titration: To determine water content.

    • Thermogravimetric Analysis (TGA): To measure residual non-volatile impurities.

    • ICP-MS: To quantify inorganic elemental impurities.

  • Quantitative NMR (qNMR): This is a primary ratio method that can determine purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. It is orthogonal to chromatographic methods, making it an excellent confirmatory technique.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general method for cleaning up a crude plant extract containing this compound prior to LC-MS analysis.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • Conditioning: Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Loading: Dilute the crude this compound extract with water or a weak aqueous buffer. Load approximately 1 mL of the diluted extract onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to elute polar, interfering compounds.

  • Elution: Elute this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol provides a starting point for developing an HPLC-UV quantification method.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 40:60 (v/v) Methanol : 10 mM Sodium Acetate Buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at an appropriate wavelength for this compound (requires determination via UV scan).

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in methanol. Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound Recovery from a Plant Matrix

Extraction MethodMean Recovery (%)Relative Standard Deviation (RSD, %)Notes
Ultrasonic Extraction (Methanol)92.54.8Fast and efficient but may co-extract many interferences.
Soxhlet Extraction (Ethyl Acetate)88.15.3More time-consuming; suitable for less polar compounds.
LLE followed by SPE Cleanup95.82.1Provides the cleanest extract and highest reproducibility.

Table 2: Assessing Matrix Effect using the Post-Extraction Spike Method

Sample IDAnalyte Response (Neat Solution, A)Analyte Response (Post-Spiked Matrix, B)Matrix Factor (MF = B/A)Matrix Effect (%)
Lot 11,520,400988,2600.65-35% (Suppression)
Lot 21,515,800947,3750.63-37% (Suppression)
Lot 31,531,1001,622,9661.06+6% (Enhancement)

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Sample Collection (e.g., Plant Material) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Methanol) Homogenize->Extract Cleanup Extract Cleanup (e.g., SPE or LLE) Extract->Cleanup Analysis LC-MS or HPLC-UV Analysis Cleanup->Analysis Data Data Processing (Peak Integration) Analysis->Data Cal Calibration Curve (Using Reference Standard) Data->Cal Quant Quantification Result Cal->Quant G cluster_column Column Issues cluster_method Method Issues Start Broad or Tailing Peak Observed Col_Contam Contaminated Column? Start->Col_Contam Col_Age Column End-of-life? Start->Col_Age Sample_Solv Sample Solvent Stronger than Mobile Phase? Start->Sample_Solv Mobile_Phase Mobile Phase pH Inappropriate? Start->Mobile_Phase Sol_Guard Install/Replace Guard Column Col_Contam->Sol_Guard Sol_Flush Flush with Strong Solvent Col_Contam->Sol_Flush Sol_Replace Replace Column Col_Age->Sol_Replace Sol_Solvent Dissolve Sample in Mobile Phase Sample_Solv->Sol_Solvent Sol_pH Adjust Mobile Phase pH Mobile_Phase->Sol_pH G cluster_mitigation Mitigation Strategies Start Suspected Matrix Effect in LC-MS Confirm Qualitative Check: Perform Post-Column Infusion Start->Confirm Quantify Quantitative Check: Post-Extraction Spike Assay Confirm->Quantify Interference detected Result Calculate Matrix Factor (MF) Suppression (MF<1) or Enhancement (MF>1)? Quantify->Result Mitigate1 Improve Sample Cleanup (SPE) Result->Mitigate1 Mitigate2 Optimize Chromatography Result->Mitigate2 Mitigate3 Use Stable Isotope-Labeled Internal Standard Result->Mitigate3

References

Technical Support Center: Minimizing Variability in Cytotoxicity Assays with Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing variability in cytotoxicity assays involving Jacaranone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cytotoxicity?

This compound is a benzoquinone derivative that has demonstrated cytotoxic and antitumor activities against various cancer cell lines.[1][2] Its primary mechanism of action involves the generation of Reactive Oxygen Species (ROS), which leads to the induction of apoptosis (programmed cell death).[1][3][4] This ROS production can modulate key signaling pathways involved in cell survival and death, such as the Akt and p38 MAPK pathways, and the TNFR1 signaling pathway.

Q2: What are the common sources of variability in cell-based assays like cytotoxicity assays?

Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:

  • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines.

  • Cell Culture Conditions: Inconsistencies in media composition, serum quality, passage number, and incubation conditions (temperature, CO2, humidity).

  • Mycoplasma Contamination: This can significantly alter cellular physiology.

  • Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting techniques.

  • Microplate Effects: "Edge effects" caused by evaporation and temperature gradients across the 96-well plate.

Q3: My MTT assay results show low absorbance values or no color change. What could be the problem?

Low or no signal in an MTT assay typically points to insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step. To troubleshoot, ensure you have an optimal cell seeding density, check the viability of your cells before seeding, and confirm that your MTT reagent is a clear, yellow color and has been stored correctly. Also, ensure complete solubilization of the formazan crystals by using an appropriate solvent and adequate mixing.

Q4: I am observing high background absorbance in my MTT assay. What could be the cause?

High background can be caused by contamination, interference from media components like phenol red, or the test compound itself. It is recommended to use a phenol red-free medium during the MTT incubation step and to include a media-only control.

Q5: Could this compound itself interfere with the cytotoxicity assay readout?

Yes, natural products like this compound can potentially interfere with assay readouts. For colorimetric assays like MTT, the color of this compound could contribute to the absorbance reading. Additionally, compounds with antioxidant properties can directly reduce tetrazolium salts, leading to a false positive signal for viability. To mitigate this, it is crucial to run a cell-free control with this compound and the assay reagent to check for any direct interaction.

Q6: How stable is this compound in cell culture media?

Troubleshooting Guides

Issue 1: High Well-to-Well Variability

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves between experiments.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into each well.
"Edge Effects" in Multi-well Plates To minimize evaporation from the outer wells, fill them with sterile PBS or media without cells. This helps to maintain humidity across the plate.
Pipetting Errors Regularly calibrate your pipettes. When adding this compound or assay reagents, ensure the pipette tip is below the liquid surface without touching the bottom of the well to avoid splashing and ensure accurate dispensing.
Cell Clumping Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating.
Issue 2: Unexpectedly Low Cytotoxicity (High Cell Viability)

Symptoms:

  • This compound treatment does not show a significant decrease in cell viability compared to the vehicle control.

  • IC50 value is much higher than reported in the literature.

Potential Cause Recommended Solution
Compound Precipitation This compound may have limited solubility in aqueous media. Dissolve the compound in a small amount of an appropriate solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls, and does not exceed a level toxic to the cells.
Incorrect Compound Concentration Verify the initial stock concentration of this compound. Prepare fresh serial dilutions for each experiment.
Cell Density Too High An excessively high cell number can mask the cytotoxic effects of the compound. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
Short Incubation Time The cytotoxic effect of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line Resistance The chosen cell line may be inherently resistant to this compound's mechanism of action.
Issue 3: Inconsistent Results Between Experiments

Symptoms:

  • Difficulty in reproducing IC50 values.

  • Significant day-to-day variation in assay results.

Potential Cause Recommended Solution
Variability in Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Reagent Instability Prepare fresh this compound dilutions and assay reagents for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
Inconsistent Incubation Times Strictly adhere to the same incubation times for cell treatment and assay reagent addition in all experiments.
Serum Batch Variation Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors, which can influence cell growth and drug sensitivity. If possible, use a single, pre-tested batch of FBS for a series of experiments.

Data Presentation

Table 1: Cytotoxic Activity of this compound on Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2058Melanoma9 - 145 µM (range across multiple studies)
SK-MEL-28Melanoma9 - 145 µM (range across multiple studies)
HCT-8Colon9 - 145 µM (range across multiple studies)
LS160Colon9 - 145 µM (range across multiple studies)
SiHaCervical9 - 145 µM (range across multiple studies)
HL-60Leukemia9 - 145 µM (range across multiple studies)
SK-BR-3Breast9 - 145 µM (range across multiple studies)
B16F10-Nex2 (murine)Melanoma17 µM

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in serum-free or complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound-treated and untreated cell lysates

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound as described in the MTT assay protocol.

    • After treatment, harvest the cells (both adherent and floating).

    • Lyse the cells using the provided chilled cell lysis buffer according to the kit manufacturer's instructions. This typically involves incubation on ice for 10 minutes.

  • Caspase-3 Assay:

    • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

    • In a 96-well plate, add a specific amount of cell lysate (protein) to each well.

    • Add the reaction buffer and the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 in the lysate will cleave the substrate, releasing a chromophore.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 405 nm for p-nitroaniline) using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity in the sample.

Visualizations

experimental_workflow seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h prep_this compound Prepare this compound dilutions add_this compound Add this compound to wells prep_this compound->add_this compound incubate_treat Incubate for 24/48/72h add_this compound->incubate_treat add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance troubleshooting_logic cluster_variability High Variability? cluster_low_effect Low Cytotoxicity? cluster_reproducibility Poor Reproducibility? start Inconsistent Cytotoxicity Results check_seeding Check cell seeding consistency start->check_seeding check_solubility Assess compound solubility start->check_solubility check_passage Standardize cell passage start->check_passage check_pipetting Verify pipetting technique check_seeding->check_pipetting edge_effects Mitigate edge effects check_pipetting->edge_effects optimize_density Optimize cell density check_solubility->optimize_density time_course Perform time-course optimize_density->time_course fresh_reagents Use fresh reagents check_passage->fresh_reagents control_incubation Control incubation times fresh_reagents->control_incubation signaling_pathway This compound This compound ROS ROS Generation This compound->ROS Akt Akt (Survival) ROS->Akt inhibits p38 p38 MAPK (Stress) ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Bax Bax (Pro-apoptotic) p38->Bax upregulates Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis tnfr1_pathway This compound This compound cIAP2 cIAP2 This compound->cIAP2 induces degradation ComplexII TNFR1 Complex II (Apoptosis) This compound->ComplexII promotes formation ComplexI TNFR1 Complex I (Survival) cIAP2->ComplexI inhibits assembly NFkB NF-kB Activation ComplexI->NFkB Apoptosis Apoptosis NFkB->Apoptosis inhibits Caspase8 Caspase-8 ComplexII->Caspase8 Caspase8->Apoptosis

References

Best practices for handling and storing Jacaranone to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Jacaranone to prevent degradation and ensure safety. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are special handling precautions necessary?

This compound is a naturally occurring cytotoxic semibenzoquinone.[1] Its cytotoxic nature means it is toxic to living cells, necessitating careful handling to avoid exposure.[2][3] Due to its chemical structure, which includes a quinonoid ring and an α,β-unsaturated carbonyl system, this compound is also susceptible to degradation under certain conditions.[4]

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemistry of related compounds, the primary factors that can lead to the degradation of this compound are:

  • Light Exposure (Photodegradation): Quinones and related compounds are often sensitive to light, which can induce photochemical reactions.[5]

  • Elevated Temperatures (Thermal Degradation): Heat can provide the energy needed to initiate decomposition reactions.

  • Oxidation: The quinonoid structure can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or even atmospheric oxygen over time.

  • pH Extremes (Hydrolysis): The ester functional group in this compound can be susceptible to hydrolysis under acidic or basic conditions. The α,β-unsaturated ketone moiety can also undergo reactions in alkaline conditions.

Q3: How should I store this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or below (frozen)Minimizes thermal degradation and slows down other chemical reactions.
Light In the dark, using amber vials or containers wrapped in aluminum foil.Protects the compound from photodegradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen).Prevents oxidative degradation.
Container Tightly sealed, airtight glass vials.Prevents exposure to moisture and oxygen.

Q4: What personal protective equipment (PPE) should I wear when handling this compound?

Given its cytotoxic properties, the following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of nitrile gloves are recommended.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) should be used.

All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet.

Troubleshooting Guide

Problem: I am observing a change in the color of my solid this compound sample (e.g., darkening).

  • Possible Cause: This is likely due to degradation, possibly through oxidation or polymerization. Exposure to air and/or light can accelerate these processes.

  • Solution:

    • Immediately transfer the sample to an amber vial, purge with an inert gas (argon or nitrogen), and store at -20°C or below.

    • For future handling, always work with the solid compound under an inert atmosphere as much as possible and minimize its exposure to light.

    • Consider re-purifying a small amount of the material if its purity is critical for your experiment.

Problem: My this compound solution has changed color or a precipitate has formed.

  • Possible Cause: This could be due to several factors:

    • Degradation: The compound may be degrading in the solvent, especially if the solvent is not anhydrous or has been stored for a prolonged period.

    • Solubility Issues: The compound may be precipitating out of solution, especially if stored at a lower temperature than it was dissolved at.

    • Contamination: The solution may have been contaminated.

  • Solution:

    • Prepare fresh solutions for critical experiments.

    • Ensure you are using high-purity, anhydrous solvents.

    • Store solutions in the dark at -20°C or below.

    • If solubility is an issue, consider preparing a more dilute stock solution or using a different solvent system after checking for compatibility.

Problem: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a this compound sample.

  • Possible Cause: These are likely degradation products. The nature of the degradation product can provide clues about the cause:

    • Hydrolysis: If you are using aqueous or protic solvents, you may see the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Oxidation: Oxidative degradation can lead to a variety of products, often involving changes to the quinonoid ring.

  • Solution:

    • Review your sample preparation and storage procedures. Have the samples been exposed to light, heat, or non-inert atmospheres?

    • Analyze a freshly prepared sample as a control.

    • If degradation is suspected, perform a forced degradation study to identify potential degradation products.

Experimental Protocols

Protocol 1: General Procedure for Handling Solid this compound

  • Perform all manipulations in a certified chemical fume hood.

  • Wear appropriate PPE: double nitrile gloves, lab coat, and safety goggles.

  • To weigh the solid, use a tared, sealed container inside the fume hood.

  • If transferring the solid, do so quickly and minimize exposure to air and light.

  • After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of detergent followed by 70% ethanol) and dispose of all contaminated materials as cytotoxic waste.

Protocol 2: Preparation of a this compound Stock Solution

  • In a chemical fume hood, weigh the desired amount of solid this compound into a clean, dry amber vial.

  • Add the required volume of a suitable anhydrous solvent (e.g., DMSO, anhydrous ethanol) to the vial.

  • Seal the vial tightly with a cap containing a PTFE septum.

  • Gently agitate or sonicate the vial until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) before storing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 3: Forced Degradation Study Workflow

This protocol outlines a general workflow for investigating the stability of this compound under various stress conditions.

Forced_Degradation_Workflow start Prepare this compound Solution (e.g., in Acetonitrile/Water) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions control Control Sample (No Stress) start->control acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H2O2) stress_conditions->oxidative thermal Thermal (e.g., 60°C) stress_conditions->thermal photo Photolytic (UV/Vis light) stress_conditions->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) neutralize->analysis compare Compare Profiles & Identify Degradants analysis->compare control->analysis pathway Propose Degradation Pathways compare->pathway

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. The α,β-unsaturated carbonyl moiety is a key feature for its biological activity, and its disruption is a likely degradation route.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis Product (Carboxylic Acid) This compound->Hydrolysis H+ or OH- H2O Oxidation Oxidative Degradation Products (e.g., ring cleavage) This compound->Oxidation O2, H2O2 Photodegradation Photodegradation Products (e.g., dimers, isomers) This compound->Photodegradation Light (hν) Thermal_Degradation Thermal Degradation Products (e.g., decarboxylation) This compound->Thermal_Degradation Heat (Δ)

Caption: Potential degradation pathways of this compound.

Disclaimer: The information provided here is based on the known chemistry of this compound and related compounds. As no official Safety Data Sheet (SDS) for this compound could be located, users should treat this compound with extreme caution and follow all institutional safety protocols for handling cytotoxic materials. It is the user's responsibility to conduct a thorough risk assessment before beginning any work with this compound.

References

Technical Support Center: Interpreting Unexpected Results in Jacaranone Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during the bioactivity screening of Jacaranone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows potent cytotoxicity in an MTT assay, but this activity is not reproducible in a trypan blue exclusion assay. What could be the cause of this discrepancy?

A1: This is a common issue when screening natural products like this compound. The discrepancy between a metabolic-based assay (MTT) and a membrane integrity-based assay (trypan blue) often points towards assay interference.

Potential Causes:

  • Redox Activity: this compound, as a quinone derivative, can undergo redox cycling.[1] This intrinsic redox activity can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolism. This leads to a false-positive signal, suggesting higher cell viability than is actually present, or in the context of cytotoxicity, it can interfere with the baseline readings.

  • Optical Interference: If your this compound sample or the extract it was isolated from is colored, it can absorb light at the same wavelength as the formazan product in the MTT assay, leading to inaccurate readings.[2]

  • Compound Instability: this compound may degrade in the cell culture medium over the course of the experiment, leading to inconsistent results.

Troubleshooting Steps:

  • Cell-Free Control: Run a control experiment with this compound in the assay medium without cells. Add the MTT reagent and measure the absorbance. A significant absorbance reading indicates direct reduction of MTT by your compound.

  • Use an Orthogonal Assay: Confirm your findings using a non-metabolic, membrane integrity assay like trypan blue exclusion, or a fluorescence-based assay using propidium iodide (PI) or DAPI staining.

  • Wavelength Scanning: Scan the absorbance spectrum of your this compound compound in the assay medium to check for any overlap with the detection wavelength of the MTT assay.

Q2: I'm observing a bell-shaped dose-response curve in my cell viability assays with this compound. What does this indicate?

A2: A bell-shaped (or hormetic) dose-response curve, where you see an increase in a biological response at low doses and an inhibitory effect at high doses, can be a genuine biological effect or an artifact.

Potential Explanations:

  • Biphasic Biological Response: At low concentrations, this compound might stimulate cell proliferation or survival pathways, while at higher concentrations, its cytotoxic effects dominate.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution in the cell culture medium. These precipitates can interfere with optical readings or reduce the effective concentration of the compound in solution.[3]

  • Off-Target Effects: At higher concentrations, this compound might engage with multiple cellular targets, leading to complex and sometimes contradictory biological outcomes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a bell-shaped dose-response curve.

Q3: My results show that this compound induces apoptosis, but I am not seeing activation of caspase-3. Is this possible?

A3: Yes, this is possible. While caspase-3 is a key executioner caspase in apoptosis, its absence of activation doesn't entirely rule out apoptotic cell death.

Possible Mechanisms:

  • Caspase-Independent Apoptosis: Apoptosis can proceed through pathways that do not rely on caspase-3. This can involve other caspases or be mediated by factors like Apoptosis-Inducing Factor (AIF).

  • Alternative Cell Death Pathways: this compound might be inducing other forms of programmed cell death, such as necroptosis or autophagy-dependent cell death, which have different molecular signatures.

  • Timing of Assay: You might be measuring caspase-3 activity at a time point that is too early or too late relative to its peak activation.

Experimental Approach to Differentiate Cell Death Mechanisms:

ParameterApoptosisNecroptosisAutophagy-dependent Cell Death
Key Proteins Caspases (e.g., -8, -9, -3), Bcl-2 familyRIPK1, RIPK3, MLKLBeclin-1, LC3-II
Morphology Cell shrinkage, membrane blebbing, apoptotic bodiesCell swelling, membrane ruptureFormation of autophagosomes
Inhibitors Pan-caspase inhibitors (e.g., Z-VAD-FMK)Necrostatin-1 (RIPK1 inhibitor)3-Methyladenine (3-MA)

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Potential Causes & Solutions

CauseSolution
Poor Compound Solubility Visually inspect the wells for precipitation. Use a lower concentration range or add a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells).
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Use a multichannel pipette and mix the cell suspension between pipetting steps.
Edge Effects in Microplates Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Unexpected Increase in Signal in a Luciferase Reporter Assay

Potential Causes & Solutions

CauseSolution
Direct Luciferase Stabilization/Activation Run a cell-free assay with purified luciferase enzyme and your this compound sample to see if it directly affects enzyme activity.
Compound Autoflourescence If using a fluorescence-based reporter, measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths.[2]
Off-Target Effects on Cellular Pathways The compound may be inhibiting a pathway that normally represses the reporter gene's expression.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

Objective: To determine if this compound directly reduces MTT, causing a false-positive signal.

Materials:

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a medium-only control.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Protocol 2: Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the generation of intracellular ROS upon treatment with this compound, consistent with its quinone structure.[1]

Materials:

  • Cells of interest

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plate

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add fresh medium containing various concentrations of this compound or H₂O₂ (positive control).

  • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) immediately (for acute ROS) and/or after a desired incubation period.

Signaling Pathway Diagrams

This compound's Potential Mechanism of Action

The mechanism of action for quinoid compounds like this compound is often linked to the generation of Reactive Oxygen Species (ROS), which can lead to cellular stress and apoptosis. It has also been implicated in modulating key signaling pathways.

Jacaranone_MoA This compound This compound ROS ROS This compound->ROS AKT AKT Pathway This compound->AKT inhibits MAPK p38 MAPK Pathway This compound->MAPK activates NFkB NF-κB Pathway This compound->NFkB inhibits Cell_Stress Cellular Stress ROS->Cell_Stress Apoptosis Apoptosis AKT->Apoptosis inhibition of MAPK->Apoptosis Cell_Stress->Apoptosis

Caption: Putative signaling pathways affected by this compound.

This technical support guide is intended to provide a starting point for troubleshooting unexpected results in this compound bioactivity screening. Given the complexity of natural product research, a multi-faceted approach combining different assay technologies and careful experimental design is crucial for generating reliable and interpretable data.

References

Validation & Comparative

Comparative analysis of Jacaranone versus cisplatin in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Jacaranone and the conventional chemotherapeutic agent, cisplatin, across various cancer cell lines. This analysis is intended to inform preclinical research and guide future drug development strategies by presenting a clear, objective overview of their respective cytotoxic and mechanistic profiles.

Executive Summary

This compound, a naturally occurring benzoquinone, has demonstrated significant cytotoxic and pro-apoptotic effects in a range of cancer cell lines. Its mechanism of action is primarily linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to the modulation of key signaling pathways involved in cell survival and apoptosis. Cisplatin, a cornerstone of cancer chemotherapy, exerts its anticancer effects primarily by inducing DNA damage, which subsequently triggers cell cycle arrest and apoptosis. This guide presents a comparative analysis of their efficacy, underlying molecular mechanisms, and experimental protocols for their evaluation.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound and cisplatin across a panel of human and murine cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Reference(s)
Breast Cancer
MCF-7Human Breast Adenocarcinoma6.27 - 14.61~10 - 30[1][2][3][4][5]
MDA-MB-231Human Breast Adenocarcinoma6.3 - 26.5~10 - 40
SK-BR-3Human Breast Adenocarcinoma40Not Reported
Cervical Cancer
HeLaHuman Cervical Adenocarcinoma6.3 - 26.5~5 - 20
C33AHuman Cervical Carcinoma6.3 - 26.5Not Reported
SiHaHuman Cervical Squamous Carcinoma11.31 - 40.57Not Reported
Melanoma
A2058Human Melanoma9Not Reported
SK-MEL-28Human Melanoma11.31 - 40.57Not Reported
B16F10-Nex2Murine Melanoma17Not Reported
Colon Cancer
HCT-8Human Ileocecal Adenocarcinoma11.31 - 40.57Not Reported
LS160Human Colon Adenocarcinoma11.31 - 40.57Not Reported
Leukemia
HL-60Human Promyelocytic Leukemia11.31 - 40.57~1 - 3
Ovarian Cancer
A2780Human Ovarian CarcinomaNot Reported~1 - 5
Lung Cancer
A549Human Lung CarcinomaNot Reported~5 - 15

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.

Mechanisms of Action: A Comparative Overview

This compound: ROS-Mediated Apoptosis and Signaling Pathway Modulation

This compound's primary mechanism involves the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers a cascade of events leading to apoptosis through multiple signaling pathways:

  • Akt and p38 MAPK Pathways: this compound induces the downregulation of the pro-survival protein Akt and the activation of the stress-activated p38 mitogen-activated protein kinase (MAPK). This shift in signaling promotes apoptosis.

  • TNFR1 Signaling Pathway: this compound can modulate the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. It has been shown to inhibit the assembly of the pro-survival Complex I and promote the formation of the pro-apoptotic Complex II, thereby sensitizing cancer cells to TNFα-induced apoptosis.

  • Induction of Apoptosis: The culmination of these signaling events is the induction of apoptosis, characterized by phosphatidylserine externalization, DNA fragmentation, loss of mitochondrial membrane potential, and activation of caspases.

Cisplatin: DNA Damage, Cell Cycle Arrest, and Apoptosis

Cisplatin's well-established mechanism of action centers on its ability to form adducts with DNA, leading to DNA damage. This damage initiates a cellular response that includes:

  • DNA Damage Response: Cisplatin-DNA adducts interfere with DNA replication and transcription, activating DNA repair mechanisms.

  • Cell Cycle Arrest: If the DNA damage is extensive and cannot be repaired, the cell cycle is arrested, most commonly at the G2/M phase, to prevent the propagation of damaged DNA.

  • Induction of Apoptosis: The persistent DNA damage and cell cycle arrest ultimately trigger the intrinsic apoptotic pathway, involving the activation of caspases and execution of programmed cell death.

Comparative Effects on Apoptosis and Cell Cycle

The following tables summarize the observed effects of this compound and cisplatin on apoptosis and cell cycle progression in representative cancer cell lines.

Table 2: Comparative Analysis of Apoptosis Induction

CompoundCell LineConcentrationApoptosis Rate (% of cells)MethodReference(s)
This compound B16F10-Nex220 µM13.8% (Early Apoptosis)Annexin V/PI
B16F10-Nex250 µM21.5% (Early Apoptosis)Annexin V/PI
MCF-710 µM (+TNFα)Increased ApoptosisAnnexin V/PI
Cisplatin HL-601 µM (24h)~7%Annexin V/PI
HL-603 µM (24h)~12%Annexin V/PI
SCC-950 µg/ml (6h)5.39%Annexin V/PI
MCF-720 µg/ml (24h)59%Annexin V/PI
T47D & MCF-780 nM (24h)Increased ApoptosisHoechst 33258

Table 3: Comparative Analysis of Cell Cycle Arrest

CompoundCell LineConcentrationEffect on Cell CycleReference(s)
This compound Not ReportedNot ReportedNot Reported
Cisplatin HL-601 µM (24h)Accumulation in S and G2 phases
SCC-950 µg/ml (6h)G0/G1 arrest (40% vs 22% control)
A2780Not SpecifiedS-phase arrest followed by G2/M increase
HCT11615 µMProlonged G2 arrest

Signaling Pathways and Experimental Workflows

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and cisplatin.

Jacaranone_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS TNFR1 TNFR1 Signaling This compound->TNFR1 Akt Akt (Pro-survival) ROS->Akt Inhibits p38_MAPK p38 MAPK (Stress-activated) ROS->p38_MAPK Activates Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis ComplexI Complex I (Pro-survival) TNFR1->ComplexI Inhibits ComplexII Complex II (Pro-apoptotic) TNFR1->ComplexII Promotes ComplexII->Apoptosis

This compound's multi-faceted mechanism of action.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Damage DNA Adducts & Damage DNA->DNA_Damage DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Repair->Apoptosis If repair fails Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis & Cell Cycle Analysis cluster_3 Mechanism of Action Cell_Seeding Seed Cancer Cell Lines Treatment Treat with this compound or Cisplatin Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot IC50_Determination Calculate IC50 MTT_Assay->IC50_Determination Annexin_V_PI Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Annexin_V_PI PI_Staining Propidium Iodide (Cell Cycle) Flow_Cytometry->PI_Staining Protein_Analysis Analyze Key Proteins (Akt, p38, Bax, etc.) Western_Blot->Protein_Analysis

References

A Head-to-Head Comparison of Jacaranone with Other Natural Quinoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the anti-cancer properties of Jacaranone, a naturally occurring benzoquinoid, in comparison to other notable natural quinoids such as Juglone, Lawsone, and Menadione. This guide provides a comprehensive overview of their cytotoxic activities, mechanisms of action, and the experimental protocols to evaluate their performance.

This compound, a phytoquinoid first isolated from Jacaranda caucana, has garnered significant interest in the scientific community for its promising biological activities, particularly its potent anti-cancer effects.[1] This guide offers a head-to-head comparison of this compound with other well-characterized natural quinoids, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies.

Quantitative Comparison of Cytotoxic Activity

The anti-proliferative activity of this compound and other selected natural quinoids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary across different studies, which can influence the IC50 values.

Table 1: IC50 Values (µM) of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer6.27[1]
C33ACervical Cancer14.61[1]
MCF-7Breast Cancer9.85[1]
HeLaCervical Cancer11.23[1]
A2058Melanoma9
SK-MEL-28Melanoma12
HCT-8Colon Cancer25
SiHaCervical Cancer15
HL-60Leukemia10
SK-BR-3Breast Cancer145

Table 2: Comparative IC50 Values (µM) of this compound and Other Natural Quinoids

Note: The following data is compiled from various sources. Direct comparison should be made with caution as experimental conditions were not identical.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MDA-MB-231Breast Cancer6.27
Juglone A549Lung Cancer4.67
NCI-H322Lung Cancer7.94
Lawsone Derivative IGROV-1Ovarian Cancer7.54
Menadione H4IIEHepatocellular Carcinoma25
Doxorubicin MCF-7Breast Cancer5.7 (µg/mL)

Mechanism of Action: A Focus on Oxidative Stress and Apoptosis

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. This process is mediated by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. The accumulation of ROS triggers a cascade of signaling events that ultimately lead to cell death.

Two key signaling pathways implicated in this compound-induced apoptosis are the Akt and p38 mitogen-activated protein kinase (MAPK) pathways. ROS generation leads to the downregulation of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.

Jacaranone_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Akt Akt (Pro-survival) ROS->Akt Inhibits p38_MAPK p38 MAPK (Pro-apoptotic) ROS->p38_MAPK Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes

This compound-induced apoptotic signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in the evaluation of this compound and other quinoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the quinone compounds for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Quinone Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinone compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected to differentiate the cell populations.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat cells with the quinone compounds.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins, such as Akt and p38 MAPK, to elucidate the signaling pathways involved.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Akt, Akt, phospho-p38, p38).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, with cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action, involving the induction of ROS-mediated apoptosis through the modulation of the Akt and p38 MAPK signaling pathways, provides a solid foundation for further investigation. While direct comparative studies with other natural quinoids under standardized conditions are needed for a definitive ranking of potency, the available data suggests that this compound's efficacy is comparable to or, in some cases, exceeds that of other well-known quinoids. The detailed experimental protocols provided in this guide will facilitate further research into the therapeutic potential of this compound and other natural quinoids in the field of oncology.

References

Validating the in vivo antitumor activity of Jacaranone in murine models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo antitumor activity of Jacaranone in murine cancer models. Data is presented alongside standard-of-care chemotherapeutic agents to offer a contextual understanding of its potential.

This compound, a naturally occurring benzoquinone, has demonstrated notable antitumor effects in preclinical studies. This guide synthesizes the available in vivo data from murine models of melanoma and breast cancer, comparing its performance with established chemotherapeutics such as dacarbazine, temozolomide, doxorubicin, and paclitaxel. While direct head-to-head studies are limited, this guide aims to provide an objective overview based on existing literature to inform future research and development.

Performance in Murine Melanoma Models

This compound has been evaluated in the B16F10-Nex2 murine melanoma model, a well-established syngeneic model for studying melanoma progression and therapy. Its efficacy has been primarily assessed by its impact on the survival of tumor-bearing mice.

Table 1: Comparison of this compound and Standard-of-Care Agents in Murine Melanoma Models

CompoundMurine ModelDosage and AdministrationKey Findings
This compound B16F10-Nex20.8 and 4 mg/kg, intraperitoneally, every other day for 14 daysIncreased mean survival time to 29 and 34 days, respectively, compared to 23.4 days in the control group.[1]
Dacarbazine (DTIC) B16-F1010 mg/kgIn combination with celecoxib, increased median survival to 9 days compared to 6 days in the control group and 7.5 days with DTIC alone.[2]
Temozolomide (TMZ) B16F10Not specified in detail for in vivo efficacy in the provided results.Temozolomide, when compared to cisplatin, significantly increased the survival times of mice in the B16F10 melanoma model.[3]

Note: The experimental conditions, including dosage, administration route, and frequency, vary between studies, which should be considered when comparing the results.

Performance in Murine Breast Cancer Models

The antitumor activity of this compound has also been investigated in the MMTV-PyMT (mouse mammary tumor virus-polyoma middle T antigen) transgenic mouse model, which recapitulates key features of human breast cancer.

Table 2: Comparison of this compound and Standard-of-Care Agents in Murine Breast Cancer Models

CompoundMurine ModelDosage and AdministrationKey Findings
This compound MMTV-PyMT8 and 20 mg/kg, intraperitoneallySignificant reduction in tumor weight at both doses.[4]
This compound MCF7 Xenograft100 mg/kgSignificantly lower tumor weight compared to the control group with no significant changes in body weight.[4]
Doxorubicin MMTV/PyVmTNot specified in detail for tumor growth inhibition.Doxorubicin treatment was shown to increase circulating levels of TGFβ and circulating tumor cells.
Paclitaxel MMTV-PyMT10 mg/kg, every 5 days, three timesDelayed tumor growth.

Note: The experimental conditions, including dosage, administration route, and frequency, vary between studies, which should be considered when comparing the results.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the in vivo studies cited in this guide.

This compound in B16F10-Nex2 Melanoma Model
  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: 5 x 10^4 B16F10-Nex2 cells were injected subcutaneously into the right flank.

  • Treatment: One day after tumor cell inoculation, mice were treated with this compound (0.8 or 4 mg/kg) or vehicle (control) via intraperitoneal injection every other day for 14 days.

  • Endpoint: Survival was monitored, and mice were euthanized when tumor volume exceeded 3,000 mm^3.

This compound in MMTV-PyMT Breast Cancer Model
  • Animal Model: MMTV-PyMT transgenic mice.

  • Treatment: Mice were treated with this compound (8 or 20 mg/kg) or vehicle (control) via intraperitoneal injection.

  • Endpoint: Tumor weight was assessed at the end of the study.

Dacarbazine in B16-F10 Melanoma Model
  • Animal Model: C57BL/6 mice.

  • Tumor Inoculation: B16-F10 cells were used.

  • Treatment: Dacarbazine was administered at 10 mg/kg.

  • Endpoint: Median survival rates were determined.

Paclitaxel in MMTV-PyMT Breast Cancer Model
  • Animal Model: MMTV-PyMT transgenic mice.

  • Treatment: Paclitaxel (10 mg/kg) was administered intravenously every 5 days for a total of three doses.

  • Endpoint: Tumor volume was quantified on day 15 of the treatment schedule.

Mechanism of Action and Signaling Pathways

This compound's antitumor activity is attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). This increase in ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the p38 MAPK pathway, ultimately culminating in apoptosis.

Jacaranone_ROS_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt Pathway (Pro-survival) ROS->Akt p38_MAPK p38 MAPK Pathway (Pro-apoptotic) ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Jacaranone_TNFR1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex_I Complex I (Pro-survival) TNFR1->Complex_I Complex_II Complex II (Pro-apoptotic) TNFR1->Complex_II NF_kB NF-κB Activation (Survival) Complex_I->NF_kB Apoptosis Apoptosis Complex_II->Apoptosis This compound This compound This compound->Complex_I Inhibits assembly This compound->Complex_II Promotes formation Experimental_Workflow A 1. Murine Model Selection (e.g., C57BL/6, MMTV-PyMT) B 2. Tumor Cell Implantation (e.g., Subcutaneous, Orthotopic) A->B C 3. Treatment Administration (e.g., this compound, Control) B->C D 4. Monitoring of Tumor Growth (e.g., Caliper Measurements) C->D E 5. Endpoint Analysis (e.g., Survival, Tumor Weight) D->E F 6. Data Analysis & Statistical Evaluation E->F

References

Assessing the Selectivity of Jacaranone for Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Jacaranone's bioactivity, focusing on its selective cytotoxicity towards cancer cells over normal cells. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of its mechanisms of action.

Executive Summary

This compound, a naturally occurring phytoquinoid, has demonstrated significant antiproliferative and pro-apoptotic activity across a range of human cancer cell lines.[1][2] Emerging evidence suggests that this compound exhibits a degree of selectivity, inducing potent cell death in malignant cells while having a comparatively lower toxic effect on normal, non-cancerous cells.[3][4] This selectivity is attributed to distinct mechanisms of action, primarily the induction of reactive oxygen species (ROS) and the modulation of the TNFR1 signaling pathway, which are preferentially cytotoxic to cancer cells.[3]

Data Presentation: Comparative Cytotoxicity

This compound's cytotoxic effects have been quantified in numerous studies. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of this compound required to inhibit the growth of 50% of the cell population. Lower IC₅₀ values denote higher cytotoxic potency.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HL-60Promyelocytic Leukemia9
C33ACervical Cancer6.3 - 26.5
MDA-MB-231Breast Cancer6.3 - 26.5
MCF-7Breast Cancer6.3 - 26.5
HeLaCervical Cancer6.3 - 26.5
SK-MEL-28Melanoma23
HCT-8Ileocecal Adenocarcinoma24
A2058Melanoma30
SK-BR-3Breast Cancer30
LS160Colon Carcinoma36
MDABreast Cancer77
SiHaCervical Carcinoma145
COR-L23Lung Large Cell Carcinoma11.31 - 40.57
Caco-2Colorectal Adenocarcinoma11.31 - 40.57
C32Amelanotic Melanoma11.31 - 40.57
HepG-2Hepatocellular Carcinoma11.31 - 40.57
ACHNRenal Cell Adenocarcinoma11.31 - 40.57
LNCaPProstate Carcinoma11.31 - 40.57

Table 2: Comparative Effects of this compound on Cancer vs. Normal Cells

Cell TypeCell LineObservationFinding
Normal Human Fetal Lung FibroblastsMRC-5This compound did not adversely affect MRC-5 cells at concentrations that were cytotoxic to various cancer cell lines.
Normal Normal Breast Epithelial CellsMCF10AThe combination of this compound and TNFα did not synergistically enhance caspase-8 activation, unlike in cancer cells.
Normal Murine Melanocytes & MacrophagesPrimary CulturesA smaller effect on ROS generation was observed in normal murine cells compared to cancer cells.
Cancer VariousSee Table 1This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines.

Signaling Pathways and Mechanism of Action

This compound's selective antitumor activity appears to be mediated by at least two distinct signaling pathways.

ROS-Mediated Apoptosis

In many cancer cells, this compound induces the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS leads to a cascade of events, including the downregulation of the pro-survival Akt signaling pathway and the activation of the p38 MAPK pathway. This shift in signaling promotes apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bax. The process can be suppressed by the free radical scavenger N-acetyl-cysteine (NAC), confirming the central role of ROS in this mechanism. Notably, a less pronounced effect on ROS generation was observed in normal murine melanocytes and macrophages, suggesting a potential basis for its selective action.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt Pathway (Survival) ROS->Akt Inhibits p38 p38 MAPK Pathway ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bax ↑ Bax (Pro-apoptotic) p38->Bax Bax->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by this compound in cancer cells.

Modulation of TNFR1 Signaling

A second mechanism involves the fine-tuning of the Tumor Necrosis Factor Receptor 1 (TNFR1) downstream signaling pathway. This compound promotes the degradation of the cellular inhibitor of apoptosis protein 2 (cIAP-2). This action hinders the assembly of TNFR1 complex I, which typically activates the pro-survival NF-κB pathway. Concurrently, this compound promotes the formation of TNFR1 complex II, which initiates the caspase cascade, leading to apoptosis. This strategic shift from a survival pathway to a death pathway is particularly effective in cancer cells. Experiments have shown that in the normal breast cell line MCF10A, this compound does not enhance TNFα-induced apoptosis, highlighting its selective effect on cancer cells.

G cluster_pathway TNFR1 Signaling Pathway This compound This compound cIAP2 cIAP-2 This compound->cIAP2 Induces Degradation Complex1 TNFR1 Complex I (Survival) This compound->Complex1 Hinders Assembly Complex2 TNFR1 Complex II (Apoptosis) This compound->Complex2 Promotes Assembly cIAP2->Complex1 Promotes Assembly NFkB NF-κB Pathway Complex1->NFkB Activates Caspase8 Caspase-8 Activation Complex2->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: this compound modulates TNFR1 signaling to induce apoptosis.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.

  • Cell Seeding: Cancer or normal cells are seeded into 96-well plates at a density of approximately 1.0 x 10⁴ cells per well and incubated for 8-24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.0 to 50.0 µM). Control wells receive fresh medium without the compound.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C.

  • MTT Addition: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and IC₅₀ values are determined.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (1x10⁴ cells/well) B 2. Add this compound (Various Concentrations) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (Calculate IC₅₀) E->F

Caption: Standard workflow for a cell viability (MTT) assay.

Apoptosis Assays

These assays confirm that cell death is occurring via apoptosis, a programmed and controlled process.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with this compound for a set time (e.g., 24 hours).

    • Cells are harvested and washed with a binding buffer.

    • Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which enters non-viable cells).

    • The cell populations are analyzed and quantified using a flow cytometer. An increase in Annexin V-positive/PI-negative cells indicates early apoptosis.

  • Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases that execute apoptosis.

    • Cells are treated with this compound for various time points (e.g., 2 to 24 hours).

    • Cells are lysed, and the protein concentration of the lysate is determined.

    • The lysate is incubated with a caspase-specific substrate linked to a colorimetric or fluorometric reporter.

    • Cleavage of the substrate by an active caspase releases the reporter, which is then quantified to determine enzyme activity. Studies show this compound activates initiator caspases (caspase-8, -9) and effector caspases (caspase-3).

Conclusion

References

Jacaranone vs. doxorubicin: a comparative study of their mechanisms of action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the mechanisms of action of two quinone-based compounds: jacaranone, a natural benzoquinone, and doxorubicin, a widely used anthracycline antibiotic in chemotherapy. While both exhibit potent anticancer properties, their underlying molecular and cellular mechanisms diverge significantly. This analysis, supported by experimental data, aims to inform researchers and drug development professionals on their distinct modes of action.

Overview of Mechanisms of Action

Doxorubicin is a cornerstone of chemotherapy, primarily acting as a DNA-damaging agent. Its planar anthracycline ring intercalates into the DNA double helix, and it inhibits the enzyme topoisomerase II, leading to DNA strand breaks that trigger cell cycle arrest and apoptosis.[][2][3] Additionally, doxorubicin's quinone structure facilitates the generation of reactive oxygen species (ROS), contributing to its cytotoxicity and, notably, its cardiotoxic side effects.[4][5]

This compound, a phytoquinoid, exerts its anticancer effects primarily through the induction of oxidative stress. It acts as a redox-cycling agent, leading to a significant increase in intracellular ROS. This oxidative burst disrupts key cellular signaling pathways, such as downregulating the pro-survival Akt pathway and activating the stress-related p38 MAPK pathway, ultimately culminating in apoptosis. Unlike doxorubicin, direct DNA intercalation is not its primary mechanism. A recent study also shows this compound can modulate the TNFR1 signaling pathway, promoting apoptosis by inhibiting the pro-survival Complex I and favoring the formation of the pro-apoptotic Complex II.

FeatureThis compoundDoxorubicin
Chemical Class BenzoquinoneAnthracycline antibiotic
Primary Molecular Target Redox-cycling, signaling proteins (Akt, p38), TNFR1 pathway componentsDNA, Topoisomerase II
DNA Interaction No direct intercalationIntercalates into DNA, inhibits topoisomerase II function
ROS Generation Primary mechanism of action (Superoxide)Secondary mechanism (Superoxide, H₂O₂)
Apoptosis Induction ROS-mediated, involving Akt/p38 MAPK pathways and TNFR1 modulationDNA damage-induced, involving p53 and both intrinsic and extrinsic pathways
Cell Cycle Arrest Not a primary reported mechanismPotent inducer of G2/M phase arrest
Key Signaling Pathways Akt, p38 MAPK, TNFR1/NF-κBATM/ATR, p53, CHK1/CHK2, Fas

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to reduce cell viability by 50%.

Table 1: Cytotoxicity (IC₅₀) of this compound on Various Human Cancer Cell Lines Data extracted from Massaoka et al., 2012.

Cell LineCancer TypeIC₅₀ (µM)
U251 Glioblastoma9
UACC-62 Melanoma11
MCF-7 Breast (ER+)15
NCI-ADR/RES Ovarian (Resistant)39
786-0 Renal12
NCI-H460 Lung (Large Cell)10
PC-3 Prostate14
OVCAR-3 Ovarian11
HT29 Colon13
K-562 Leukemia145
B16F10-Nex2 (Murine) Melanoma17

Table 2: Representative Cytotoxicity (IC₅₀) of Doxorubicin Doxorubicin's IC₅₀ values are extensively documented and vary widely based on cell line and exposure time. The values below are representative examples.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast (ER+)~0.5 - 1.6
P388 (Murine) Leukemia~0.50 (S-phase)
T47D Breast (ER+)Varies, often in sub-micromolar to low micromolar range
A2780 OvarianVaries, often in sub-micromolar range

Signaling Pathway and Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action for each compound.

Doxorubicin_Mechanism cluster_dna DNA-Targeting Pathway cluster_ros ROS-Mediating Pathway DOX Doxorubicin DNA DNA Intercalation DOX->DNA TopoII Topoisomerase II Inhibition DOX->TopoII Redox Redox Cycling DOX->Redox DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB DDR DNA Damage Response (ATM/p53 activation) DSB->DDR G2M G2/M Cell Cycle Arrest DDR->G2M Apoptosis Apoptosis DDR->Apoptosis ROS ROS Generation (O₂⁻, H₂O₂) Redox->ROS Mito Mitochondrial Damage ROS->Mito Mito->Apoptosis Jacaranone_Mechanism cluster_ros_pathway ROS-Mediated Signaling Jac This compound Redox Redox Cycling Jac->Redox ROS ROS Generation (Superoxide) Redox->ROS Akt Akt Pathway (Downregulation) ROS->Akt p38 p38 MAPK (Activation) ROS->p38 Bax Bax Upregulation Akt->Bax inhibition p38->Bax Mito Mitochondrial Dysfunction Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Experimental_Workflow cluster_assays Perform Specific Assays Start Start: Seed Cells in Culture Plate Treatment Treat Cells with this compound or Doxorubicin (Dose- and Time-Response) Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay_V Cell Viability (MTT) Harvest->Assay_V Assay_A Apoptosis (Annexin V/PI) Harvest->Assay_A Assay_P Protein Analysis (Western Blot) Harvest->Assay_P Assay_C Cell Cycle (PI Staining) Harvest->Assay_C Analysis Data Acquisition & Analysis (Plate Reader, Flow Cytometer, Imager) Assay_V->Analysis Assay_A->Analysis Assay_P->Analysis Assay_C->Analysis End Conclusion: Determine IC50, Apoptosis Rate, Protein Levels, Cell Cycle Distribution Analysis->End

References

Evaluating the Therapeutic Index of Jacaranone in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Jacaranone, a naturally occurring benzoquinone, has demonstrated significant promise as an anticancer agent in a variety of preclinical models. Its cytotoxic and pro-apoptotic effects against numerous cancer cell lines, coupled with in vivo efficacy, have positioned it as a compound of interest for further therapeutic development. This guide provides a comprehensive comparison of the available preclinical data on this compound, with a focus on evaluating its therapeutic index through an objective analysis of its efficacy and toxicity.

Efficacy of this compound: In Vitro and In Vivo Evidence

This compound exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines. In vitro studies have established its dose-dependent efficacy, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from the low micromolar to higher concentrations depending on the cell line.

Cell LineCancer TypeIC50 (µM)Reference
B16F10-Nex2Murine Melanoma17[1]
MCF-7Human Breast Cancer9 - 14.61[1][2]
MDA-MB-231Human Breast Cancer6.3 - 11.31[2][3]
HeLaHuman Cervical Cancer6.27 - 26.5
C33AHuman Cervical Cancer6.3 - 40.57
Various Other Human Cancer Cell Lines Multiple Types 9 - 145

In vivo studies using a syngeneic murine melanoma model have further substantiated the antitumor activity of this compound. Treatment of melanoma-bearing mice with this compound has been shown to significantly extend mean survival times in a dose-dependent manner. Effective therapeutic doses in these preclinical models have been identified at 0.8 mg/kg and 4 mg/kg administered intraperitoneally. Another study in murine spontaneous breast cancer and xenograft models demonstrated significant tumor reduction at intraperitoneal doses of 8 mg/kg and 20 mg/kg, and even up to 100 mg/kg, without significant alterations in the body weight of the mice.

Toxicity Profile of this compound

A critical aspect of drug development is the assessment of a compound's safety profile. Preclinical studies suggest that this compound possesses a favorable toxicity profile at therapeutic concentrations. It has been reported to be non-hemolytic and not toxic in naïve mice at low therapeutic doses. Furthermore, in a study evaluating doses as high as 100 mg/kg, no significant toxicity was observed.

While a definitive median lethal dose (LD50) for this compound has not been explicitly reported in the reviewed literature, a study on a closely related compound, Jaranol, provides valuable insight. The acute oral toxicity study of Jaranol in mice established an LD50 greater than 2000 mg/kg, indicating low acute toxicity for this class of compounds.

Therapeutic Index Estimation

The therapeutic index (TI) is a quantitative measure of the safety of a drug, representing the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety.

Given the available data, a precise TI for this compound cannot be calculated without a definitive LD50 value. However, a preliminary assessment can be made by comparing the effective doses (ED) from in vivo cancer models with the toxicity information.

  • Effective Doses (Intraperitoneal): 0.8 mg/kg, 4 mg/kg, 8 mg/kg, 20 mg/kg

  • Toxicity Data: Not toxic in naïve mice at low therapeutic doses; no significant toxicity observed at doses up to 100 mg/kg. The oral LD50 of the related compound Jaranol is >2000 mg/kg in mice.

This comparison suggests a potentially wide therapeutic window for this compound, particularly when considering the significant separation between the effective doses and the doses at which no significant toxicity was observed.

Mechanism of Action: Signaling Pathways

This compound's anticancer effects are primarily attributed to the induction of apoptosis in tumor cells. This process is mediated by the generation of reactive oxygen species (ROS), which subsequently modulates key signaling pathways.

Jacaranone_Mechanism_of_Action This compound This compound ROS ROS This compound->ROS NF_kB NF-κB (inhibition) This compound->NF_kB Akt Akt (downregulation) ROS->Akt p38_MAPK p38 MAPK (activation) ROS->p38_MAPK Apoptosis Apoptosis Akt->Apoptosis inhibits p38_MAPK->Apoptosis promotes NF_kB->Apoptosis inhibits

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow

In Vivo Tumor Model and Treatment

The in vivo efficacy of this compound is typically evaluated in rodent cancer models.

In_Vivo_Efficacy_Study_Workflow A A B B A->B C C B->C D D C->D E E D->E F F D->F G G E->G F->G

Acute Oral Toxicity Study (Based on OECD Guideline 423)

The acute toxicity of a compound is often assessed following the guidelines of the Organisation for Economic Co-operation and Development (OECD).

Acute_Toxicity_Study_Workflow A A B B A->B C C B->C D D C->D E E C->E F F E->F G G F->G

Conclusion

The preclinical data available for this compound strongly support its potential as an anticancer therapeutic. It demonstrates potent efficacy against a range of cancer cell lines and in vivo tumor models. While a definitive therapeutic index awaits the determination of a precise LD50 value, the existing toxicity data suggests a favorable safety profile with a potentially wide therapeutic window. Further studies to elucidate its pharmacokinetic and biodistribution properties, alongside comprehensive long-term toxicity assessments, are warranted to advance this compound towards clinical evaluation. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

Cross-Validation of Jacaranone's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of jacaranone's performance across various laboratory studies, providing supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound, a naturally occurring quinoid, has garnered significant attention in the scientific community for its diverse and potent bioactive properties. Primarily isolated from plants of the Jacaranda and Senecio genera, this compound has been the subject of numerous studies investigating its potential as a therapeutic agent. This guide provides a comprehensive cross-validation of this compound's bioactivity by comparing quantitative data from different research labs, detailing the experimental protocols used, and visualizing the key signaling pathways involved.

Antiproliferative and Cytotoxic Activity

This compound has consistently demonstrated significant antiproliferative and cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies, providing a basis for comparison across different research findings.

Cell LineCancer TypeIC50 (µM)Research Lab/Study
MDA-MB-231Human Breast Cancer6.3 - 11.31Dávid et al. / Massaoka et al.[1][2]
C33AHuman Cervical Cancer14.61Dávid et al.[1]
MCF-7Human Breast Cancer6.27Dávid et al.[1]
HeLaHuman Cervical Cancer10.5Dávid et al.[1]
ACHNRenal Cell Adenocarcinoma4.32 µg/mLTundis et al.
LNCaPHormone-Dependent Prostate Carcinoma7.39 µg/mLTundis et al.
COR-L23Lung Large Cell Carcinoma11.31 - 40.57Multiple Sources
Caco-2Colorectal Adenocarcinoma11.31 - 40.57Multiple Sources
C32Amelanotic Melanoma11.31 - 40.57Multiple Sources
HepG-2Hepatocellular Carcinoma11.31 - 40.57Multiple Sources
B16F10-Nex2Murine Melanoma17Massaoka et al.

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions, such as cell density, incubation time, and assay method.

Experimental Protocols:

MTT Assay for Cytotoxicity:

The most common method used to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A positive control, such as cisplatin or vinblastine, is often included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of this compound that inhibits cell viability by 50% compared to untreated control cells.

Signaling Pathways Implicated in this compound's Bioactivity

Research has elucidated several key signaling pathways that are modulated by this compound, contributing to its anticancer effects. These include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of critical cell survival and stress response pathways.

Jacaranone_Anticancer_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces Complex_I Complex I (Survival) This compound->Complex_I inhibits Complex_II Complex II (Apoptosis) This compound->Complex_II promotes Akt Akt (Survival Pathway) ROS->Akt downregulates p38_MAPK p38 MAPK (Stress Response) ROS->p38_MAPK activates Apoptosis Apoptosis Akt->Apoptosis inhibits Bax ↑ Bax (Pro-apoptotic) p38_MAPK->Bax Bax->Apoptosis promotes NFkB NF-κB (Transcription Factor) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TNFR1->Complex_I promotes TNFR1->Complex_II promotes Complex_I->NFkB activates Complex_II->Apoptosis induces

Caption: this compound's anticancer mechanism.

The diagram above illustrates how this compound induces apoptosis in cancer cells. It increases the production of ROS, which in turn downregulates the pro-survival Akt pathway and activates the p38 MAPK stress response pathway, leading to an increase in the pro-apoptotic protein Bax. Furthermore, this compound has been shown to modulate the TNFα-induced signaling pathway by inhibiting the formation of the pro-survival Complex I and promoting the assembly of the pro-apoptotic Complex II, thereby shifting the cellular response from survival to apoptosis.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have shown its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-treated macrophages.

AssayModelEffectResearch Lab/Study
TNF-α ProductionLPS-treated MacrophagesProminent InhibitionHirukawa et al.
TNF-α ProductionLPS-treated MiceProminent InhibitionHirukawa et al.
Experimental Protocols:

Inhibition of TNF-α Production in Macrophages:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After a specified incubation time (e.g., 24 hours), the cell culture supernatant is collected.

  • TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of this compound on TNF-α production is calculated relative to the LPS-stimulated control group.

Experimental_Workflow_Anti_inflammatory cluster_workflow Anti-inflammatory Assay Workflow start Culture Macrophages pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure TNF-α (ELISA) collect->elisa analyze Analyze Data elisa->analyze

Caption: Workflow for assessing anti-inflammatory activity.

Other Bioactivities

Beyond its anticancer and anti-inflammatory effects, this compound has been reported to possess a range of other biological activities, although these are less extensively studied.

  • Antioxidant Activity: this compound has exhibited weak to moderate antioxidant effects in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.

  • Antiprotozoal Activity: The compound has shown moderate activity against various protozoan parasites, including those responsible for leishmaniasis, malaria, and trypanosomiasis.

  • Antimicrobial Activity: Some studies have indicated that this compound possesses antibacterial properties.

Conclusion

The cross-validation of research from multiple laboratories confirms that this compound is a potent bioactive compound with significant antiproliferative and anti-inflammatory properties. The consistency of its cytotoxic effects across a diverse panel of cancer cell lines is particularly noteworthy. The elucidated mechanisms of action, primarily involving the induction of oxidative stress and modulation of key signaling pathways, provide a solid foundation for its further development as a potential therapeutic agent. While the data on its antioxidant and antiprotozoal activities are promising, they warrant more in-depth investigation. Future research should focus on in vivo studies to validate the in vitro findings, explore potential toxicities, and optimize its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this compound's bioactivity.

References

A Comparative Analysis of the Efficacy of Jacaranone Derivatives in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the efficacy of Jacaranone and its derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information is compiled from recent studies to facilitate a comparative understanding of their therapeutic promise.

Antiproliferative and Cytotoxic Efficacy

This compound and its synthetic and natural derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates key signaling pathways.[1][2][3]

Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines, providing a direct comparison of their potency.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound MDA-MB-231Breast Cancer6.89[4]
MCF-7Breast Cancer10.22[4]
HeLaCervical Cancer14.61
C33ACervical Cancer6.27
COR-L23Lung Large Cell Carcinoma11.31 - 40.57
Caco-2Colorectal Adenocarcinoma11.31 - 40.57
HepG-2Hepatocellular Carcinoma11.31 - 40.57
ACHNRenal Cell Adenocarcinoma11.31 - 40.57
LNCaPProstate Carcinoma11.31 - 40.57
B16F10-Nex2Murine Melanoma17
This compound Ethyl Ester HCT8, CaEa-17, A2780, HeLa, BEL-7402, KB, PC-3M, A549, BGC-823, MCF-7Various2.85 - 4.33
2,3-dihydro-2-hydroxythis compound MCF-7Breast Cancer>50
MDA-MB-231Breast Cancer>50
HeLaCervical Cancer>50
C33ACervical Cancer>50
2,3-dihydro-2-methoxythis compound MCF-7Breast Cancer26.5
MDA-MB-231Breast Cancer>50
HeLaCervical Cancer>50
C33ACervical Cancer>50
Nitrogen-containing derivative 13b CCRF-CEMLeukemia< 5 µg/mL
MDA-MB-231Breast Cancer< 5 µg/mL
HCT-116Colon Cancer< 5 µg/mL
Nitrogen-containing derivative 13i CCRF-CEMLeukemia< 5 µg/mL
MDA-MB-231Breast Cancer< 5 µg/mL
HCT-116Colon Cancer< 5 µg/mL
U251Glioblastoma< 5 µg/mL
Synthetic Analog 6 MCF-7Breast CancerMore active than this compound (Apoptotic)
SK-OV-3Ovarian CarcinomaMore active than this compound (Apoptotic)
Synthetic Analog 7 SK-OV-3Ovarian CarcinomaMore active than this compound (Necrotic)
HepG2Liver CancerMore active than this compound (Necrotic)
MCF-7Breast CancerMore active than this compound (Necrotic)

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their cytotoxic effects by modulating critical cell signaling pathways. A primary mechanism is the generation of ROS, which leads to the downregulation of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway. Furthermore, this compound has been shown to interfere with the TNFR1 signaling pathway, inhibiting the pro-survival NF-κB pathway and promoting the formation of the apoptotic complex II.

Jacaranone_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS Complex_I Complex I (Pro-survival) This compound->Complex_I Inhibits Assembly Complex_II Complex II (Pro-apoptotic) This compound->Complex_II Promotes Formation Akt Akt Pathway (Pro-survival) ROS->Akt Inhibits p38_MAPK p38 MAPK Pathway (Pro-apoptotic) ROS->p38_MAPK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Promotes TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TNFR1->Complex_I NFkB NF-κB Pathway Complex_I->NFkB NFkB->Apoptosis Inhibits Complex_II->Apoptosis Promotes

Caption: this compound-induced signaling pathways leading to apoptosis.

Anti-inflammatory Efficacy

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting the production of the pro-inflammatory cytokine TNF-α. This dual activity suggests its potential in treating inflammation-associated cancers.

Experimental Protocols

The evaluation of the antiproliferative and cytotoxic activity of this compound derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compounds Add this compound Derivatives (Varying Concentrations) Incubate_1->Add_Compounds Incubate_2 Incubate for 72 hours Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion

The presented data highlights the significant potential of this compound and its derivatives as therapeutic agents. The ethyl ester and certain nitrogen-containing derivatives of this compound exhibit particularly potent cytotoxic activity against a broad spectrum of cancer cell lines. The elucidation of their mechanisms of action, involving the modulation of key apoptotic and inflammatory signaling pathways, provides a strong rationale for their further development. Future research should focus on in vivo efficacy studies and the optimization of lead compounds to enhance their therapeutic index.

References

A Comparative Guide to the Anticancer Effects of Jacaranone: An In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anticancer properties of Jacaranone with established chemotherapeutic agents, namely doxorubicin, cisplatin, paclitaxel, and the targeted therapy vemurafenib. The focus is on the correlation between in vitro cytotoxicity and in vivo efficacy, with a particular emphasis on melanoma models. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the in vitro cytotoxicity and in vivo anticancer effects of this compound and the comparator drugs, primarily focusing on the B16F10 murine melanoma cell line for a direct comparison.

Table 1: In Vitro Cytotoxicity (IC50) Against B16F10 Melanoma Cells

CompoundIC50 Value (µM)Cell LineReference
This compound 17B16F10-Nex2[1]
Doxorubicin ~0.1 - 1.0B16F10[2][3]
Cisplatin ~1.5 - 5.0B16F10[4][5]
Paclitaxel ~0.005 - 0.1B16F10
Vemurafenib Not applicable (B16F10 is BRAF wild-type)B16F10

Note: IC50 values can vary between studies due to different experimental conditions such as cell density and drug exposure time.

Table 2: In Vivo Antitumor Efficacy in B16F10 Melanoma Mouse Models

CompoundMouse StrainDosage and AdministrationKey OutcomesReference
This compound C57BL/60.8 and 4 mg/kg, intraperitoneal, every other daySignificantly extended mean survival times in a dose-dependent manner.
Doxorubicin C57BL/63 mg/kg, intravenousSignificant inhibition of tumor growth.
Cisplatin C57BL/64 mg/kg, intraperitoneal, twice a weekSignificantly inhibited tumor growth.
Paclitaxel C57BL/620 mg/kg, intraperitoneal, weeklySignificantly depressed tumor growth.
Vemurafenib Not applicable (B16F10 is BRAF wild-type)

Mechanisms of Action: A Comparative Overview

This compound: This natural benzoquinone derivative exerts its anticancer effects primarily through the generation of reactive oxygen species (ROS). This leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 MAPK pathway, ultimately inducing apoptosis in cancer cells.

Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. It also generates free radicals, contributing to its cytotoxic effects.

Cisplatin: This platinum-based drug forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription and triggering apoptosis.

Paclitaxel: A taxane, paclitaxel stabilizes microtubules by preventing their depolymerization. This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.

Vemurafenib: A targeted therapy, vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase. By blocking this specific mutation, it inhibits the downstream MAPK signaling pathway, which is constitutively active in many melanomas, thereby suppressing cell proliferation and inducing apoptosis. It is not effective against BRAF wild-type melanoma cells like B16F10.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Jacaranone_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ROS Generation This compound->ROS Akt Akt (Pro-survival) ROS->Akt Inhibition p38_MAPK p38 MAPK (Pro-apoptotic) ROS->p38_MAPK Activation Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis

Figure 1: Signaling pathway of this compound's anticancer effect.

Comparator_Drug_Pathways cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_vem Vemurafenib (BRAF V600E) Doxo Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxo->DNA_Intercalation DNA_Damage_D DNA Damage DNA_Intercalation->DNA_Damage_D Apoptosis_D Apoptosis DNA_Damage_D->Apoptosis_D Cis Cisplatin DNA_Adducts DNA Adducts & Crosslinking Cis->DNA_Adducts DNA_Damage_C DNA Damage DNA_Adducts->DNA_Damage_C Apoptosis_C Apoptosis DNA_Damage_C->Apoptosis_C Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stab->Mitotic_Arrest Apoptosis_P Apoptosis Mitotic_Arrest->Apoptosis_P Vem Vemurafenib BRAF Mutated BRAF V600E Vem->BRAF MAPK_Pathway MAPK Pathway (MEK -> ERK) BRAF->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis_V Apoptosis MAPK_Pathway->Apoptosis_V

Figure 2: Simplified signaling pathways of comparator anticancer drugs.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., B16F10) Drug_Treatment Treatment with This compound or Comparators Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase activity) Drug_Treatment->Apoptosis_Assay Correlation In Vitro - In Vivo Correlation Analysis MTT_Assay->Correlation Apoptosis_Assay->Correlation Tumor_Implantation Subcutaneous Tumor Implantation in Mice (e.g., C57BL/6) Drug_Administration Systemic Administration of This compound or Comparators Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Drug_Administration->Survival_Analysis Tumor_Measurement->Correlation Survival_Analysis->Correlation

Figure 3: General experimental workflow for in vitro to in vivo correlation.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., B16F10)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound or comparator) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

In Vivo Syngeneic Mouse Melanoma Model

This protocol is based on the methodology described for this compound in vivo studies.

Objective: To evaluate the in vivo antitumor efficacy of a compound in a syngeneic mouse model of melanoma.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16F10-Nex2 melanoma cells

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound or comparator) formulated for in vivo administration

  • Syringes and needles for subcutaneous injection and intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture B16F10-Nex2 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 5 x 10⁵ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁴ cells) into the right flank of each C57BL/6 mouse.

  • Treatment Initiation: One day after tumor cell implantation, randomly divide the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the test compound (e.g., this compound at 0.8 or 4 mg/kg) or vehicle control (e.g., PBS) via the desired route (e.g., intraperitoneally). Repeat the administration at the specified frequency (e.g., every other day) for the duration of the study (e.g., 14 days).

  • Tumor Measurement: Measure the tumor size using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration. Monitor the survival of the mice.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the statistical significance of the differences in tumor growth between the treated and control groups. For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptosis by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

Navigating the Path to Clinical Trials: A Comparative Guide to Preclinical Data for a Jacaranone-Based Investigational New Drug (IND)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinical candidate is paved with rigorous preclinical testing. This guide provides a comparative overview of the essential preclinical data required for filing an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) for a hypothetical Jacaranone-based anticancer drug. By presenting this information alongside illustrative data from established natural product-derived drugs, this guide aims to illuminate the path toward clinical investigation.

This compound, a quinoid natural product, has demonstrated notable antiproliferative and antiprotozoal activities in preclinical research.[1][2] Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as AKT and p38 MAPK.[1][3] To advance a this compound-based drug to human trials, a comprehensive preclinical data package must be submitted to the FDA. This package is organized into three main sections: Chemistry, Manufacturing, and Controls (CMC); Nonclinical Pharmacology and Toxicology; and the Clinical Protocol. This guide will focus on the critical nonclinical data, offering a comparative perspective for strategic planning and execution of IND-enabling studies.

I. Chemistry, Manufacturing, and Controls (CMC)

The CMC section of an IND application ensures the quality, purity, strength, and identity of the drug substance and drug product. For a natural product-derived drug like this compound, this involves detailed information on its source, isolation or synthesis, characterization, and the manufacturing process for the final dosage form.

Table 1: Comparison of CMC Data for a Hypothetical this compound-Based Drug and Paclitaxel

Data ElementHypothetical this compound-Based DrugPaclitaxel (for illustrative purposes)
Drug Substance
Source/SynthesisIsolated from Jacaranda species or fully synthesized.Isolated from the bark of the Pacific yew tree (Taxus brevifolia) or semi-synthesized.
Structure ElucidationNMR, MS, IR, UV-Vis spectroscopy data confirming the structure of this compound.Extensive spectroscopic data and X-ray crystallography.
Purity>98% by HPLC>99% by HPLC
Impurity ProfileIdentification and characterization of impurities >0.1%.Well-characterized impurity profile.
StabilityStable for 24 months at 2-8°C.Stable under defined storage conditions.
Drug Product
FormulationLyophilized powder for injection.Solution for injection, often with Cremophor EL.
CompositionThis compound, mannitol, polysorbate 80.Paclitaxel, Cremophor EL, dehydrated alcohol.
Potency90.0% - 110.0% of labeled amount.90.0% - 110.0% of labeled amount.
Sterility & EndotoxinsSterile and passes endotoxin testing.Sterile and meets endotoxin limits.
StabilityStable for 12 months at 2-8°C.Data supporting shelf-life under specified conditions.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound drug substance.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength determined by the UV-Vis spectrum of this compound.

  • Sample Preparation: A known concentration of the this compound drug substance is dissolved in a suitable solvent (e.g., methanol).

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

II. Nonclinical Pharmacology

This section should provide data on the pharmacologic effects and mechanism of action of the drug. For an anticancer drug, this includes in vitro and in vivo studies demonstrating its antitumor activity.

Table 2: Comparison of In Vitro Pharmacology Data

ParameterHypothetical this compound-Based DrugDoxorubicin (for illustrative purposes)
Mechanism of Action Induction of ROS, inhibition of AKT and p38 MAPK signaling.DNA intercalation and inhibition of topoisomerase II.
Cell Line Panel Human breast (MCF-7, MDA-MB-231), colon (HCT-116), and leukemia (CCRF-CEM) cancer cell lines.Broad panel of human cancer cell lines.
IC50 Values 1-10 µM across various cell lines.Nanomolar to low micromolar range.
Selectivity Higher cytotoxicity in cancer cells compared to normal human fibroblasts (e.g., MRC-5).Known cardiotoxicity is a major limitation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound-based drug in cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the this compound-based drug for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assay A Seed cancer cells in 96-well plates B Treat with serial dilutions of this compound-based drug A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for an in vitro cytotoxicity assay.

III. Pharmacokinetics (ADME)

Pharmacokinetics studies, which encompass Absorption, Distribution, Metabolism, and Excretion (ADME), are crucial to understand how the body processes the drug. This information is vital for determining the appropriate dosing regimen in humans.

Table 3: Comparison of Preclinical Pharmacokinetic Parameters

ParameterHypothetical this compound-Based Drug (Rat Model)Paclitaxel (Rat Model - Illustrative)
Route of Administration Intravenous (IV)Intravenous (IV)
Bioavailability (Oral) <10% (predicted)<10%
Half-life (t1/2) 2-4 hours3-5 hours
Volume of Distribution (Vd) ModerateHigh
Clearance (CL) HighHigh
Primary Route of Excretion Hepatic metabolism followed by biliary excretion.Primarily biliary excretion.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of the this compound-based drug following intravenous administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intravenous bolus dose of the this compound-based drug is administered via the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the jugular vein.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the this compound-based drug in plasma samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (t1/2, Vd, CL) are calculated using non-compartmental analysis.

IV. Toxicology

Toxicology studies are paramount for ensuring the safety of the investigational drug in humans. For a small molecule like this compound, these studies are required in two species (one rodent and one non-rodent) and must be conducted under Good Laboratory Practice (GLP) conditions.

Table 4: Comparison of Preclinical Toxicology Studies

Study TypeHypothetical this compound-Based DrugStandard Requirement for Small Molecule Anticancer Drugs
Single-Dose Toxicity Conducted in rats and dogs to determine the maximum tolerated dose (MTD).Required in one rodent and one non-rodent species.
Repeated-Dose Toxicity 28-day study in rats and dogs to identify target organs of toxicity and the No-Observed-Adverse-Effect-Level (NOAEL).Duration should be at least as long as the proposed clinical trial.
Safety Pharmacology Evaluation of effects on cardiovascular, respiratory, and central nervous systems.Core battery of tests is required.
Genotoxicity Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test.A standard battery of tests is required.
Experimental Protocol: 28-Day Repeated-Dose Toxicology Study in Rats

Objective: To evaluate the potential toxicity of the this compound-based drug following daily administration for 28 days in rats and to determine the NOAEL.

Methodology:

  • Animal Model: Sprague-Dawley rats.

  • Groups: Three dose groups (low, mid, high) and a vehicle control group.

  • Drug Administration: Daily intravenous administration for 28 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry analysis at the end of the study.

  • Necropsy and Histopathology: Gross necropsy of all animals and histopathological examination of a comprehensive list of tissues.

  • Data Analysis: Statistical analysis of all data to identify any dose-related adverse effects and to determine the NOAEL.

signaling_pathway cluster_cell Cancer Cell This compound This compound ROS ROS Generation This compound->ROS AKT AKT Pathway ROS->AKT p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis p38_MAPK->Apoptosis

References

A Comparative Guide to Designing a First-in-Human Phase 1 Trial for a Jacaranone Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for designing a Phase 1 clinical trial for a novel Jacaranone analog, herein referred to as Jaca-Analog X. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of key design choices supported by preclinical data and established clinical trial principles.

Preclinical Rationale for Jaca-Analog X

This compound, a naturally occurring phytoquinoid, and its synthetic analogs have demonstrated significant antitumor activity.[1] Preclinical studies reveal a mechanism of action that involves the induction of apoptosis and necrosis in various cancer cell lines.[1][2] This activity is linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including Akt, p38 MAPK, and the Tumor Necrosis Factor Receptor 1 (TNFR1) pathway.[1][3] Specifically, this compound has been shown to induce the degradation of cellular inhibitor of apoptosis protein 2 (cIAP-2), which shifts the cellular response from pro-survival NF-κB signaling to pro-apoptotic signaling.

Some synthetic analogs have shown greater potency than the parent compound, making them promising candidates for clinical development.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Analogs

Compound Cancer Cell Line Type Reported IC50 / Activity Reference
This compound Various Multiple IC50 values range from 9 µM to 145 µM
This compound MDA-MB-231 Breast Cancer IC50: 6.27-14.61 µM
This compound C33A Cervical Cancer IC50: 6.27-14.61 µM
This compound Analog (Ethyl Ester) Various Multiple IC50 values range from 2.85 µM to 4.33 µM
This compound Analog '6' MCF-7 Breast Cancer Significant apoptotic activity, greater than this compound
This compound Analog '6' SK-OV-3 Ovarian Cancer Significant apoptotic activity

| this compound Analog '7' | Multiple | Multiple | Significant necrotic effect (Ovarian, Liver, Breast) | |

Proposed Signaling Pathway for Jaca-Analog X

The diagram below illustrates the proposed mechanism of action, where Jaca-Analog X disrupts the TNFR1 survival pathway, promoting apoptosis.

Jacaranone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Ligand Binding RIPK1 RIPK1 Complex_I->RIPK1 Complex_II Complex II (Apoptosis) Casp8 Caspase-8 Activation Complex_II->Casp8 cIAP2 cIAP-2 cIAP2->RIPK1 Enables RIPK1->Complex_II De-ubiquitination NFkB NF-κB Activation RIPK1->NFkB Ubiquitination (via cIAP-2) Survival Cell Survival Gene Expression NFkB->Survival Apoptosis Apoptosis Casp8->Apoptosis JacaX Jaca-Analog X JacaX->cIAP2 Induces Degradation

Caption: Proposed mechanism of Jaca-Analog X via degradation of cIAP-2.

Phase 1 Trial Design: Objectives and Methodology

The primary goal of a Phase 1 trial is to evaluate the safety of a new drug and determine a recommended dose for further testing.

Primary Objectives:

  • To assess the safety and tolerability of Jaca-Analog X in patients with advanced solid tumors.

  • To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of Jaca-Analog X.

Secondary Objectives:

  • To characterize the pharmacokinetic (PK) profile of Jaca-Analog X.

  • To evaluate the pharmacodynamic (PD) effects of Jaca-Analog X on the target pathway (cIAP-2).

  • To observe any preliminary evidence of anti-tumor activity.

Trial Workflow Overview

Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Cohort1 Dose Cohort 1 (Dose Level 1) Enrollment->Cohort1 DLT_Eval DLT Observation Period (e.g., 28 Days) Cohort1->DLT_Eval Safety_Review Safety Review Committee: Evaluate DLTs DLT_Eval->Safety_Review Escalate Escalate to Next Dose Level Safety_Review->Escalate 0/3 or <33% DLTs Expand Expand Current Dose Level Safety_Review->Expand 1/3 DLTs Stop MTD Exceeded Stop Escalation Safety_Review->Stop ≥2/3 or ≥33% DLTs Escalate->Cohort1 Enroll Next Cohort Expand->Cohort1 Enroll 3 More Patients RP2D Determine RP2D & Proceed to Expansion Cohort Stop->RP2D

Caption: High-level workflow for the Phase 1 dose-escalation trial.

Comparison of Dose-Escalation Designs

The choice of dose-escalation design is critical, balancing patient safety with trial efficiency. The traditional 3+3 design is rule-based and widely used, while modern model-based designs can offer greater efficiency.

Table 2: Comparison of Dose-Escalation Strategies

Feature 3+3 Design (Rule-Based) Bayesian Optimal Interval (BOIN) (Model-Based)
Principle Adheres to a simple, pre-specified set of rules based on the number of DLTs observed in a cohort. Uses a statistical model that is updated with accumulating data to determine the probability of toxicity at each dose, guiding decisions.
Pros Simple to implement and understand. Widely accepted by regulatory agencies. More efficient, requiring fewer patients on average. More accurately identifies the MTD. Flexible and can incorporate prior information.
Cons Can be inefficient, treating many patients at sub-therapeutic doses. The final MTD selection can be imprecise. Requires specialized statistical software and expertise. Can be perceived as a "black box" if not well-explained.

| Decision Logic | If 0/3 patients have a DLT, escalate. If 1/3, expand the cohort to 6. If ≥2/3 or ≥2/6, MTD is exceeded. | Calculates if the observed toxicity rate falls within, above, or below a target interval to make escalate/stay/de-escalate decisions. |

For this guide, we will detail the more conservative and widely understood 3+3 Design .

3_plus_3_Design Start Treat 3 Patients at Dose Level 'X' Eval3 Observe for DLTs Start->Eval3 DLT0 0 of 3 Patients Have DLT Eval3->DLT0 DLT1 1 of 3 Patients Has DLT Eval3->DLT1 DLT2plus ≥2 of 3 Patients Have DLTs Eval3->DLT2plus Escalate Escalate to Dose Level 'X+1' DLT0->Escalate Treat3more Treat 3 More Patients at Dose Level 'X' DLT1->Treat3more MTD_Exceeded MTD Exceeded. Dose 'X' is Toxic. DLT2plus->MTD_Exceeded Eval6 Observe for DLTs in all 6 Patients Treat3more->Eval6 DLT1of6 ≤1 of 6 Patients Has DLT Eval6->DLT1of6 DLT2of6 ≥2 of 6 Patients Have DLTs Eval6->DLT2of6 DLT1of6->Escalate DLT2of6->MTD_Exceeded RP2D Dose 'X-1' is the Recommended Phase 2 Dose MTD_Exceeded->RP2D

Caption: Decision logic for the 3+3 dose-escalation design.

Data Presentation and Experimental Protocols

Table 3: Proposed Dose Escalation Scheme and DLT Definition

Dose Level Jaca-Analog X Dose (mg) Dose Escalation (%) Number of Patients DLT Definition (Occurring within the first 28-day cycle)
-1 5 -50% 3-6 Hematologic: Grade 4 neutropenia >7 days, Febrile neutropenia, Grade 4 thrombocytopenia.
1 (Starting) 10 100% 3-6 Non-Hematologic: Any Grade ≥3 non-hematologic toxicity (excluding alopecia, nausea/vomiting manageable with standard care).
2 20 100% 3-6 Any toxicity leading to a dose delay of >2 weeks.
3 40 50% 3-6 DLT evaluation is based on CTCAE v5.0 criteria.
4 60 33% 3-6
5 80 33% 3-6

The starting dose is determined from preclinical toxicology studies, typically at 1/10th of the No Observed Adverse Effect Level (NOAEL) in the most sensitive animal species.

Table 4: Schedule of Assessments for Safety Monitoring

Assessment Screening Cycle 1, Day 1 (Pre-dose) Cycle 1 (Weekly) End of Cycle 1 (Day 28) Subsequent Cycles
Informed Consent X
Physical Exam X X X X Day 1
Vital Signs X X (pre, post-dose) X X Day 1
ECOG Status X X X Day 1
Adverse Event Monitoring Continuous Continuous Continuous Continuous
Hematology X X X X Day 1
Clinical Chemistry X X X X Day 1
ECG X X (pre, post-dose) X Day 1
PK Sampling X (multiple timepoints)
PD Sampling (PBMCs) X (pre, post-dose) X

| Tumor Assessment (RECIST 1.1) | X | | | | Every 8 weeks |

Experimental Protocols

1. Pharmacokinetic (PK) Analysis Protocol

  • Objective: To determine the single-dose pharmacokinetic profile of Jaca-Analog X.

  • Methodology:

    • On Day 1 of Cycle 1, collect whole blood samples (in K2-EDTA tubes) from each patient at the following timepoints: pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately centrifuge samples at 1500g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze plasma concentrations of Jaca-Analog X using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

    • Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.

2. Pharmacodynamic (PD) Biomarker Analysis Protocol

  • Objective: To assess the effect of Jaca-Analog X on cIAP-2 protein levels in Peripheral Blood Mononuclear Cells (PBMCs).

  • Methodology:

    • Collect whole blood samples (in CPT tubes) at pre-dose and 8 and 24 hours post-dose on Day 1 of Cycle 1.

    • Isolate PBMCs using density gradient centrifugation according to the CPT tube manufacturer's instructions.

    • Wash the isolated PBMC pellet with phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Analyze cIAP-2 protein levels via Western Blot:

      • Separate 20-30 µg of protein lysate on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane and probe with a primary antibody specific for cIAP-2.

      • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

      • Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software and normalize cIAP-2 levels to the loading control. Compare post-dose levels to the pre-dose baseline for each patient.

References

A Researcher's Guide to Investigating Drug Combination Effects with Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methodologies for studying the synergistic, additive, or antagonistic effects of Jacaranone when combined with other therapeutic agents. This document outlines experimental protocols and presents quantitative data from key studies to facilitate the design and interpretation of future research.

This compound, a naturally occurring benzoquinone, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its potential as a component of combination therapies is an emerging area of interest. This guide explores the methodologies used to evaluate its combinatorial effects, with a focus on its interaction with Tumor Necrosis Factor-alpha (TNFα), and provides a framework for assessing its potential with conventional chemotherapeutics like doxorubicin and cisplatin.

I. Methodologies for Assessing Drug Combination Effects

The evaluation of drug combination effects hinges on quantifying the deviation from the expected additive effect of the individual drugs. Several models are commonly employed to determine synergy, additivity, or antagonism.

Commonly Used Models:

  • Highest Single Agent (HSA) Model: The effect of the combination is compared to the effect of the most potent single agent.

  • Loewe Additivity Model: This model is based on the principle of dose equivalence, where the combined effect is compared to the effect of the drug combined with itself.

  • Bliss Independence Model: This model assumes that the two drugs act independently, and the expected combined effect is calculated based on the probabilities of each drug's individual effect.

  • Zero Interaction Potency (ZIP) Model: This model captures the synergy landscape by comparing the change in potency of one drug at different concentrations of the other.

The choice of model can influence the interpretation of the results, and it is often recommended to use multiple models for a comprehensive analysis.

II. Experimental Approaches and Data Presentation

In vitro cell-based assays are the cornerstone of initial drug combination screening. These assays typically involve treating cancer cell lines with a matrix of concentrations of the two drugs, both individually and in combination.

A. Combination of this compound and TNFα

A key study has demonstrated that this compound can synergistically enhance TNFα-induced apoptosis in cancer cells.[2] This combination shifts the cellular response from a pro-survival signaling pathway to a pro-apoptotic one.

Quantitative Data Summary: this compound and TNFα Combination

TreatmentCell LineApoptotic Cells (%)
Vehicle ControlMCF72.97
TNFα (20 ng/mL)MCF73.25
This compound (10 µM)MCF77.9
This compound (10 µM) + TNFα (20 ng/mL)MCF719.43

Table 1: Percentage of apoptotic MCF7 breast cancer cells after 24 hours of treatment with this compound and/or TNFα, as determined by Annexin V/PI dual staining. Data sourced from a 2024 study on the modulation of TNFR1 signaling by this compound.[2]

Experimental Protocol: Apoptosis Assessment by Annexin V/PI Dual Staining

This protocol outlines the key steps for quantifying apoptosis in cancer cells treated with a combination of this compound and another agent.

  • Cell Culture: Plate cancer cells (e.g., MCF7) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of this compound, the combination agent (e.g., TNFα), and the combination of both for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_workflow Apoptosis Assessment Workflow A Plate Cells B Drug Treatment (this compound +/- Agent) A->B C Harvest & Wash Cells B->C D Annexin V/PI Staining C->D E Flow Cytometry Analysis D->E

Experimental workflow for apoptosis assessment.

III. Comparison with Conventional Chemotherapeutics

While data on the combination of this compound with conventional chemotherapeutics is still emerging, the methodologies outlined above can be applied to investigate these combinations. Below are hypothetical comparison tables and a general experimental protocol for assessing the combination of this compound with agents like doxorubicin or cisplatin.

B. Hypothetical Combination of this compound and Doxorubicin

Hypothetical Quantitative Data Summary: this compound and Doxorubicin Combination

TreatmentCell LineIC50 (µM) of Doxorubicin
Doxorubicin aloneMDA-MB-231[Hypothetical Value]
Doxorubicin + this compound (Low Conc.)MDA-MB-231[Hypothetical Value]
Doxorubicin + this compound (High Conc.)MDA-MB-231[Hypothetical Value]

Table 2: Hypothetical IC50 values of doxorubicin in MDA-MB-231 breast cancer cells, alone and in combination with this compound, as would be determined by a cell viability assay (e.g., MTT assay).

C. Hypothetical Combination of this compound and Cisplatin

Hypothetical Quantitative Data Summary: this compound and Cisplatin Combination

TreatmentCell LineCombination Index (CI) at ED50Interpretation
This compound + CisplatinA549[Hypothetical Value][Synergistic/Additive/Antagonistic]

Table 3: Hypothetical Combination Index (CI) for the combination of this compound and cisplatin in A549 lung cancer cells. A CI value < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.

Experimental Protocol: Cell Viability Assessment by MTT Assay

This protocol provides a general method for determining the effect of drug combinations on cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Drug Dilution: Prepare a dose-response matrix of this compound and the chemotherapeutic agent (e.g., doxorubicin or cisplatin) at various concentrations.

  • Treatment: Treat the cells with the single agents and their combinations for a specified time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values and/or Combination Index.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells B Prepare Drug Matrix A->B C Treat Cells B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Experimental workflow for cell viability assay.

IV. Signaling Pathway Analysis

Understanding the molecular mechanisms underlying drug interactions is crucial. This compound has been shown to modulate several key signaling pathways involved in cell survival and apoptosis.

This compound's Known Signaling Interactions:

  • Akt Pathway: this compound can downregulate the phosphorylation of Akt, a key pro-survival kinase.[1]

  • p38 MAPK Pathway: It can activate the p38 MAPK pathway, which is involved in stress responses and apoptosis.[1]

  • TNFR1 Signaling: this compound promotes the formation of TNFR1 complex II, which leads to apoptosis, while inhibiting the formation of the pro-survival complex I.

When studying combinations with this compound, it is essential to investigate the effects on these and other relevant pathways using techniques such as Western blotting to assess changes in protein phosphorylation and expression.

G cluster_pathway This compound's Effect on TNFR1 Signaling TNFR1 TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI TNFα ComplexII Complex II (Pro-apoptotic) TNFR1->ComplexII TNFα NFkB NF-κB Activation ComplexI->NFkB Apoptosis Apoptosis ComplexII->Apoptosis This compound This compound This compound->ComplexI Inhibits This compound->ComplexII Promotes

This compound modulates TNFR1 signaling.

This guide provides a foundational framework for researchers investigating the combination effects of this compound. By employing rigorous experimental designs, appropriate data analysis models, and in-depth mechanistic studies, the full therapeutic potential of this compound in combination therapies can be elucidated.

References

Safety Operating Guide

Proper Disposal Procedures for Jacaranone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Jacaranone in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Data

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds and general chemical safety principles provide a strong basis for safe handling and disposal protocols. The primary hazards associated with compounds of this class include skin and eye irritation, and potential for allergic skin reactions.

Hazard ClassificationDescriptionPrecautionary Statement Code
Skin IrritationCauses skin irritation.[1][2][3]P264, P280, P302+P352, P332+P313, P362[2]
Eye IrritationCauses serious eye irritation.[1]P280, P305+P351+P338, P337+P313
Skin SensitizationMay cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313, P363
Aquatic ChronicMay cause long lasting harmful effects to aquatic life.P273

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment must be worn to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.

This compound Waste Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

Objective: To safely collect, label, and dispose of this compound waste in compliance with institutional and regulatory guidelines.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels.

  • Personal Protective Equipment (see section 2).

  • Spill kit for chemical spills.

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Containerizing Waste:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container. The container should be clearly labeled.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible container. Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.

    • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container.

  • Labeling Hazardous Waste:

    • Affix a completed hazardous waste label to each container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or principal investigator.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store in a well-ventilated area.

    • Segregate incompatible waste streams to prevent accidental reactions.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup and documentation.

    • Never dispose of this compound waste down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and the institutional EHS office.

  • Cleanup: Only trained personnel with appropriate PPE should clean up chemical spills. Use a chemical spill kit and follow the instructions provided. All spill cleanup materials must be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Jacaranone_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps containerize_solid Place in Lined, Leak-Proof Container solid_waste->containerize_solid containerize_liquid Place in Sealed, Compatible Container liquid_waste->containerize_liquid containerize_sharps Place in Sharps Container sharps_waste->containerize_sharps label_waste Label with Hazardous Waste Tag containerize_solid->label_waste containerize_liquid->label_waste containerize_sharps->label_waste store_waste Store in Designated, Secure Area label_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end End: Waste Disposed by EHS schedule_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Jacaranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary and Key Data

Jacaranone is a naturally occurring compound that has demonstrated cytotoxic and antiproliferative activities.[1][2] While specific hazard statements for this compound are not formally established, its cytotoxic nature necessitates handling it as a hazardous substance. Based on compounds with similar structures and activities, the primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation and potential allergic skin reactions.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Aquatic Hazard: Potential for long-lasting harmful effects to aquatic life.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₄--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
CAS Number 60263-07-2--INVALID-LINK--
Appearance Not Determined-
Melting Point Not Determined-
Boiling Point Not Determined-
Solubility Not Determined-
XLogP3 0.2--INVALID-LINK--
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the minimum recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile). Change gloves immediately upon contamination.To prevent skin contact with the cytotoxic compound.
Eye and Face Protection ANSI-approved safety glasses with side shields are the minimum requirement. A full-face shield should be worn in conjunction with goggles when there is a risk of splashes.To protect eyes and face from splashes and aerosols.
Body Protection A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC). If there is a risk of generating airborne powder and engineering controls are insufficient, a fit-tested N95 or higher respirator is advised.To prevent inhalation of hazardous aerosols or fine powders.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound from receipt to disposal.

3.1. Pre-Experiment Preparation

  • Conduct a Risk Assessment: Before any new procedure, perform a thorough risk assessment.

  • Verify Engineering Controls: Ensure a certified chemical fume hood or Class II Biosafety Cabinet is fully operational.

  • Assemble Materials: Gather all necessary PPE and spill kit materials.

  • Emergency Preparedness: Locate the nearest emergency eyewash station and safety shower.

3.2. Handling and Experimentation

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Controlled Environment: Conduct all manipulations of this compound (weighing, dissolving, and aliquoting) within a chemical fume hood or BSC to minimize exposure.

  • Prevent Aerosolization: Handle the compound carefully to avoid generating dust or aerosols.

  • Secondary Containment: When transporting this compound solutions, use sealed, secondary containers to prevent spills.

3.3. Post-Experiment Procedures

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).

  • PPE Removal: Remove PPE in the designated area, ensuring no cross-contamination. Dispose of disposable PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: Collect unused this compound powder and grossly contaminated items (e.g., weighing paper, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

4.3. Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

5.1. Spills

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Don Full PPE: Wear full PPE, including respiratory protection if necessary.

  • Contain the Spill: Use a chemical spill kit with absorbent material to contain the spill.

  • Clean and Decontaminate: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent or cleaning solution, followed by a final rinse. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel.

5.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

  • Seek Immediate Medical Attention in all cases of exposure.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Jacaranone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_start Start: Review Protocol & SDS Information risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Gather & Inspect PPE risk_assessment->ppe_check eng_controls Verify Engineering Controls (Fume Hood/BSC) ppe_check->eng_controls don_ppe Don Appropriate PPE eng_controls->don_ppe work_in_hood Work in Fume Hood/BSC don_ppe->work_in_hood weigh_dissolve Weigh & Dissolve this compound work_in_hood->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment transport Transport in Secondary Containment experiment->transport decontaminate Decontaminate Work Area & Equipment transport->decontaminate segregate_waste Segregate & Label Hazardous Waste decontaminate->segregate_waste remove_ppe Remove & Dispose of PPE segregate_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End wash_hands->end_process End of Process spill Spill Response seek_medical Seek Medical Attention spill->seek_medical exposure Personnel Exposure exposure->seek_medical

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.